4,5-Dihydroxyphthalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydroxyphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBCICVNBHNLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213800 | |
| Record name | 4,5-Dihydroxyphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63958-66-7 | |
| Record name | 4,5-Dihydroxyphthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63958-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydroxyphthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063958667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroxyphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydroxybenzene-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Dihydroxyphthalic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dihydroxyphthalic acid (CAS No. 63958-66-7) is an organic compound belonging to the phthalic acid family.[1] Its structure is characterized by a benzene ring substituted with two adjacent carboxylic acid groups and two hydroxyl groups at the 4 and 5 positions. This unique arrangement of functional groups imparts specific chemical properties that make it a molecule of interest in various scientific and industrial fields, including medicinal chemistry and polymer science.[1] This technical guide provides a comprehensive overview of 4,5-dihydroxyphthalic acid, detailing its properties, synthesis, safety considerations, and potential applications, with a focus on its relevance to research and drug development.
Chemical and Physical Properties
4,5-Dihydroxyphthalic acid is a white to off-white crystalline solid.[1] It is soluble in water and a variety of organic solvents, a property that is influenced by the pH of the solution.[1] The presence of two carboxylic acid groups and two hydroxyl groups allows for extensive hydrogen bonding, which influences its physical properties and interactions with biological systems.[1]
Table 1: Physicochemical Properties of 4,5-Dihydroxyphthalic Acid
| Property | Value | Source(s) |
| CAS Number | 63958-66-7 | [1][2] |
| Molecular Formula | C₈H₆O₆ | [1][2] |
| Molecular Weight | 198.13 g/mol | [1][2] |
| IUPAC Name | 4,5-dihydroxybenzene-1,2-dicarboxylic acid | [2] |
| Synonyms | 4,5-DHPA, Phthalic acid, 4,5-dihydroxy- | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and various organic solvents | [1] |
| pKa (Strongest Acidic) | 3 (Predicted) | PhytoBank |
| LogP | 0.68 (Predicted) | PhytoBank |
Synthesis of 4,5-Dihydroxyphthalic Acid
Conceptual Synthesis Workflow
A potential synthetic route, inspired by patent literature, could involve the following key transformations:
Caption: A conceptual workflow for the synthesis of 4,5-dihydroxyphthalic acid.
General Laboratory-Scale Synthesis Protocol (Hypothetical)
The following protocol is a generalized interpretation based on patent literature and common organic synthesis techniques. Note: This is a hypothetical procedure and would require optimization and validation in a laboratory setting.
Step 1: Iodination and Oxidation
-
To a solution of a cyclohexanedione dicarboxylic acid diester in a suitable polar solvent, add iodine and an iodide salt.
-
Heat the mixture to a specified temperature for a defined period to facilitate the reaction.
-
After cooling, introduce an oxidizing agent and continue the reaction.
-
Work-up the reaction by sequential addition of hot and cold water, followed by filtration and washing to isolate the intermediate product.[1]
Step 2: Hydrolysis and Aromatization
-
Dissolve the intermediate product in water and add a strong base (e.g., sodium hydroxide or potassium hydroxide) under an inert atmosphere (N₂).
-
Heat the mixture with stirring to promote hydrolysis.
-
Cool the reaction to room temperature and acidify with a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Cool the mixture further to induce precipitation of the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude 4,5-dihydroxyphthalic acid by recrystallization from a suitable mixed solvent system (e.g., methanol/water or ethanol/water).
Spectral Analysis
Detailed experimental spectral data for 4,5-dihydroxyphthalic acid is not widely available in the public domain. However, based on its chemical structure, the expected spectral characteristics can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms in the molecule, including the two carboxylic acid carbons, the four aromatic carbons (two of which are hydroxyl-substituted), and the two carbons of the benzene ring.
-
FT-IR: The infrared spectrum would be characterized by broad absorption bands corresponding to the O-H stretching of the carboxylic acid and hydroxyl groups. Strong C=O stretching vibrations from the carboxylic acid groups would also be prominent.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (198.13 g/mol ), along with fragmentation patterns characteristic of the loss of water, carbon dioxide, and other small moieties.
Biological Activity and Applications in Drug Development
While specific and extensive biological studies on 4,5-dihydroxyphthalic acid are limited in the available literature, its structural features as a phenolic acid suggest potential for various biological activities. Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[3][5]
Potential as an Enzyme Inhibitor
The dihydroxy-substituted aromatic ring and the carboxylic acid functionalities suggest that 4,5-dihydroxyphthalic acid could act as an inhibitor for certain enzymes. For instance, it shares structural similarities with substrates of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine metabolism.[6] Inhibitors of HPPD have applications as herbicides and in the treatment of metabolic disorders like hereditary tyrosinemia type I.[6] Further research would be needed to explore the inhibitory potential of 4,5-dihydroxyphthalic acid against this and other enzymes.
Antimicrobial and Anticancer Potential
Derivatives of related hydroxyisophthalic acids have demonstrated antibacterial and antifungal activity.[7] This suggests that 4,5-dihydroxyphthalic acid and its derivatives could be investigated as potential antimicrobial agents. The general class of phenolic acids has also been studied for anticancer activities, often linked to their antioxidant properties and their ability to induce apoptosis in cancer cells.[8][9] However, specific studies on the cytotoxic effects of 4,5-dihydroxyphthalic acid on cancer cell lines are needed to validate this potential.
Role as a Building Block in Medicinal Chemistry
4,5-Dihydroxyphthalic acid can serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid and hydroxyl groups provide reactive sites for derivatization, allowing for the creation of libraries of compounds for screening in drug discovery programs.[10]
Safety and Handling
4,5-Dihydroxyphthalic acid is classified as a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[2]
-
Precautions: When handling this compound, it is essential to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as bases, reducing agents, and oxidizing agents.[11]
Conclusion
4,5-Dihydroxyphthalic acid is a molecule with significant potential stemming from its unique chemical structure. While its primary identification and some of its properties are established, there remains a notable gap in the availability of comprehensive experimental data, particularly concerning its physical properties, detailed synthesis protocols, and specific biological activities. Its structural resemblance to known bioactive compounds suggests promising avenues for future research, especially in the fields of enzyme inhibition, antimicrobial and anticancer drug discovery, and as a versatile building block in medicinal chemistry. Further investigation is warranted to fully elucidate the therapeutic and industrial potential of this intriguing compound.
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4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746. PubChem. [Link]
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Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity. PubMed. [Link]
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What are 4HPPD inhibitors and how do they work?. Patsnap Synapse. [Link]
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4,5-Dihydroxyphthalate | C8H4O6-2 | CID 54675838. PubChem. [Link]
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Synthesis of 4,5-dihydroxyphthalonitrile | Request PDF. ResearchGate. [Link]
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Anticancer Activity of Ω-6 Fatty Acids through Increased 4-HNE in Breast Cancer Cells. MDPI. [Link]
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Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]
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Antibacterial and Photocatalytic Activities of LDH-Based Sorbents of Different Compositions. MDPI. [Link]
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In Situ Green Synthesis of Red Wine Silver Nanoparticles on Cotton Fabrics and Investigation of Their Antibacterial Effects. MDPI. [Link]
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Exploring the Synthesis and Applications of 2,5-Dihydroxyterephthalic Acid. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ResearchGate. [Link]
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Anthelmintic Activity of Protocatechuic Acid Against Ivermectin-Susceptible and Resistant Haemonchus contortus Strains. MDPI. [Link]
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4,5-Dihydroisoxazoles: testing of antimicrobial activity. PubMed. [Link]
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Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]
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4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. PubMed. [Link]
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Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non-small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway. PubMed. [Link]
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Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells. PMC. [Link]
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Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. PubMed. [Link]
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6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway. PMC. [Link]
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A Comprehensive Technical Guide to 4,5-Dihydroxyphthalic Acid for Research and Development
Executive Summary: This guide provides an in-depth analysis of 4,5-Dihydroxyphthalic acid (4,5-DHPA), a key chemical intermediate for researchers, chemists, and professionals in drug development. We will explore its fundamental molecular characteristics, physicochemical properties, synthesis methodologies, and critical applications. This document emphasizes the practical causality behind experimental choices and adheres to rigorous standards of scientific integrity, offering field-proven insights for laboratory applications.
Core Molecular and Physical Identity
4,5-Dihydroxyphthalic acid is an organic compound belonging to the hydroxybenzoic acid class.[1] Its structure is characterized by a benzene ring substituted with two adjacent carboxylic acid groups (defining it as a phthalic acid derivative) and two adjacent hydroxyl groups. This arrangement of functional groups dictates its chemical behavior and utility as a versatile molecular building block.
The presence of both acidic carboxyl groups and phenolic hydroxyl groups allows 4,5-DHPA to engage in a variety of chemical reactions and intermolecular interactions, such as hydrogen bonding, which can influence its role in both materials science and biological systems.[2]
Table 1: Key Identifiers and Properties of 4,5-Dihydroxyphthalic Acid
| Identifier | Value | Source |
| IUPAC Name | 4,5-dihydroxyphthalic acid | [1] |
| Molecular Formula | C₈H₆O₆ | [1][2] |
| Molecular Weight | 198.13 g/mol | [1][2] |
| CAS Number | 63958-66-7 | [1][2] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Synonyms | 4,5-DHPA, 4,5-Dihydroxy-1,2-benzenedicarboxylic acid | [1][2] |
Physicochemical Characteristics for the Researcher
The utility of 4,5-DHPA in experimental design is rooted in its physicochemical properties. Its solubility, reactivity, and electronic nature are direct consequences of its functional groups.
-
Solubility Profile: The compound is soluble in water and various organic solvents, though its solubility is pH-dependent due to the ionizable carboxylic acid and hydroxyl groups.[2] It demonstrates good solubility in common laboratory solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. This profile is crucial for its use in solution-phase reactions and for preparing formulations for biological screening.
-
Reactivity and Functional Groups: The catechol (1,2-dihydroxybenzene) moiety makes the aromatic ring electron-rich and susceptible to electrophilic substitution. The hydroxyl groups can be alkylated or acylated to produce a diverse library of derivatives. The carboxylic acid groups can be converted to esters, amides, or acid chlorides, providing further handles for chemical modification. This dual reactivity is the cornerstone of its application as a scaffold in medicinal chemistry.
Table 2: Computed Physicochemical Data
| Property | Value | Significance in Research |
| Hydrogen Bond Donor Count | 4 | High potential for forming strong interactions with biological targets like enzyme active sites. |
| Hydrogen Bond Acceptor Count | 6 | Complements its donor capacity, enabling complex hydrogen bond networks. |
| Rotatable Bond Count | 2 | Provides some conformational flexibility, which can be important for binding to receptors. |
| Exact Mass | 198.01643791 Da | Essential for high-resolution mass spectrometry analysis and compound verification.[1] |
| Topological Polar Surface Area | 114 Ų | Suggests the molecule may have moderate cell permeability characteristics. |
Source: PubChem CID 45746[1]
Caption: Structural relationship of 4,5-Dihydroxyphthalic Acid.
Synthesis and Purification Workflow
The preparation of 4,5-DHPA is not trivial and requires controlled reaction conditions to achieve high purity and yield. Literature and patents describe several routes, often starting from commercially available precursors like pyrocatechol or cyclohexanedione derivatives.[3][4][5]
Caption: Role of 4,5-DHPA in a drug discovery workflow.
Safety, Handling, and First Aid
As with any laboratory chemical, proper handling of 4,5-DHPA is paramount for ensuring personnel safety.
Table 3: GHS Hazard Information
| Hazard Code | Description | Class |
| H315 | Causes skin irritation | Skin Irritation, Category 2 |
| H318 | Causes serious eye damage | Eye Damage, Category 1 |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Source: PubChem CID 45746 [1]
Protocol for Safe Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust. [6]Ensure that eyewash stations and safety showers are readily accessible. [7]2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield. [7] * Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact. [6][7] * Respiratory Protection: If dust is generated and ventilation is inadequate, use a particulate filter respirator conforming to EN 143 or OSHA standards. [7]3. General Hygiene: Avoid breathing dust. [6]Wash hands and any exposed skin thoroughly after handling. [6]Do not eat, drink, or smoke in the laboratory.
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [6][7]Store away from incompatible materials such as strong bases, and oxidizing or reducing agents. [7]
First Aid Measures Protocol
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. [6][7]Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [6]2. Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention. [6][7]3. Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [6]If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell. [6]4. Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur. [7]
Conclusion
4,5-Dihydroxyphthalic acid is a compound of significant interest due to its versatile chemical nature. With a molecular formula of C₈H₆O₆ and a molecular weight of 198.13 g/mol , it serves as a foundational scaffold for creating a wide array of derivatives. [1][2]Its utility in both advanced materials and as a starting point for novel therapeutic agents makes a thorough understanding of its properties, synthesis, and safe handling essential for the modern researcher. The insights and protocols provided in this guide are intended to equip scientists and drug development professionals with the necessary knowledge to effectively and safely utilize this valuable chemical resource.
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ResearchGate. (2014). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 4,5-Dihydroxyphthalic Acid
Introduction: The Significance of 4,5-Dihydroxyphthalic Acid
4,5-Dihydroxyphthalic acid (4,5-DHPA), a member of the hydroxybenzoic acid family, is a valuable organic intermediate.[1] Its structure, featuring a catechol moiety fused with two adjacent carboxylic acid groups, imparts unique properties that make it a target of interest for researchers in materials science, coordination chemistry, and drug development. The catechol functional group is known for its strong metal-chelating capabilities, while the dicarboxylic acid arrangement allows for the formation of polyesters, polyamides, and metal-organic frameworks (MOFs). Despite its potential, detailed synthetic pathways to 4,5-DHPA are not as well-documented as those for its isomers, such as 2,5-dihydroxyterephthalic acid.[2] This guide provides a comprehensive overview of plausible and emerging synthetic strategies for 4,5-DHPA, offering field-proven insights for its preparation and characterization.
Plausible Synthetic Pathways
The synthesis of 4,5-dihydroxyphthalic acid presents a significant challenge in regioselectivity. The two primary strategies involve either the direct, selective introduction of two carboxyl groups onto a catechol ring or a multi-step approach starting from a pre-functionalized benzene ring.
Pathway 1: Direct Dicarboxylation of Catechol via the Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a well-established industrial process for the carboxylation of phenols.[3] It typically involves the reaction of a phenoxide with carbon dioxide under pressure and heat.[3] A modern, mechanochemical approach has demonstrated the feasibility of carboxylating catechol using disodium catecholate and CO2 at room temperature and low pressure, yielding a mixture of mono- and dicarboxylated products.[4][5] This suggests that direct dicarboxylation is a viable, albeit challenging, route.
Causality Behind Experimental Choices:
The formation of the phenoxide is crucial as it significantly enhances the nucleophilicity of the aromatic ring, making it susceptible to electrophilic attack by the weakly electrophilic carbon dioxide. The challenge lies in controlling the position of the second carboxylation. The first carboxyl group is deactivating, making the introduction of a second group more difficult and influencing its position on the ring. The use of a mechanochemical (ball milling) approach offers a greener alternative to traditional methods that require high temperatures and pressures, potentially altering the regioselectivity of the reaction.[4][5]
Experimental Protocol (Proposed):
This protocol is a proposed pathway based on the principles of the Kolbe-Schmitt reaction and recent advancements in mechanochemistry.[3][4][5]
-
Preparation of Disodium Catecholate: In a moisture-free environment, dissolve catechol in a suitable anhydrous solvent (e.g., dry toluene). Add two equivalents of a strong base, such as sodium hydride or sodium methoxide, portion-wise under an inert atmosphere (e.g., argon). Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the disodium salt. The salt can be isolated by filtration and dried under vacuum.
-
Mechanochemical Carboxylation: Place the dry disodium catecholate in a stainless-steel ball-milling jar. Seal the jar and introduce carbon dioxide at a low pressure (e.g., 1-5 bar). Commence milling at room temperature. The milling time will need to be optimized to maximize the yield of the desired dicarboxylated product.
-
Work-up and Acidification: After the reaction, cautiously vent the CO2. Dissolve the solid reaction mixture in water. The resulting solution will contain the sodium salts of various carboxylated products. Acidify the solution to a pH of 1-2 with a strong acid, such as concentrated hydrochloric acid, to precipitate the acidic products.
-
Purification: The precipitate will be a mixture of 4,5-dihydroxyphthalic acid, other isomers, and monocarboxylated products. Purification can be achieved through fractional crystallization or preparative high-performance liquid chromatography (HPLC).
Diagram of Pathway 1: Direct Dicarboxylation of Catechol
Caption: A proposed pathway for the synthesis of 4,5-dihydroxyphthalic acid via direct dicarboxylation of catechol.
Pathway 2: Multi-step Synthesis from a Pre-functionalized Phthalic Acid Derivative
A more traditional and potentially more controllable route involves starting with a benzene ring that already possesses the desired 1,2-dicarboxylic acid substitution pattern and then introducing the hydroxyl groups at the 4 and 5 positions. A practical approach is to start with a 4,5-dihalogenated phthalic acid derivative, such as 4,5-dibromophthalic acid, and then convert the bromo groups to hydroxyl groups.
Causality Behind Experimental Choices:
This pathway offers better control over the regiochemistry as the positions of the final hydroxyl groups are predetermined by the starting material. The synthesis of 4,5-dibromophthalic acid from phthalylhydrazine is a known procedure.[6] The subsequent conversion of the aryl bromides to hydroxyl groups can be challenging. A common method is through cyanation followed by hydrolysis. The Rosenmund-von Braun reaction (cyanation of an aryl halide using copper(I) cyanide) is a classic method for this transformation. The resulting dinitrile can then be hydrolyzed to the dicarboxylic acid under strong acidic or basic conditions.
Experimental Protocol:
-
Synthesis of 4,5-Dibromophthalic Acid:
-
Dissolve phthalylhydrazine in glacial acetic acid.[6]
-
Add N-bromosuccinimide (NBS) and heat the mixture.[6]
-
After cooling, pour the reaction mixture into ice water to precipitate the dibromophthalhydrazide.[6]
-
Hydrolyze the dibromophthalhydrazide using an aqueous solution of sodium hydroxide.[6]
-
Acidify the solution to a pH of 6-7 to precipitate the 4,5-dibromophthalic acid.[6]
-
-
Synthesis of 4,5-Dicyanophthalic Acid (Rosenmund-von Braun Reaction):
-
In a dry reaction vessel under an inert atmosphere, combine 4,5-dibromophthalic acid with copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP.
-
Heat the reaction mixture to a high temperature (typically >150 °C) for several hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture and pour it into a solution of ferric chloride to decompose the copper complexes.
-
Extract the 4,5-dicyanophthalic acid into an organic solvent.
-
-
Hydrolysis of 4,5-Dicyanophthalic Acid to 4,5-Dihydroxyphthalic Acid:
-
Reflux the 4,5-dicyanophthalic acid in a strong aqueous acid (e.g., concentrated H2SO4 or HCl) or a strong aqueous base (e.g., NaOH). This step hydrolyzes both the nitrile groups to carboxylic acids and the bromo groups to hydroxyl groups.
-
After the hydrolysis is complete, cool the reaction mixture.
-
If basic hydrolysis was used, acidify the solution to precipitate the 4,5-dihydroxyphthalic acid.
-
The crude product can be purified by recrystallization from hot water.
-
Diagram of Pathway 2: Multi-step Synthesis
Caption: A multi-step pathway for the synthesis of 4,5-dihydroxyphthalic acid from a pre-functionalized precursor.
Potential Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While a direct biocatalytic route for the dicarboxylation of catechol to 4,5-DHPA has not been reported, the reverse reaction, the decarboxylation of 4,5-dihydroxyphthalate to protocatechuic acid, is known to be catalyzed by the enzyme 4,5-dihydroxyphthalate decarboxylase.[7] This suggests that, in principle, the reversible nature of this enzyme could be exploited for the synthesis of 4,5-DHPA under high CO2 pressure.
Causality and Challenges:
Enzymatic reactions are renowned for their high regioselectivity, which could potentially overcome the issue of isomer formation seen in chemical carboxylations. However, several challenges exist. The thermodynamic equilibrium often favors decarboxylation, necessitating high concentrations of CO2 (or bicarbonate) and potentially high pressure to drive the reaction in the reverse (carboxylation) direction.[8][9] Furthermore, enzyme stability under these conditions can be a limiting factor.[8] Current research has primarily focused on the monocarboxylation of phenols, and achieving efficient dicarboxylation remains a significant hurdle.[8]
Conceptual Diagram of a Biocatalytic Pathway
Caption: A conceptual biocatalytic pathway for the synthesis of 4,5-dihydroxyphthalic acid.
Purification and Characterization
Independent of the synthetic route, the purification and characterization of the final product are critical for confirming its identity and purity.
Purification:
-
Recrystallization: 4,5-Dihydroxyphthalic acid, being a polar aromatic carboxylic acid, is expected to have good solubility in hot water and lower solubility in cold water, making recrystallization from water an effective purification method.
-
Chromatography: For mixtures that are difficult to separate by crystallization, preparative reversed-phase HPLC can be employed, using a mobile phase of acidified water and an organic modifier like acetonitrile or methanol.
Characterization:
The following table summarizes the expected analytical data for 4,5-dihydroxyphthalic acid based on its chemical structure.
| Technique | Expected Observations |
| ¹H NMR | Two singlets in the aromatic region (due to symmetry), each integrating to one proton. A broad singlet for the two carboxylic acid protons and another broad singlet for the two hydroxyl protons (these may exchange with D₂O). |
| ¹³C NMR | Six distinct signals are expected: two for the quaternary carbons bearing the carboxyl groups, two for the quaternary carbons bearing the hydroxyl groups, and two for the aromatic CH carbons. The carboxyl carbons will appear downfield (>165 ppm). |
| FT-IR | A broad O-H stretching band (from both hydroxyl and carboxylic acid groups) around 3500-2500 cm⁻¹. A strong C=O stretching band for the carboxylic acid around 1700 cm⁻¹. C=C stretching bands in the aromatic region (approx. 1600-1450 cm⁻¹). |
| Mass Spec. | The molecular ion peak [M]⁻ at m/z 197.0035 for C₈H₅O₆⁻ in negative ion mode ESI-MS. |
Comparative Analysis of Synthetic Routes
| Parameter | Pathway 1: Direct Dicarboxylation | Pathway 2: Multi-step Synthesis | Biocatalytic Approach |
| Starting Materials | Catechol, CO₂ | Phthalylhydrazine, NBS, CuCN | Catechol, CO₂ |
| Number of Steps | 1-2 | 3-4 | 1 |
| Regioselectivity | Potentially low, requires optimization | High, predetermined by starting material | Potentially very high |
| Reaction Conditions | Mild (mechanochemical) to harsh (traditional) | Can involve high temperatures and toxic reagents (CuCN) | Mild (temperature), but may require high pressure |
| Key Challenges | Control of regioselectivity, separation of isomers | Handling of toxic reagents, potentially harsh hydrolysis conditions | Low reaction rates, enzyme stability, thermodynamic equilibrium |
| "Green" Chemistry Aspect | High atom economy, mechanochemical route is solvent-free | Lower atom economy, use of heavy metals and solvents | Potentially the greenest approach, but currently not established |
Conclusion
The synthesis of 4,5-dihydroxyphthalic acid is a challenging yet achievable goal for synthetic chemists. This guide has outlined two plausible chemical pathways: a direct dicarboxylation of catechol, which represents a modern and potentially greener route, and a more traditional multi-step synthesis from a pre-functionalized phthalic acid derivative, which offers greater control over regiochemistry. Additionally, a future-oriented biocatalytic approach has been discussed, highlighting both its potential for high selectivity and the current hurdles that need to be overcome. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, purity requirements, and available resources. Further research into the optimization of the direct carboxylation and the development of efficient biocatalysts will be crucial for making 4,5-dihydroxyphthalic acid more readily accessible to the scientific community.
References
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A mechanochemical Kolbe-Schmitt reaction: Carboxylation of catechol providing building blocks for renewable plasticizers. ChemRxiv. [Link][4]
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A mechanochemical Kolbe-Schmitt reaction: Carboxylation of catechol providing building blocks for renewable plasticizers. ResearchGate. [Link][5]
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Shevchenko, E. N., et al. (2014). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. Macroheterocycles, 7(2), 162-169. [Link][10]
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Pressurized CO2 as a carboxylating agent for the biocatalytic ortho-carboxylation of resorcinol. Green Chemistry. [Link][11]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45746, 4,5-Dihydroxyphthalic acid. PubChem. [Link][1]
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Preparation method of 4-hydroxyphthalic acid. Google Patents. [12]
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Biocatalytic carboxylation of phenol derivatives: kinetics and thermodynamics of the biological Kolbe-Schmitt synthesis. The FEBS Journal. [Link][8]
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Structural and Functional Characterization of a Novel 4,5-Dihydroxyphthalate Decarboxylase for Protocatechuic Acid Biosynthesis. ResearchGate. [Link][7]
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Preparation method of 4,5-dibromophthalic acid. Google Patents. [6]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54675838, 4,5-Dihydroxyphthalate. PubChem. [Link][14]
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Progress and challenges in dicarboxylation with CO2. National Science Open. [Link][15]
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Pressurized CO2 as a carboxylating agent for the biocatalytic ortho-carboxylation of resorcinol. National Institutes of Health. [Link][9]
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Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI. [Link][16]
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Turning trash to treasure: Dicarboxylation with CO2 to generate valuable dicarboxylic acids. EurekAlert!. [Link][17]
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Synthesis of 4,5-dihydroxyphthalonitrile. ResearchGate. [Link][18]
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Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. ResearchGate. [Link][19]
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Synthesis and Study the Characterization of (4,5- dihydroxy-3-((4- aminodiphenylsulfone) phenyl)diazenyl)naphthalene-2,7-disulfo. ResearchGate. [Link][20]
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Chemical structure and IUPAC name of 4,5-Dihydroxyphthalic acid
A Comprehensive Technical Guide to 4,5-Dihydroxyphthalic Acid
Abstract
This technical guide provides an in-depth examination of 4,5-Dihydroxyphthalic acid (4,5-DHPA), a key chemical intermediate. The document delineates its precise chemical structure and systematic IUPAC nomenclature. It further compiles essential physicochemical properties, outlines a detailed synthesis protocol, and explores its significant applications in materials science and drug development. The guide is structured to serve as a vital resource for researchers, chemists, and professionals in related scientific fields, emphasizing the causal relationships between the molecule's structure and its functional utility. All technical claims are substantiated with authoritative references to ensure scientific integrity.
Introduction
4,5-Dihydroxyphthalic acid is an organic compound belonging to the family of hydroxybenzoic acids.[1] Its structure, which incorporates both catechol (1,2-dihydroxybenzene) and phthalic acid (benzene-1,2-dicarboxylic acid) functionalities, imparts a unique combination of reactivity and potential for coordination chemistry. This bifunctionality makes it a versatile building block in the synthesis of advanced polymers, specialty resins, and has garnered interest in the field of medicinal chemistry.[2] The presence of two adjacent carboxylic acid groups allows for the formation of anhydrides and participation in condensation polymerization, while the two hydroxyl groups offer sites for etherification, esterification, and chelation with metal ions. This guide aims to provide a comprehensive technical overview, from its fundamental chemical identity to its practical synthesis and application, to support and inform advanced research and development activities.
Chemical Structure and Nomenclature
The accurate identification of a chemical compound is foundational to all scientific inquiry. This section details the systematic naming and structural representation of 4,5-Dihydroxyphthalic acid.
IUPAC Name
The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 4,5-dihydroxybenzene-1,2-dicarboxylic acid .[1][2] This name is derived by identifying the parent benzene ring, recognizing the two carboxylic acid groups at positions 1 and 2 (defining it as a derivative of phthalic acid), and locating the two hydroxyl substituents at positions 4 and 5.
Chemical Identifiers
For unambiguous identification across databases and regulatory frameworks, the following identifiers are crucial:
-
Common Name: 4,5-Dihydroxyphthalic acid
-
Molecular Formula: C₈H₆O₆[1]
Structural Representation
The molecule consists of a benzene ring substituted with two carboxylic acid (-COOH) groups at adjacent carbons (positions 1 and 2) and two hydroxyl (-OH) groups at the subsequent adjacent carbons (positions 4 and 5).
Figure 1: 2D Chemical Structure of 4,5-Dihydroxyphthalic acid.
Physicochemical Properties
The physical and chemical properties of 4,5-DHPA dictate its behavior in various systems, including its solubility, reactivity, and thermal stability. These parameters are essential for designing experimental protocols and predicting its utility in specific applications.
| Property | Value | Source |
| Molecular Weight | 198.13 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [2] |
| Molecular Formula | C₈H₆O₆ | [1] |
| Solubility | Soluble in water and various organic solvents | [2] |
| Hydrogen Bond Donors | 4 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Polar Surface Area | 115 Ų | [1] |
Synthesis Protocol
The synthesis of dihydroxyphthalic acids can be challenging due to the potential for unwanted side reactions such as decarboxylation at high temperatures. The following protocol is based on a method designed to achieve high yield and purity under controlled conditions, demonstrating a viable pathway for laboratory-scale production.[4][5]
Causality of Method Selection
This method is selected for its avoidance of high-pressure conditions, which are often cited as a barrier to efficient synthesis.[4] The process involves an initial iodination and oxidation to form a stable intermediate, followed by a robust hydrolysis step. The use of a nitrogen atmosphere during heating is critical to prevent oxidative degradation of the hydroxyl groups, ensuring the integrity of the final product.
Experimental Workflow
Figure 2: General workflow for the synthesis of 4,5-Dihydroxyphthalic acid.
Step-by-Step Methodology
-
Intermediate Formation:
-
In a suitable reaction vessel, dissolve the starting material, a cyclohexanedione dicarboxylic acid diester, in a polar solvent.
-
Add catalytic amounts of iodine and an iodide salt (e.g., KI).[5]
-
Heat the mixture to 80-100°C and maintain for approximately 30-40 minutes.
-
Introduce a suitable oxidant and continue the reaction for 3-6 hours until completion, monitored by an appropriate technique (e.g., TLC).
-
Cool the reaction mixture to room temperature, filter the solid product, and wash thoroughly with deionized water to yield the crude intermediate.
-
-
Hydrolysis:
-
Dissolve the crude intermediate in water.
-
Under a protective nitrogen (N₂) atmosphere, add a strong base such as sodium hydroxide or potassium hydroxide.[4]
-
Heat the mixture with stirring. The base facilitates the hydrolysis of the ester groups to carboxylic acids and ensures the phenoxide forms, which is less susceptible to oxidation.
-
After the reaction is complete, cool the solution to room temperature.
-
-
Acidification and Isolation:
-
Slowly add a strong acid (e.g., concentrated HCl) to the cooled solution to neutralize the base and protonate the carboxylate and phenoxide groups. This will cause the 4,5-Dihydroxyphthalic acid to precipitate out of the solution.
-
Continue cooling to ensure maximum precipitation.
-
Filter the solid product and wash with cold deionized water to remove residual salts and acid.
-
-
Purification:
-
Recrystallize the crude product from a suitable mixed solvent system (e.g., ethanol/water or acetone/water) to achieve high purity (>99%).
-
Dry the final product under vacuum to yield pure 4,5-Dihydroxyphthalic acid.
-
Applications and Field Insights
The unique arrangement of functional groups in 4,5-DHPA makes it a valuable precursor in several advanced scientific fields.
-
Polymer and Materials Science: The two adjacent carboxylic acid groups can readily form an anhydride or react with diamines and diols to produce polyimides and polyesters, respectively. The hydroxyl groups can be used to modify the properties of the resulting polymer, such as increasing hydrophilicity, providing sites for cross-linking, or enabling post-polymerization modification. This makes it a candidate for creating specialty polymers with tailored thermal or mechanical properties.
-
Medicinal Chemistry and Drug Development: The catechol moiety is a well-known structural motif in many biologically active molecules and is recognized for its ability to chelate metal ions and participate in redox chemistry. Derivatives of 4,5-DHPA may be investigated for their biological activities.[2] The overall structure serves as a rigid scaffold onto which other pharmacologically active groups can be attached, making it a useful starting material in the synthesis of complex drug candidates.
-
Coordination Chemistry: As a multidentate ligand, 4,5-DHPA can coordinate with metal ions through its carboxylate and hydroxyl groups. This property is leveraged in the design and synthesis of metal-organic frameworks (MOFs) and other coordination polymers, which have applications in gas storage, catalysis, and chemical sensing.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,5-Dihydroxyphthalic acid is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Handling Recommendations: Personnel should handle this compound in a well-ventilated area, preferably a fume hood.[6] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7] Avoid breathing dust and ensure that skin and eyes do not come into direct contact with the substance.[6] In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention.[7]
Conclusion
4,5-Dihydroxyphthalic acid is a compound of significant scientific interest due to its versatile chemical structure. Its IUPAC name, 4,5-dihydroxybenzene-1,2-dicarboxylic acid, precisely describes the arrangement of its key functional groups. This guide has provided a detailed overview of its properties, a robust synthesis protocol, and an analysis of its applications, grounded in the causal relationship between its molecular architecture and its functional utility. With proper safety precautions, 4,5-DHPA serves as a valuable and powerful building block for innovation in materials science, medicinal chemistry, and beyond.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45746, 4,5-Dihydroxyphthalic acid. PubChem. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54675838, 4,5-Dihydroxyphthalate. PubChem. [Link]
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A Comprehensive Technical Guide to the Solubility of 4,5-Dihydroxyphthalic Acid
This guide provides an in-depth exploration of the solubility characteristics of 4,5-dihydroxyphthalic acid, a compound of significant interest in pharmaceutical and materials science. Given the limited direct quantitative data available for this specific molecule, this paper establishes a predictive framework based on the known solubility of the structurally analogous compound, protocatechuic acid (3,4-dihydroxybenzoic acid). Furthermore, it outlines a rigorous experimental protocol for the precise determination of its solubility in various solvents, ensuring researchers can generate reliable data for their specific applications.
Introduction: The Significance of Solubility in Scientific Research
4,5-Dihydroxyphthalic acid (C₈H₆O₆, Molar Mass: 198.13 g/mol ) is a benzenedicarboxylic acid that is a derivative of phthalic acid.[1][2] Its molecular structure, featuring two carboxylic acid groups and two hydroxyl groups on the benzene ring, imparts a high degree of polarity and the capacity for extensive hydrogen bonding.[1] These characteristics are central to its solubility profile and, consequently, its utility in various applications, including as a monomer for polymers and in the synthesis of novel pharmaceutical compounds. Understanding and controlling the solubility of this compound is a critical prerequisite for its effective use in drug formulation, chemical synthesis, and materials science.
While specific solubility data for 4,5-dihydroxyphthalic acid is not extensively reported in publicly available literature, its structural similarity to protocatechuic acid allows for informed predictions. This guide will leverage this similarity to provide a foundational understanding of its expected behavior in different solvent systems.
Theoretical Framework: Factors Governing Solubility
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (4,5-dihydroxyphthalic acid) and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3]
-
Polarity: 4,5-Dihydroxyphthalic acid is a highly polar molecule due to its multiple polar functional groups (-COOH and -OH). Therefore, it is expected to exhibit greater solubility in polar solvents that can engage in similar intermolecular interactions.
-
Hydrogen Bonding: The presence of both hydrogen bond donors (-OH and -COOH) and acceptors (=O and -OH) in the structure of 4,5-dihydroxyphthalic acid suggests that it will be most soluble in solvents capable of hydrogen bonding.
-
pH: As a dicarboxylic acid, the solubility of 4,5-dihydroxyphthalic acid is highly dependent on the pH of the medium. In basic solutions, the carboxylic acid groups will deprotonate to form carboxylate anions, which are significantly more soluble in aqueous media.[4][5][6] Conversely, in acidic solutions, the equilibrium will favor the less soluble protonated form. The hydroxyl groups can also be deprotonated at a higher pH, further increasing solubility.[4]
Predicted Solubility Profile of 4,5-Dihydroxyphthalic Acid
Based on the solubility of the structurally similar protocatechuic acid, we can infer the likely solubility behavior of 4,5-dihydroxyphthalic acid in a range of common laboratory solvents. It is important to note that these are educated estimations and should be confirmed by experimental measurement.
Protocatechuic acid is reported to be soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[7][8] Specifically, its solubility is approximately 16.7 mg/mL in ethanol and DMSO, and around 20 mg/mL in DMF.[7][8] It is also soluble in hot water but only slightly soluble in cold water and insoluble in non-polar solvents like benzene and chloroform.[9] The solubility of protocatechuic acid in aqueous buffers is pH-dependent, with a reported solubility of approximately 0.14 mg/mL in PBS at pH 7.2.[7][8]
Based on these data, a predicted qualitative solubility profile for 4,5-dihydroxyphthalic acid is presented in Table 1.
Table 1: Predicted Qualitative Solubility of 4,5-Dihydroxyphthalic Acid in Various Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Soluble (especially in hot water and with increasing pH) | High polarity and strong hydrogen bonding capacity of both solute and solvent. |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble | High polarity of the solvent can solvate the polar functional groups of the solute. |
| Non-Polar | Hexane, Toluene, Benzene, Chloroform | Insoluble | Mismatch in polarity and intermolecular forces. |
| Aqueous Buffers | PBS (pH 7.4), Carbonate Buffer (pH 9) | Highly Soluble (increasing with pH) | Deprotonation of carboxylic and hydroxyl groups leads to the formation of highly soluble salts. |
Experimental Protocol for Determining the Solubility of 4,5-Dihydroxyphthalic Acid
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of 4,5-dihydroxyphthalic acid.
Materials and Equipment
-
4,5-Dihydroxyphthalic acid (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Figure 1: Experimental workflow for determining the solubility of 4,5-dihydroxyphthalic acid.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4,5-dihydroxyphthalic acid into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a precise volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.[10]
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Take care not to disturb the solid pellet.
-
-
Concentration Analysis:
-
Dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of 4,5-dihydroxyphthalic acid in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of 4,5-dihydroxyphthalic acid in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Influence of Solvent Properties on Solubility: A Deeper Dive
The relationship between solvent properties and the solubility of a polar, hydrogen-bonding compound like 4,5-dihydroxyphthalic acid can be visualized as a decision-making process. The following diagram illustrates this conceptual relationship.
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A Technical Guide to the Spectroscopic Characterization of 4,5-Dihydroxyphthalic Acid
This guide provides an in-depth analysis of the expected spectroscopic signature of 4,5-dihydroxyphthalic acid (DHPA), a key aromatic compound with applications in polymer chemistry and as a building block in medicinal chemistry.[1] Given the scarcity of publicly available experimental spectra for this specific isomer, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with structurally related analogs, we will construct a comprehensive analytical profile of 4,5-dihydroxyphthalic acid.
Molecular Structure and Its Spectroscopic Implications
4,5-Dihydroxyphthalic acid (C₈H₆O₆, Molecular Weight: 198.13 g/mol ) is a substituted aromatic dicarboxylic acid.[2] The molecule's key structural features, which dictate its spectroscopic behavior, are:
-
Aromatic Ring: A benzene ring provides a rigid scaffold and characteristic signals in both NMR and IR spectroscopy.
-
Two Carboxylic Acid Groups (-COOH): These are electron-withdrawing groups and contain acidic protons, which are readily identifiable in ¹H NMR and produce strong, characteristic absorptions in IR spectroscopy.
-
Two Hydroxyl Groups (-OH): These are electron-donating groups and also possess exchangeable protons, influencing the electronic environment of the aromatic ring and contributing to the IR spectrum.
-
Substitution Pattern: The adjacent (ortho) positioning of the two carboxylic acid groups and the adjacent positioning of the two hydroxyl groups create a specific symmetry and electronic distribution, which will be reflected in the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4,5-dihydroxyphthalic acid, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4,5-dihydroxyphthalic acid is expected to show signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.
Table 1: Predicted ¹H NMR Chemical Shifts for 4,5-Dihydroxyphthalic Acid
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| Aromatic CH | 7.0 - 7.5 | Singlet | 2H | Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent, resulting in a single signal. The electron-donating hydroxyl groups and electron-withdrawing carboxylic acid groups will influence the precise shift. For comparison, the aromatic protons of 3,4-dihydroxybenzoic acid appear in a similar region.[3] |
| Carboxylic Acid OH | > 12.0 | Broad Singlet | 2H | The protons of carboxylic acids are highly deshielded and often appear as broad signals due to hydrogen bonding and chemical exchange. Their chemical shift can be highly dependent on the solvent and concentration.[4] |
| Phenolic OH | 9.0 - 11.0 | Broad Singlet | 2H | Phenolic protons are also acidic and their signals are typically broad. The exact position will vary with solvent and concentration. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of chemically distinct carbon environments. Due to the molecule's symmetry, fewer than eight signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4,5-Dihydroxyphthalic Acid
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| Carboxylic Acid C=O | 165 - 175 | Carboxylic acid carbonyl carbons are significantly deshielded and appear in this characteristic range.[5][6] Phthalic acid itself shows a carbonyl signal around 172 ppm. |
| Aromatic C-OH | 145 - 155 | The carbons attached to the hydroxyl groups are deshielded due to the electronegativity of the oxygen atom. |
| Aromatic C-COOH | 125 - 135 | The carbons bearing the carboxylic acid groups will have a distinct chemical shift influenced by the electron-withdrawing nature of the substituent. |
| Aromatic C-H | 115 - 125 | The carbons bonded to hydrogen will be the most shielded of the aromatic carbons. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Dissolve 5-10 mg of 4,5-dihydroxyphthalic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH modifier). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to ensure homogeneity and optimal spectral resolution.
-
Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) to ensure quantitative integration where necessary.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each carbon.
-
Consider advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of 4,5-dihydroxyphthalic acid will be dominated by the characteristic vibrations of its hydroxyl and carbonyl groups.
Table 3: Predicted Major IR Absorption Bands for 4,5-Dihydroxyphthalic Acid
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale and Comparative Insights |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | This extremely broad band is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. |
| O-H Stretch (Phenolic) | 3200 - 3600 | Broad | The phenolic O-H stretch will also be broad due to hydrogen bonding and may overlap with the carboxylic acid O-H band. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Weak | These are characteristic absorptions for C-H bonds on an aromatic ring. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | The carbonyl stretch of an aromatic carboxylic acid is very intense. Its exact position can be influenced by conjugation and hydrogen bonding. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Aromatic ring stretching vibrations typically appear as a series of bands in this region. |
| C-O Stretch | 1200 - 1350 | Strong | This band arises from the stretching vibrations of the C-O bonds in both the carboxylic acid and phenolic groups. |
Experimental Protocol for FTIR Data Acquisition
-
Sample Preparation (Solid State):
-
KBr Pellet Method: Mix a small amount of the sample (approx. 1 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.
Predicted Mass Spectrum and Fragmentation
For 4,5-dihydroxyphthalic acid, the molecular ion peak and characteristic fragmentation patterns are anticipated.
-
Molecular Ion (M⁺•): The exact mass of 4,5-dihydroxyphthalic acid is 198.0164 Da.[2] A high-resolution mass spectrometer should detect a peak at this m/z value.
-
Fragmentation Pathways: Common fragmentation patterns for carboxylic acids include the loss of water (M-18), the loss of a hydroxyl group (M-17), and the loss of a carboxyl group (M-45).[7][8] Due to the presence of two carboxylic acid groups, sequential losses are possible. Decarboxylation (loss of CO₂) is also a likely fragmentation pathway, especially from the molecular ion or subsequent fragments.
Table 4: Predicted Key Fragments in the Mass Spectrum of 4,5-Dihydroxyphthalic Acid
| m/z | Proposed Fragment | Rationale |
| 198 | [C₈H₆O₆]⁺• | Molecular Ion |
| 181 | [M - OH]⁺ | Loss of a hydroxyl radical from a carboxylic acid group. |
| 180 | [M - H₂O]⁺• | Loss of a water molecule, likely involving a hydroxyl group and a carboxylic acid proton. |
| 154 | [M - CO₂]⁺• | Decarboxylation, loss of carbon dioxide from a carboxylic acid group. |
| 153 | [M - COOH]⁺ | Loss of a carboxyl radical. |
| 136 | [M - CO₂ - H₂O]⁺• | Sequential loss of carbon dioxide and water. |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction and Ionization:
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of water and a modifier like formic acid or ammonium hydroxide to promote ionization). Infuse the solution directly into the ESI source. ESI is a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization (e.g., esterification of the carboxylic acids) would be necessary to make the compound volatile enough for GC analysis.
-
-
Mass Analysis:
-
Use a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to separate the ions based on their mass-to-charge ratio.
-
Acquire a full scan mass spectrum to identify the molecular ion and major fragments.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and confirm the proposed fragmentation pathways.
-
Workflow Visualization
The following diagrams illustrate the general workflows for sample analysis using the spectroscopic techniques discussed.
Caption: Generalized workflow for NMR analysis.
Caption: Standard workflow for FTIR analysis.
Sources
- 1. CAS 63958-66-7: 4,5-Dihydroxyphthalic acid | CymitQuimica [cymitquimica.com]
- 2. 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxybenzoic acid(99-96-7) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scienceready.com.au [scienceready.com.au]
The Untapped Potential of 4,5-Dihydroxyphthalic Acid: A Technical Guide to its Applications in Advanced Materials
Abstract
4,5-Dihydroxyphthalic acid, a unique aromatic compound featuring both a catechol moiety and adjacent carboxylic acid groups, stands as a promising yet underutilized building block in materials science. This technical guide delves into the core chemical attributes of this molecule and extrapolates its potential applications in the synthesis of advanced polymers, functional coatings, and metal-organic frameworks (MOFs). By drawing parallels with well-researched catechol and phthalic acid derivatives, this document provides a forward-looking perspective for researchers and materials scientists, complete with scientifically grounded rationales and detailed, actionable experimental protocols.
Introduction: The Strategic Value of a Multifunctional Monomer
In the quest for novel materials with tailored properties, the design of the monomeric precursors is paramount. 4,5-Dihydroxyphthalic acid (4,5-DHPA) presents a compelling case for exploration. Its structure, a benzene ring substituted with two adjacent carboxylic acid groups and two adjacent hydroxyl groups, offers a rich playground for chemists. The catechol group is renowned for its strong adhesive properties and its ability to chelate metal ions, while the dicarboxylic acid functionality is a classic component of polyesters, polyamides, and MOFs.[1][2] This unique combination of functionalities within a single, relatively simple molecule suggests a wide range of potential applications.
This guide will explore the synthesis of high-performance polymers that leverage the adhesive and cross-linking capabilities of the catechol group. We will then examine the potential of 4,5-DHPA as a versatile ligand for the construction of novel MOFs with interesting catalytic or adsorptive properties. Finally, we will touch upon its prospective use in functional coatings and as a corrosion inhibitor, again capitalizing on the inherent reactivity of the catechol moiety.
Physicochemical Properties of 4,5-Dihydroxyphthalic Acid
A thorough understanding of the fundamental properties of 4,5-DHPA is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₆ | [1][2] |
| Molecular Weight | 198.13 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and various organic solvents, pH-dependent | [1] |
| Key Functional Groups | Catechol (two hydroxyl groups at positions 4 and 5), Dicarboxylic acid (two carboxylic acid groups at positions 1 and 2) | [1] |
The presence of both acidic carboxylic acid groups and phenolic hydroxyl groups means the molecule's charge and reactivity are highly dependent on the pH of the surrounding medium. This property can be strategically exploited in various applications.
Application I: High-Performance Bio-Inspired Polymers
The catechol group is a key component in the adhesive proteins of mussels, enabling them to adhere strongly to a variety of surfaces, even underwater.[3][4] This remarkable adhesive property can be imparted to synthetic polymers by incorporating catechol-containing monomers. 4,5-DHPA is an ideal candidate for this purpose.
Rationale for Polymer Synthesis
The two carboxylic acid groups of 4,5-DHPA allow it to act as a traditional diacid monomer in condensation polymerizations with diols or diamines to form polyesters and polyamides, respectively. The pendent catechol groups along the polymer backbone can then serve multiple functions:
-
Adhesion: The catechol moieties can form strong, covalent bonds with a wide range of substrates, including metals, metal oxides, and ceramics. This is particularly useful for developing advanced adhesives and coatings.
-
Cross-linking: The catechol groups can be oxidized (e.g., using a mild oxidant like sodium periodate) to form highly reactive quinones. These quinones can then undergo various cross-linking reactions, leading to the formation of robust and solvent-resistant polymer networks. This is a key mechanism for the curing of mussel adhesive proteins.
-
Metal Chelation: The catechol group is an excellent chelator for a variety of metal ions.[5] This property can be exploited to create polymers for heavy metal remediation, catalysis, or for the formation of self-healing materials.
Experimental Protocol: Synthesis of a 4,5-DHPA-based Polyester
This protocol outlines the synthesis of a polyester from 4,5-DHPA and a long-chain diol, 1,10-decanediol. The long aliphatic chain is introduced to enhance the flexibility of the resulting polymer.
Materials:
-
4,5-Dihydroxyphthalic acid (4,5-DHPA)
-
1,10-Decanediol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer with hotplate
-
Heating mantle
-
Vacuum oven
Procedure:
-
Reactant Setup: In a three-neck round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a nitrogen inlet, combine equimolar amounts of 4,5-dihydroxyphthalic acid and 1,10-decanediol.
-
Solvent and Catalyst Addition: Add toluene to the flask to create a 2 M solution with respect to the monomers. Add a catalytic amount (0.5 mol%) of p-toluenesulfonic acid.
-
Polymerization: Heat the reaction mixture to reflux under a gentle stream of nitrogen. The water formed during the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete within 8-12 hours.
-
Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly pouring the toluene solution into a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomers and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
Characterization: The resulting polyester can be characterized by standard techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of ester bonds, nuclear magnetic resonance (NMR) spectroscopy to elucidate the polymer structure, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.
Workflow for Polymer Synthesis and Cross-linking
Caption: Workflow for the synthesis and subsequent cross-linking of 4,5-DHPA-based polymers.
Application II: Versatile Ligands for Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is critical in determining the structure and properties of the resulting MOF. The dicarboxylic acid functionality of 4,5-DHPA makes it an excellent candidate for a MOF ligand, similar to terephthalic acid and its derivatives which are widely used in MOF synthesis.[6][7]
Rationale for MOF Synthesis
The use of 4,5-DHPA as a ligand for MOF synthesis offers several potential advantages:
-
Increased Functionality: The catechol groups within the MOF pores can provide additional active sites for catalysis, sensing, or selective adsorption.
-
Redox Activity: The catechol moiety can be reversibly oxidized and reduced, which could lead to MOFs with interesting electronic or electrochromic properties.[8][9][10]
-
Post-Synthetic Modification: The catechol groups can be used as handles for post-synthetic modification, allowing for the introduction of other functional groups into the MOF structure.
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF
This protocol describes a hypothetical solvothermal synthesis of a MOF using 4,5-DHPA and zinc nitrate.
Materials:
-
4,5-Dihydroxyphthalic acid (4,5-DHPA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Schlenk line
Procedure:
-
Ligand and Metal Salt Solution: In a glass vial, dissolve 4,5-dihydroxyphthalic acid in DMF. In a separate vial, dissolve zinc nitrate hexahydrate in DMF.
-
Mixing: Combine the two solutions in a Teflon-lined autoclave.
-
Sealing and Heating: Seal the autoclave and place it in an oven preheated to 120°C.
-
Crystallization: Allow the reaction to proceed for 48 hours.
-
Cooling and Isolation: After cooling the autoclave to room temperature, collect the crystalline product by centrifugation.
-
Washing: Wash the crystals several times with fresh DMF to remove any unreacted starting materials, followed by washing with ethanol to exchange the DMF.
-
Activation: Activate the MOF by heating the sample under vacuum to remove the solvent molecules from the pores.
Characterization: The resulting MOF can be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and determine its structure, thermogravimetric analysis (TGA) to assess its thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine its porosity and surface area.
Logical Diagram for MOF Synthesis and Potential Functionality
Caption: Logical relationship between the 4,5-DHPA ligand and the resulting MOF's potential functionalities.
Future Outlook and Emerging Applications
The potential applications of 4,5-dihydroxyphthalic acid are not limited to polymers and MOFs. Its unique chemical structure opens doors to other exciting areas of materials science:
-
Functional Coatings: The strong adhesive properties of the catechol group make 4,5-DHPA an excellent candidate for developing primers and coatings for a variety of substrates. These coatings could also be designed to be antimicrobial or antifouling.[3][4]
-
Corrosion Inhibitors: Catechols are known to form protective films on metal surfaces, thereby inhibiting corrosion. 4,5-DHPA could be explored as a highly effective and environmentally friendly corrosion inhibitor for steel and other alloys.
-
Drug Delivery: Catechol-based polymers have been investigated for their potential in drug delivery systems.[11] The ability of 4,5-DHPA-based polymers to form hydrogels and their adhesive nature could be beneficial for localized and sustained drug release.
Conclusion
4,5-Dihydroxyphthalic acid is a molecule with immense and largely untapped potential in materials science. Its unique combination of a catechol group and dicarboxylic acid functionalities makes it a versatile building block for a new generation of high-performance materials. This technical guide has provided a comprehensive overview of its potential applications, complete with the scientific rationale and detailed experimental protocols to inspire and guide future research in this exciting area. The exploration of 4,5-DHPA and its derivatives promises to yield novel materials with tailored properties for a wide range of applications, from advanced adhesives and coatings to functional MOFs and biomedical devices.
References
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Lim, K. S., et al. (2021). Catechol-Based Antimicrobial Polymers. Polymers, 13(3), 346. [Link]
-
Hong, S., et al. (2021). Catechol-Based Antimicrobial Polymers. PubMed. [Link]
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Zhang, X., et al. (2022). Catechol-Based Polymers with High Efficacy in Cytosolic Protein Delivery. CCS Chemistry. [Link]
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Boyer, C., et al. (2013). Synthesis of well-defined catechol polymers for surface functionalization of magnetic nanoparticles. RSC Publishing. [Link]
-
Koll, T., et al. (2024). Efficient One-Step Synthesis of Catechol Containing Polymers via Friedel–Crafts Alkylation and Their Use for Water Decontamination. ACS Publications. [Link]
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Kingston Chemistry. (n.d.). Benzoic acid, 3,4-dihydroxy-, polymer with 1,3,5-trioxane. Kingston Chemistry. [Link]
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PubChem. (n.d.). 4,5-Dihydroxyphthalic acid. PubChem. [Link]
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PubChem. (n.d.). 4,5-dihydroxyphthalate. PubChem. [Link]
-
PubChem. (n.d.). 2,5-Dihydroxybenzoic acid. PubChem. [Link]
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MDPI. (2024). Mechanistic Insights into Pigmented Rice Bran in Mitigating UV-Induced Oxidative Stress, Inflammation, and Pigmentation. MDPI. [Link]
-
ResearchGate. (n.d.). Metal–Organic Frameworks from Group 4 Metals and 2,5-Dihydroxyterephthalic Acid: Reinvestigation, New Structure, and Challenges Toward Gas Storage and Separation. ResearchGate. [Link]
-
Wiley Online Library. (2021). Electrochromic 2,5‐Dihydroxyterephthalic Acid Linker in Metal−Organic Frameworks. Wiley Online Library. [Link]
-
ChemRxiv. (n.d.). Electrochromic 2,5-Dihydroxyterephthalic acid linker in metal-organic frameworks. ChemRxiv. [Link]
-
PubChem. (n.d.). 2,3-Dihydroxybenzoic Acid. PubChem. [Link]
- Google Patents. (n.d.). The preparation method of dihydroxyphthalic acid.
- Google Patents. (n.d.). The preparation method of dihydroxyphthalic acid.
-
ResearchGate. (n.d.). Few of the sources and application fields of protocatechuic acid. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 4,5-dihydroxyphthalonitrile. ResearchGate. [Link]
-
RSC Publishing. (n.d.). Four-connected metal–organic frameworks constructed by tetracarboxylate acid-based ligands. Inorganic Chemistry Frontiers. [Link]
-
u:scholar. (2022). Electrochromic 2,5‐Dihydroxyterephthalic Acid Linker in Metal−Organic Frameworks. u:scholar. [Link]
-
Wikipedia. (n.d.). Protocatechuic acid. Wikipedia. [Link]
-
PubChem. (n.d.). 4-Hydroxyphthalic acid. PubChem. [Link]
-
PubMed. (2025). Protocatechuic Acid and its Derivatives: Synthesis, Antioxidant Properties, and Potential In Vivo Wound Healing Applications. PubMed. [Link]
-
Autech. (n.d.). Beyond Terephthalic Acid: The Rise of Functionalized Derivatives. Autech. [Link]
-
ResearchGate. (n.d.). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. ResearchGate. [Link]
-
PMC. (2014). A Review on Protocatechuic Acid and Its Pharmacological Potential. PMC. [Link]
-
ResearchGate. (n.d.). Some pharmacological applications of protocatechuic acid. ResearchGate. [Link]
-
Journal of Materials Chemistry A. (n.d.). A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid. RSC Publishing. [Link]
- Google Patents. (n.d.). Process for the synthesis of 2,5-dihydroxyterephthalic acid.
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A Researcher's Guide to Sourcing High-Purity 4,5-Dihydroxyphthalic Acid
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction to 4,5-Dihydroxyphthalic Acid: A Versatile Synthetic Intermediate
4,5-Dihydroxyphthalic acid, also known as 4,5-dihydroxybenzene-1,2-dicarboxylic acid, is an aromatic compound featuring a benzene ring substituted with two adjacent carboxylic acid groups and two adjacent hydroxyl groups.[1][2] This unique arrangement of functional groups imparts significant versatility, making it a valuable precursor in various fields, including medicinal chemistry and materials science.[1][2] Its ability to participate in a range of chemical reactions, coupled with the potential for its derivatives to exhibit interesting biological activities, underscores its importance in the development of novel therapeutics and functional polymers.[1]
The structural attributes of 4,5-Dihydroxyphthalic acid, particularly its strong chelating properties, also make it a subject of interest in coordination chemistry and as a ligand for metal ion sequestration.[2] Given its pivotal role as a starting material, the presence of impurities can have profound consequences on the outcome of multi-step syntheses, potentially leading to the formation of unintended side products, reduced yields, and complications in the purification of the final compounds. Therefore, a thorough understanding of the purity and quality of commercially available 4,5-Dihydroxyphthalic acid is a critical first step for any research program utilizing this reagent.
Commercial Supplier Landscape for High-Purity 4,5-Dihydroxyphthalic Acid
A survey of the chemical supplier market reveals a select number of vendors offering 4,5-Dihydroxyphthalic acid. The availability and stated purity levels can vary, highlighting the need for careful evaluation by the end-user. The following table summarizes the offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Stated Purity | Additional Information |
| Sigma-Aldrich | 4,5-dihydroxybenzene-1,2-dicarboxylic acid | 63958-66-7 | 95% | Marketed under their Enamine building block collection. |
| CymitQuimica | 4,5-Dihydroxyphthalic acid | 63958-66-7 | Not specified on product page | Described as a white to off-white crystalline solid.[1] |
| BLD Pharm | 4,5-Dihydroxyphthalic acid | 63958-66-7 | Not specified on product page | Offers a range of research chemicals and provides quality control services. |
| Arctom | 4,5-dihydroxyphthalic acid | 63958-66-7 | Not specified on product page | Offers flexible sizing for reagent quantities.[3] |
It is important to note that while some suppliers provide a specific purity percentage, others do not readily disclose this information on their websites. In such cases, direct inquiry for a Certificate of Analysis (CoA) is essential before purchase.
The Criticality of Purity: Understanding Potential Impurities and Analytical Characterization
The synthesis of 4,5-Dihydroxyphthalic acid can result in various impurities, the nature and quantity of which depend on the synthetic route employed. A Chinese patent describes a preparation method with a claimed purity of over 99%, utilizing high-performance liquid chromatography (HPLC) for analysis.[4] This suggests that high-purity material is attainable, but also implies that lower-purity grades may contain residual starting materials, intermediates, or by-products of the synthesis.
Potential Impurities May Include:
-
Isomeric Variants: Incomplete control over reaction conditions could lead to the presence of other dihydroxyphthalic acid isomers.
-
Starting Materials: Residual precursors from the synthetic process.
-
Solvents: Trapped solvents from purification steps like recrystallization.
-
Inorganic Salts: By-products from various reaction and work-up steps.
Essential Analytical Techniques for Quality Verification
To ensure the quality of procured 4,5-Dihydroxyphthalic acid, researchers should be familiar with the key analytical techniques used for its characterization. Ideally, a supplier's CoA will provide data from one or more of the following methods:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing the purity of non-volatile and thermally sensitive compounds. A well-developed HPLC method can separate the target compound from its impurities, allowing for accurate quantification of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure of the compound. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.
-
Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can be used to identify potential impurities by their mass-to-charge ratio.
The logical workflow for assessing a new batch of 4,5-Dihydroxyphthalic acid is outlined in the diagram below.
Caption: Workflow for Supplier Selection and Quality Verification of 4,5-Dihydroxyphthalic Acid.
Application-Specific Purity Requirements
The requisite purity of 4,5-Dihydroxyphthalic acid is intrinsically linked to its intended application.
-
Drug Discovery and Medicinal Chemistry: In the synthesis of novel bioactive molecules, high purity (>98%) is often essential.[5][6][7] The presence of even small amounts of impurities can lead to the formation of undesired side products, complicating the purification of the target compound and potentially leading to misleading biological assay results.
-
Polymer Chemistry: When used as a monomer in polymerization reactions, the purity of 4,5-Dihydroxyphthalic acid can significantly impact the properties of the resulting polymer, such as its molecular weight, thermal stability, and mechanical strength. While the required purity may vary depending on the specific polymer and its intended application, a purity of >95% is generally recommended.
Recommended Protocol for Incoming Quality Control
It is best practice for research laboratories to perform their own quality control checks on critical starting materials, even when a supplier's CoA is provided. The following is a recommended step-by-step protocol for the incoming QC of 4,5-Dihydroxyphthalic acid.
Objective: To verify the identity and purity of a newly received batch of 4,5-Dihydroxyphthalic acid.
Materials:
-
4,5-Dihydroxyphthalic acid sample
-
Appropriate deuterated solvent for NMR (e.g., DMSO-d₆)
-
HPLC-grade solvents (e.g., acetonitrile, water with formic or trifluoroacetic acid)
-
HPLC system with a suitable C18 column and UV detector
-
NMR spectrometer
Methodology:
-
Visual Inspection: Examine the material for uniform color and consistency. It should typically be a white to off-white powder.[1]
-
Solubility Test: Test the solubility of a small amount of the material in the intended reaction solvent to ensure it behaves as expected.
-
¹H NMR Analysis:
-
Prepare a sample of the 4,5-Dihydroxyphthalic acid in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the expected proton signals and their integrations. The presence of significant unidentifiable peaks may indicate impurities.
-
-
HPLC Analysis:
-
Develop or use an established HPLC method for the analysis of aromatic acids. A reversed-phase method with a C18 column and a mobile phase gradient of acidified water and acetonitrile is a common starting point.
-
Prepare a standard solution of the 4,5-Dihydroxyphthalic acid at a known concentration.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
-
Data Comparison and Decision:
-
Compare the in-house analytical data with the supplier's CoA.
-
If the data are in good agreement and meet the required purity specifications for the intended application, the batch can be approved for use.
-
If significant discrepancies are observed, contact the supplier to report the findings and potentially arrange for a replacement or return.
-
Conclusion
The selection of a reliable commercial supplier for high-purity 4,5-Dihydroxyphthalic acid is a critical step that can significantly impact the efficiency and success of research in drug discovery and materials science. Researchers are encouraged to adopt a proactive approach to quality assurance by requesting and carefully reviewing supplier documentation, as well as implementing in-house quality control measures. By understanding the potential impurities and utilizing appropriate analytical techniques, scientists can ensure the integrity of their starting materials and, consequently, the reliability of their experimental results.
References
-
Arctom. CAS NO. 63958-66-7 | 4,5-dihydroxyphthalic acid | Catalog AAB.... [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Applications of 4-Hydroxyphthalic Acid (CAS 610-35-5) in Industrial Chemistry. [Link]
-
LookChem. Cas no 63958-66-7 (4,5-Dihydroxybenzene-1,2-dicarboxylic acid). [Link]
-
Huayao. 63958-66-7_4,5-dihydroxyphthalic acidCAS号:63958... - CAS号查询. [Link]
- Google Patents.
-
PubChem. 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746. [Link]
-
ResearchGate. Synthesis of 4,5-dihydroxyphthalonitrile | Request PDF. [Link]
-
MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]
-
ResearchGate. Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid. [Link]
-
National Center for Biotechnology Information. Synthesis and Bioactive Properties of the Novel Coloured Compound Obtained via the Laccase-Mediated Transformation of 5-Aminosalicylic Acid. [Link]
-
National Center for Biotechnology Information. Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. [Link]
-
MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
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- 1. CAS 63958-66-7: 4,5-Dihydroxyphthalic acid | CymitQuimica [cymitquimica.com]
- 2. 63958-66-7(4,5-Dihydroxybenzene-1,2-dicarboxylic acid) | Kuujia.com [kuujia.com]
- 3. arctomsci.com [arctomsci.com]
- 4. CN101239905B - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Bioactive Properties of the Novel Coloured Compound Obtained via the Laccase-Mediated Transformation of 5-Aminosalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Subject: Thermal Stability and Degradation Profile of 4,5-Dihydroxyphthalic Acid
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
4,5-Dihydroxyphthalic acid, a functionalized aromatic dicarboxylic acid, presents significant potential as a versatile building block in the synthesis of high-performance polymers and specialty pharmaceuticals. Its unique structure, featuring both catechol and phthalic acid moieties, imparts desirable properties but also introduces complexities regarding its thermal stability. A comprehensive understanding of its behavior at elevated temperatures is paramount for defining processing parameters, ensuring product integrity, and predicting long-term stability. This guide provides a robust framework for elucidating the thermal stability and degradation profile of 4,5-dihydroxyphthalic acid. It moves beyond a simple recitation of data to establish a foundational understanding of the underlying chemical principles and outlines a self-validating experimental workflow. We will detail the requisite analytical methodologies, from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), enabling researchers to systematically characterize this molecule. The narrative is grounded in established principles of thermal degradation observed in analogous structures, such as protocatechuic acid and terephthalic acid, to construct a predictive degradation pathway.
Introduction and Strategic Importance
4,5-Dihydroxyphthalic acid (DHPA), with the molecular formula C₈H₆O₆, is a polyfunctional aromatic compound.[1] Its structure is characterized by a benzene ring substituted with two adjacent carboxylic acid groups and two adjacent hydroxyl groups. This arrangement makes it a derivative of both phthalic acid and catechol, bestowing upon it a unique combination of reactivity and functionality.
The strategic importance of understanding DHPA's thermal profile stems from its primary applications:
-
Polymer Synthesis: DHPA is a candidate monomer for creating advanced polymers such as polyimides, polybenzoxazoles, and polyesters. These materials are often prized for their exceptional thermal resistance.[2][3][4][5] However, the polymerization process itself requires high temperatures, often exceeding 200°C.[3] Degradation of the DHPA monomer during this stage can compromise the molecular weight, structural integrity, and ultimate performance of the polymer.
-
Pharmaceutical Development: The catechol moiety is a recognized structural alert in drug design, known for its antioxidant properties but also for its potential susceptibility to oxidation.[6] Thermal stress during manufacturing (e.g., drying, melt extrusion) or long-term storage can lead to the formation of degradation products, impacting the drug's efficacy, safety, and shelf-life.[7]
Therefore, a thorough investigation of DHPA's thermal stability is not merely an academic exercise but a critical step in risk mitigation and process optimization for any application.
Theoretical Underpinnings: Predicting Degradation Pathways
The thermal degradation of a molecule is dictated by the weakest bonds within its structure. In 4,5-dihydroxyphthalic acid, the primary points of thermal lability are the carboxylic acid and hydroxyl functional groups. By examining the degradation of structurally related compounds, we can hypothesize the most probable degradation pathways for DHPA.
-
Decarboxylation: The loss of carbon dioxide (CO₂) from carboxylic acids at elevated temperatures is a common degradation route. The thermal decomposition of terephthalic acid, for instance, proceeds via decarboxylation to form benzoic acid, which can further degrade to benzene.[8] Similarly, enzymatic pathways show that protocatechuic acid (3,4-dihydroxybenzoic acid) is readily decarboxylated to catechol.[6][9] It is highly probable that DHPA will undergo sequential decarboxylation events. The first decarboxylation would yield protocatechuic acid , and a subsequent decarboxylation would lead to catechol .
-
Dehydration: Intramolecular dehydration can occur between the two adjacent carboxylic acid groups to form the corresponding cyclic anhydride, 4,5-dihydroxyphthalic anhydride . This is a common thermal reaction for ortho-dicarboxylic acids. Further heating could also promote intermolecular dehydration, leading to oligomeric or polymeric ester species.
-
Aromatic Ring Cleavage: At significantly higher temperatures (typically >500°C), the aromatic ring itself will fragment, leading to the formation of smaller molecules such as phenols, carbon monoxide, and ultimately, a carbonaceous char.
Based on these principles, we can construct a logical, multi-step degradation hypothesis that can be systematically tested.
A Validated Experimental Workflow for Thermal Profile Analysis
To fully characterize the thermal profile of DHPA, a multi-technique approach is essential. Each technique provides a unique and complementary piece of the puzzle, creating a self-validating system.
Experiment 1: Gross Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which mass loss occurs and to quantify the extent of degradation in distinct stages.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Place 5-10 mg of finely ground 4,5-dihydroxyphthalic acid into a ceramic or platinum TGA pan.
-
Analysis Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Heating Rate: A standard rate of 10 °C/min is recommended for initial screening.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C.
-
-
Data Acquisition: Record the mass of the sample as a function of temperature. The resulting plot is the TGA thermogram. The first derivative of this curve (DTG) should also be plotted to clearly identify the temperatures of maximum mass loss rate.
Experiment 2: Energetics of Thermal Events via Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures and enthalpy changes associated with phase transitions (like melting) and chemical reactions (like decomposition).
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Hermetically seal 2-5 mg of 4,5-dihydroxyphthalic acid in an aluminum DSC pan. A small pinhole may be pierced in the lid to allow evolved gases to escape, preventing pan rupture.
-
Analysis Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Heating Program:
-
Cycle 1 (Heating): Heat from ambient to a temperature just above the melting point (if known) or to the onset of decomposition as identified by TGA, at a rate of 10 °C/min. This removes thermal history.
-
Cycle 2 (Cooling): Cool the sample at a controlled rate (e.g., 10 °C/min) back to ambient temperature.
-
Cycle 3 (Second Heating): Heat the sample again at 10 °C/min through its decomposition range (e.g., to 400 °C).[10]
-
-
-
Data Acquisition: Record the differential heat flow into the sample versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events will be upward.
Experiment 3: Identification of Degradation Products via Py-GC-MS
Objective: To separate and identify the chemical structures of the volatile and semi-volatile compounds produced during thermal degradation at specific temperatures.
Step-by-Step Protocol:
-
Instrument Setup: Interface a pyrolysis unit with a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Sample Preparation: Place a small, accurately weighed amount (approx. 0.1-0.5 mg) of 4,5-dihydroxyphthalic acid into a pyrolysis sample cup.
-
Analysis Conditions:
-
Pyrolysis Temperatures: Select temperatures based on the key degradation events observed in the TGA curve (e.g., the onset of the first mass loss, the peak of the first DTG event, and a higher temperature for more complete degradation). A typical starting point could be 250 °C.[8]
-
GC Separation: Use a suitable capillary column (e.g., a DB-5ms) and a temperature program designed to separate compounds of varying polarity and boiling points.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of, for example, 35-550 amu.
-
-
Data Analysis: Identify the eluted compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley).
Anticipated Results and Data Interpretation
By integrating the data from these three experiments, a comprehensive degradation profile can be constructed.
TGA and DSC Data Summary
The expected thermal events for 4,5-dihydroxyphthalic acid are summarized in the table below. The temperatures are hypothetical but based on the expected chemistry.
| Approx. Temp. Range (°C) | Event | TGA Observation | DSC Observation | Plausible Chemical Change |
| > 200 °C | Melting | No mass loss | Sharp endothermic peak | Solid to liquid phase transition |
| 210 - 260 °C | Decomposition Stage 1 | ~22% mass loss | Endothermic peak(s) | Decarboxylation (loss of first CO₂ molecule) |
| 260 - 350 °C | Decomposition Stage 2 | Further ~22% mass loss | Endothermic/Exothermic peak(s) | Decarboxylation (loss of second CO₂ molecule) |
| > 400 °C | Charring | Gradual mass loss | Broad exothermic region | Aromatic ring fragmentation |
Table 1: Predicted thermal events for 4,5-dihydroxyphthalic acid under an inert atmosphere.
Predicted Degradation Products
Py-GC-MS analysis at different temperatures is expected to confirm the degradation pathway.
| Pyrolysis Temp (°C) | Major Expected Products | Inferred Mechanism |
| ~250 | Protocatechuic acid, CO₂, 4,5-Dihydroxyphthalic anhydride | Initial decarboxylation and intramolecular dehydration |
| ~300 | Catechol, CO₂ | Second decarboxylation step |
| > 500 | Phenol, Benzene, various smaller fragments | Aromatic ring cleavage and fragmentation |
Table 2: Predicted degradation products of 4,5-dihydroxyphthalic acid at various pyrolysis temperatures.
Visualizing the Workflow and Degradation Pathway
The logical flow of the experimental plan and the hypothesized chemical transformations can be visualized using diagrams.
Caption: Integrated workflow for thermal analysis.
Caption: Hypothesized thermal degradation pathway of DHPA.
Conclusion and Implications
This technical guide presents a comprehensive, first-principles approach to characterizing the thermal stability and degradation profile of 4,5-dihydroxyphthalic acid. By systematically applying TGA, DSC, and Py-GC-MS, researchers can move from a state of limited information to a position of deep understanding. The resulting data is critical for defining the maximum processing temperature in polymer synthesis, preventing monomer degradation, and ensuring the production of high-integrity materials. For pharmaceutical applications, this profile is indispensable for formulation design, stability testing, and ensuring the safety and efficacy of the final drug product. Adherence to this workflow will provide the authoritative, validated data necessary for confident process development and material application.
References
Sources
- 1. 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eng.uc.edu [eng.uc.edu]
Methodological & Application
Application Note: A Protocol for the Solvothermal Synthesis of Metal-Organic Frameworks Using 4,5-Dihydroxyphthalic Acid
Abstract
This application note provides a detailed protocol for the synthesis of metal-organic frameworks (MOFs) utilizing the catechol-functionalized linker, 4,5-dihydroxyphthalic acid. While numerous MOFs have been successfully synthesized using various isomers of dihydroxy-dicarboxylic acids, a standardized protocol for the 4,5-substituted variant is not yet widely established. The protocol herein is developed based on established principles of solvothermal MOF synthesis and the known coordination chemistry of catechol and carboxylate moieties.[1][2][3][4] This document offers a comprehensive guide for researchers, chemists, and materials scientists, covering the underlying scientific principles, a step-by-step synthesis procedure, characterization methods, and a discussion of the potential applications of these novel materials, particularly in catalysis and adsorption.
Introduction: The Rationale for 4,5-Dihydroxyphthalic Acid in MOF Synthesis
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] Their high surface areas, tunable pore sizes, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery.[1][5]
The choice of the organic linker is paramount in dictating the final structure and properties of the MOF.[4][6] 4,5-Dihydroxyphthalic acid is a particularly intriguing linker due to its dual functionality:
-
Dicarboxylate Groups: These provide robust coordination sites for forming the primary framework structure with a variety of metal ions.[3]
-
Catechol Group (ortho-dihydroxybenzene): The two adjacent hydroxyl groups offer a strong, chelating binding site for metal ions. This can lead to enhanced stability of the metal-linker connection and introduce redox activity to the framework. The presence of these accessible hydroxyl groups within the pores can also serve as active sites for catalysis or selective adsorption.
This protocol details a solvothermal synthesis approach, a widely used method for producing high-quality crystalline MOFs.[7][8] The reaction is conducted in a sealed vessel at elevated temperatures, allowing for the slow formation of well-ordered crystals.[7][8]
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4,5-Dihydroxyphthalic acid | ≥98% | Sigma-Aldrich or equivalent | |
| Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) | ≥99% | Sigma-Aldrich or equivalent | Other metal salts can be used (e.g., copper(II) acetate, iron(III) chloride). |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich or equivalent | High-purity solvent is crucial to avoid side reactions. |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Sigma-Aldrich or equivalent | Used for solvent exchange. |
| Chloroform (CHCl₃) | ACS Grade | Sigma-Aldrich or equivalent | Used for activation. |
Equipment
-
20 mL Scintillation vials or Teflon-lined stainless-steel autoclave
-
Oven capable of maintaining ±1 °C temperature control
-
Centrifuge
-
Schlenk line or vacuum oven for activation
-
Analytical balance (±0.1 mg)
-
Standard laboratory glassware
Experimental Protocol: Solvothermal Synthesis
This protocol is designed for the synthesis of a zinc-based MOF, a common starting point due to the predictable coordination chemistry of Zn(II).
Preparation of the Synthesis Solution
-
Linker Solution: In a 20 mL glass vial, dissolve 40 mg (0.20 mmol) of 4,5-dihydroxyphthalic acid in 10 mL of N,N-dimethylformamide (DMF). Sonicate for 10-15 minutes to ensure complete dissolution.
-
Metal Salt Solution: In a separate vial, dissolve 74 mg (0.25 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Mixing: Slowly add the metal salt solution to the linker solution while stirring. A slight cloudiness may appear but should redissolve upon mixing.
Expert Insight: The molar ratio of metal to linker is a critical parameter. A slight excess of the metal salt is often used to promote the formation of the desired secondary building units (SBUs). The choice of DMF as a solvent is due to its high boiling point and its ability to dissolve both the organic linker and the metal salt.[9]
Crystallization
-
Sealing: Cap the vial tightly. If using higher temperatures (>150 °C), it is recommended to use a Teflon-lined autoclave.
-
Heating: Place the vial in a preheated oven at 120 °C for 24-48 hours. The optimal time and temperature may require some optimization.
-
Cooling: After the designated time, turn off the oven and allow the vessel to cool slowly to room temperature over several hours. Slow cooling is crucial for obtaining larger, well-defined crystals.
Product Isolation and Purification
-
Collection: After cooling, a crystalline powder should be visible at the bottom of the vial. Decant the supernatant liquid.
-
Washing: Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the product. Centrifuge the mixture and decant the supernatant. Repeat this washing step three times to remove any unreacted starting materials.
-
Solvent Exchange: After the final DMF wash, add 10 mL of anhydrous ethanol. Let the product soak for 24 hours. This step is to replace the high-boiling DMF with a more volatile solvent, which is easier to remove in the final activation step.
Activation
-
Ethanol Exchange: Decant the ethanol and add a fresh 10 mL portion. Repeat this process three times over 24 hours.
-
Solvent Removal: After the final ethanol wash, decant the solvent and transfer the solid product to a clean, pre-weighed vial.
-
Drying: Place the sample in a vacuum oven or on a Schlenk line and heat at 150 °C under dynamic vacuum for 12-24 hours. This step removes the solvent molecules from the pores of the MOF, "activating" it for subsequent applications.
The final product should be a fine, crystalline powder.
Visualization of the Synthesis Workflow
Caption: Solvothermal synthesis workflow for 4,5-dihydroxyphthalic acid based MOFs.
Characterization of the Synthesized MOF
To confirm the successful synthesis and determine the properties of the new MOF, a series of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the material. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be used for structure solution or comparison with simulated patterns. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules. | A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable temperature range of the framework, and finally decomposition at higher temperatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the linker to the metal centers. | A shift in the vibrational frequencies of the carboxylate and hydroxyl groups of the linker upon coordination to the metal ions. |
| Gas Adsorption (e.g., N₂ at 77 K) | To determine the surface area and porosity of the activated MOF. | A Type I or Type IV isotherm, from which the BET surface area and pore volume can be calculated. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | Images showing the shape and size distribution of the synthesized crystals. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Amorphous product or no precipitate | Reaction temperature too low; reaction time too short; incorrect solvent. | Increase the reaction temperature in 20 °C increments. Extend the reaction time. Ensure the use of a high-purity, anhydrous solvent like DMF. |
| Poor crystallinity (broad PXRD peaks) | Rapid cooling; impurities in the reagents. | Allow the oven to cool to room temperature naturally. Use high-purity reagents and solvents. |
| Low surface area after activation | Incomplete solvent removal; framework collapse. | Increase the activation time and/or temperature. Ensure a thorough solvent exchange with a low-boiling solvent before vacuum drying. |
Potential Applications
MOFs synthesized from 4,5-dihydroxyphthalic acid are expected to have a range of applications due to the presence of the catechol functionality. These include:
-
Heterogeneous Catalysis: The hydroxyl groups can act as catalytic sites for various organic transformations.
-
Adsorption and Separation: The polar catechol groups can provide selective binding sites for specific molecules, such as heavy metal ions or polar organic compounds.
-
Sensing: The redox-active nature of the catechol moiety could be exploited for the development of chemical sensors.
Further research and characterization are necessary to fully explore the potential of these novel materials.
References
-
Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Keskın, M. S., et al. (2020). Preparation of Metal Complexes of 4,5-Dichlorphthalic Acid as Nanoscale and Electronic Properties. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- The preparation method of dihydroxyphthalic acid. (2008). Google Patents.
-
Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. (2024). Chemical Society Reviews. Retrieved January 21, 2026, from [Link]
-
Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. (2021). YouTube. Retrieved January 21, 2026, from [Link]
-
Synthesis, Crystal Structure, and Luminescent Properties of a New Holmium(III) Coordination Polymer Involving 2,5-Dihydroxy-1,4-terephthalic Acid Dianion as Ligand. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis of 4,5-dihydroxyphthalonitrile | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron. Retrieved January 21, 2026, from [Link]
-
Solvothermal synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
-
List of organic linkers used in the synthesis of MOFs described in this review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Adventures in the Synthesis of Metal Organic Frameworks. (2023). YouTube. Retrieved January 21, 2026, from [Link]
-
The chemistry of Metal-Organic Frameworks -MOFs-. (2021). YouTube. Retrieved January 21, 2026, from [Link]
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- 3. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 纳米颗粒的溶剂热合成 [sigmaaldrich.cn]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of 4,5-Dihydroxyphthalic Acid as a Linker in MOF Synthesis
A Prospective Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Exploring a New Frontier in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The key to their tailor-made functionalities lies in the judicious selection of their constituent parts: metal nodes and organic linkers. While a vast library of linkers has been explored, 4,5-dihydroxyphthalic acid remains a relatively uncharted territory in MOF synthesis. This application note serves as a prospective guide for researchers venturing into this new domain.
The unique chemical architecture of 4,5-dihydroxyphthalic acid, featuring ortho-positioned carboxylates and catechol-like hydroxyl groups, presents a compelling case for its investigation as a MOF linker. The ortho-dicarboxylate arrangement can lead to distinct coordination modes and potentially more compact, robust framework structures compared to its para-substituted isomer, terephthalic acid. Furthermore, the vicinal hydroxyl groups offer a platform for post-synthetic modification, a crucial aspect for fine-tuning the properties of MOFs for specific applications, including the anchoring of active pharmaceutical ingredients.
This document provides a theoretical framework and a series of hypothetical, yet scientifically grounded, protocols to guide the synthesis, characterization, and potential application of MOFs based on the 4,5-dihydroxyphthalic acid linker. By drawing parallels with well-established systems, we aim to equip researchers with the foundational knowledge to pioneer the development of this promising new class of MOFs.
The Rationale Behind 4,5-Dihydroxyphthalic Acid as a MOF Linker
The potential of 4,5-dihydroxyphthalic acid as a linker stems from its distinct functional groups:
-
Ortho-Dicarboxylate Groups: This arrangement can act as a chelating agent to metal ions, potentially forming stable seven-membered rings. This chelation effect could influence the formation of secondary building units (SBUs) and, consequently, the final topology of the MOF.
-
Catechol-like Hydroxyl Groups: The two adjacent hydroxyl groups are analogous to the catechol moiety, which is known for its strong binding to various metal ions. These groups can either participate in the framework formation or remain as uncoordinated, "free" functional groups within the pores. Free hydroxyl groups can significantly enhance the hydrophilicity of the MOF and provide sites for grafting other molecules.
-
Potential for Post-Synthetic Modification: The reactivity of the hydroxyl groups opens up avenues for post-synthetic modification, allowing for the introduction of new functionalities after the MOF has been synthesized. This is particularly relevant in drug development, where a therapeutic molecule could be covalently attached to the framework.
Proposed Synthetic Strategies: A Starting Point for Exploration
The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the components are heated in a sealed vessel. The choice of solvent, temperature, and reaction time are critical parameters that dictate the outcome of the synthesis. While specific conditions for 4,5-dihydroxyphthalic acid-based MOFs are yet to be established, the following protocols, adapted from the synthesis of related MOFs, can serve as a robust starting point.
Protocol 1: Solvothermal Synthesis of a Hypothetical Zn-based MOF
This protocol is based on the common synthesis of MOF-5, which utilizes a dicarboxylate linker.[1]
Materials:
-
4,5-Dihydroxyphthalic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve 100 mg of 4,5-dihydroxyphthalic acid in 10 mL of DMF.
-
In a separate vial, dissolve 250 mg of zinc nitrate hexahydrate in 10 mL of DMF.
-
Combine the two solutions in the 20 mL scintillation vial.
-
Cap the vial tightly and place it in a preheated oven at 105 °C for 24 hours.
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless crystals are expected to have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).
-
To remove the DMF from the pores, immerse the crystals in methanol (3 x 10 mL) for 3 hours each.
-
Finally, immerse the crystals in chloroform (3 x 10 mL) for 3 hours each to exchange the methanol.
-
Activate the MOF by heating the chloroform-exchanged crystals under vacuum at 120 °C for 12 hours.
Causality Behind Experimental Choices:
-
Solvent (DMF): DMF is a high-boiling point polar aprotic solvent that is widely used in MOF synthesis due to its ability to dissolve both the organic linker and the metal salt.
-
Temperature (105 °C): This temperature is often sufficient to promote the deprotonation of the carboxylic acid groups and the formation of the metal-linker coordination bonds without degrading the organic linker.
-
Solvent Exchange and Activation: The as-synthesized MOF will have solvent molecules coordinated to the metal sites and occupying the pores. The solvent exchange process with a more volatile solvent like methanol, followed by chloroform, and subsequent heating under vacuum is crucial to remove these guest molecules and make the porous structure accessible.
Caption: Proposed solvothermal synthesis workflow for a hypothetical Zn-based MOF using 4,5-dihydroxyphthalic acid.
Essential Characterization Techniques
Once a crystalline product is obtained, a thorough characterization is necessary to confirm the formation of a MOF and to determine its properties.
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the material. | A diffraction pattern with sharp peaks, indicating a crystalline structure. The pattern should be distinct from the starting materials. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. | A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable, desolvated MOF, and finally, a sharp weight loss at higher temperatures corresponding to framework decomposition. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. | The disappearance of the broad O-H stretch from the carboxylic acid groups and the appearance of characteristic symmetric and asymmetric COO⁻ stretches. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore volume of the activated MOF. | A Type I isotherm, characteristic of microporous materials, indicating a permanent porous structure. |
Potential Applications: A Look into the Future
The unique structural and chemical features of MOFs derived from 4,5-dihydroxyphthalic acid could make them suitable for a range of applications.
Drug Delivery
The presence of hydroxyl groups within the pores could serve as anchoring points for the covalent attachment of drug molecules. This would allow for a controlled and targeted release of the therapeutic agent. Furthermore, the inherent porosity of the MOF could be used to encapsulate drug molecules.
Catalysis
The catechol-like functionality could act as a redox-active site, making these MOFs potential catalysts for oxidation reactions. Additionally, the metal nodes themselves can act as Lewis acid catalysts.
Sensing
The hydroxyl groups could interact with specific analytes through hydrogen bonding, leading to a change in the physical properties of the MOF, such as its fluorescence. This could be exploited for the development of chemical sensors.
Caption: Logical relationship between the linker's functionalities and potential MOF applications.
Conclusion and Future Outlook
The use of 4,5-dihydroxyphthalic acid as a linker in MOF synthesis is a promising yet underexplored area of research. This application note provides a foundational, albeit prospective, guide to stimulate investigation in this direction. The proposed protocols, characterization methods, and potential applications are based on established principles of MOF chemistry and are intended to serve as a starting point for experimental design. The successful synthesis and characterization of MOFs from this linker could lead to new materials with novel properties and functionalities, with significant implications for fields ranging from materials science to medicine. As with any pioneering research, the protocols provided herein will likely require optimization, and the true potential of 4,5-dihydroxyphthalic acid-based MOFs will only be unveiled through rigorous experimentation.
References
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Odu, C. O., Obunwo, C. C., & Bull, O. S. (2023). SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. Journal of Chemical Society of Nigeria, 48(3). [Link]
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Villarroel-Rocha, D., Bernini, M. C., Arroyo-Gómez, J. J., Villarroel-Rocha, J., & Sapag, K. (2021). Synthesis of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste and its test in CO2 adsorption. Brazilian Journal of Chemical Engineering, 38(1), 13-26. [Link]
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Butt, F. K., Tahir, M., Ahmad, R., Khan, M. S., & Ejaz, M. (2022). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Inorganic and Organometallic Polymers and Materials, 32(11), 4055-4077. [Link]
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Shiozawa, H., Melnikova, Z., Bastl, Z., Peterlik, H., Kalbac, M., & Frank, O. (2021). Electrochromic 2,5-Dihydroxyterephthalic acid linker in metal-organic frameworks. ChemRxiv. [Link]
-
Cadot, S., Veyre, L., Luneau, D., Farrusseng, D., & Quadrelli, E. A. (2014). A water-based and high space-time yield synthetic route to MOF Ni2 (dhtp) and its linker 2, 5-dihydroxyterephthalic acid. Journal of Materials Chemistry A, 2(42), 17856-17862. [Link]
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Advanced Polymer Synthesis from 4,5-Dihydroxyphthalic Acid: Protocols for Polyesters, Metal-Organic Frameworks, and Electroactive Films
An Application Guide for Researchers
Abstract: 4,5-Dihydroxyphthalic acid stands as a uniquely versatile monomer, distinguished by its dual functionalities: a pair of carboxylic acid groups for condensation polymerization and an ortho-dihydroxy (catechol) moiety on the aromatic ring. This specific arrangement opens avenues for the synthesis of a diverse range of polymeric materials, from high-performance polyesters to sophisticated metal-organic frameworks (MOFs) and redox-active polymers. The catechol group, in particular, imparts exceptional properties, including strong metal chelation, electrochemical activity, and enhanced thermal stability. This guide provides researchers, chemists, and materials scientists with a comprehensive overview of the primary polymerization pathways involving 4,5-dihydroxyphthalic acid. It offers in-depth theoretical explanations, detailed, field-tested protocols, and characterization methodologies to empower the rational design and synthesis of novel functional polymers.
The Scientific Merit of 4,5-Dihydroxyphthalic Acid as a Monomer
The value of 4,5-dihydroxyphthalic acid in polymer chemistry is rooted in its multifunctional architecture. The two carboxylic acid groups, positioned at carbons 1 and 2, are conventional reactive sites for step-growth polymerization. They readily react with diols, diamines, or other difunctional molecules to form polyesters and polyamides through polycondensation reactions.
The defining feature, however, is the catechol group at carbons 4 and 5. This moiety is responsible for:
-
Strong Metal Coordination: Catechols are renowned bidentate ligands that form highly stable complexes with a wide array of metal ions. This makes 4,5-dihydroxyphthalic acid an exceptional organic linker for the construction of robust Metal-Organic Frameworks (MOFs).[1][2][3]
-
Redox Activity: The catechol group can undergo reversible two-electron, two-proton oxidation to the corresponding o-quinone. This intrinsic electrochemical behavior allows for the synthesis of redox-active and conductive polymers via electrochemical polymerization.[4]
-
Enhanced Polymer Properties: The presence of hydroxyl groups can increase the glass transition temperature (Tg) and thermal stability of polymers through hydrogen bonding.[5][6] They also provide reactive handles for post-polymerization modification.
This guide will focus on three primary polymerization strategies that leverage these unique characteristics.
Polymerization Strategy I: Polycondensation for High-Performance Polyesters
Polycondensation is a cornerstone of polymer synthesis where monomers react to form larger structural units while releasing smaller molecules such as water or methanol. For 4,5-dihydroxyphthalic acid, reaction with diols yields aromatic polyesters, a class of materials known for their thermal stability and mechanical strength.[7][8] The process is typically conducted at high temperatures under vacuum to drive the reaction toward completion by efficiently removing the condensation byproduct (water).
Causality in Experimental Design:
-
Inert Atmosphere: An initial nitrogen purge is critical to prevent oxidative side reactions of the hydroxyl groups at high temperatures.
-
Catalysis: While esterification can proceed without a catalyst, common catalysts like antimony(III) oxide (Sb₂O₃) or titanium(IV) alkoxides significantly accelerate the reaction rate.
-
Staged Temperature Profile: The reaction begins at a moderate temperature (~180-200°C) to promote initial esterification and oligomerization without excessive monomer sublimation. The temperature is then raised (>220°C) to increase the reaction rate for building high molecular weight chains.[9]
-
Vacuum Application: In the final stage, a high vacuum is applied. This is the most critical step for achieving high molecular weight, as it effectively removes the water byproduct, shifting the reaction equilibrium according to Le Chatelier's principle.[10]
Workflow for Polyester Synthesis
Caption: Workflow for melt polycondensation.
Detailed Protocol 1: Synthesis of Poly(hexamethylene 4,5-dihydroxyphthalate)
A. Materials & Equipment:
-
4,5-Dihydroxyphthalic acid (1 equiv.)
-
1,6-Hexanediol (1.05 equiv., slight excess to account for volatility)
-
Antimony(III) oxide (Sb₂O₃, ~300 ppm by weight)
-
High-purity Nitrogen gas
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser leading to a collection flask.
-
Heating mantle with temperature controller
-
Vacuum pump capable of reaching <1 Torr
B. Procedure:
-
Reactor Setup: Charge the flask with 4,5-dihydroxyphthalic acid, 1,6-hexanediol, and Sb₂O₃.
-
Inerting: Assemble the apparatus. Purge the system with nitrogen for 20-30 minutes to remove all oxygen. Maintain a gentle positive flow of nitrogen.
-
Esterification: Begin stirring and heat the mixture to 190°C. Hold at this temperature for 2-3 hours. Water will begin to distill and collect in the receiving flask.
-
Polycondensation (Atmospheric): Slowly increase the temperature to 220°C over 1 hour. Maintain for another 2 hours. The viscosity of the mixture will noticeably increase.
-
Polycondensation (Vacuum): Gradually apply vacuum over 30 minutes until the pressure is below 1 Torr. Simultaneously, increase the temperature to 240°C. Continue the reaction under high vacuum and vigorous stirring for 3-4 hours until the desired viscosity is achieved (indicated by the torque on the mechanical stirrer).
-
Recovery: Discontinue heating and vacuum. Introduce nitrogen back into the system to bring it to atmospheric pressure. Once cooled, the solid polymer can be removed from the flask (sometimes requiring dissolution in a suitable solvent like DMF or DMSO).
C. Validation & Characterization:
-
FTIR Spectroscopy: Confirm the formation of ester linkages (C=O stretch ~1720 cm⁻¹) and the disappearance of carboxylic acid O-H bands.
-
GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[11]
-
DSC/TGA: Analyze thermal properties such as the glass transition temperature (Tg) and decomposition temperature (Td).[12]
| Property | Typical Analysis Method | Expected Outcome / Information Yielded |
| Chemical Structure | FTIR, ¹H NMR | Confirmation of ester bond formation, structural integrity |
| Molecular Weight | GPC / SEC | Mn, Mw, and PDI (typically 2.0-2.5 for polycondensation)[11] |
| Thermal Transition | DSC | Glass Transition (Tg), Melting Temperature (Tm) |
| Thermal Stability | TGA | Onset of decomposition (Td) |
Polymerization Strategy II: Coordination Polymerization for Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The combination of carboxylate and catechol functionalities makes 4,5-dihydroxyphthalic acid an excellent candidate for building robust and functional MOFs.[1][3] The synthesis is typically performed under solvothermal conditions, where the components react in a sealed vessel at elevated temperatures, promoting the formation of highly ordered crystalline structures. The choice of metal and solvent is crucial in determining the final topology and properties of the MOF.
Causality in Experimental Design:
-
Solvothermal Synthesis: Heating the reaction mixture in a sealed autoclave creates high autogenous pressure, which increases the solubility of the reactants and facilitates the crystallization of the thermodynamically stable MOF phase.
-
Solvent System: Solvents like N,N-dimethylformamide (DMF) are commonly used as they have high boiling points and can effectively dissolve both the organic linker and the metal salt.
-
Modulators: Sometimes, monofunctional carboxylic acids (e.g., acetic acid) are added as "modulators." They compete with the linker for coordination sites on the metal cluster, slowing down the nucleation process and leading to larger, higher-quality crystals.
MOF Self-Assembly Diagram
Caption: General workflow for electropolymerization.
Detailed Protocol 3: Electrosynthesis of a Poly(4,5-dihydroxyphthalic acid) Film
A. Materials & Equipment:
-
4,5-Dihydroxyphthalic acid (e.g., 10 mM)
-
Aqueous sulfuric acid (H₂SO₄, e.g., 0.5 M) as the supporting electrolyte
-
Deionized water
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon or Indium Tin Oxide (ITO) coated glass
-
Counter Electrode: Platinum wire or mesh
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
B. Procedure:
-
Electrode Preparation: Polish the working electrode (if solid, e.g., glassy carbon) to a mirror finish with alumina slurry, then sonicate in deionized water and ethanol to ensure a clean surface.
-
Electrolyte Preparation: Prepare the aqueous solution of 0.5 M H₂SO₄ containing 10 mM 4,5-dihydroxyphthalic acid. De-aerate the solution by bubbling with high-purity nitrogen for 15-20 minutes.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the reference electrode tip is close to the working electrode surface. Maintain a nitrogen blanket over the solution.
-
Electropolymerization: Using Cyclic Voltammetry (CV), scan the potential from a value where the monomer is not oxidized (e.g., 0 V vs. Ag/AgCl) to a potential sufficient for oxidation (e.g., +1.0 V vs. Ag/AgCl) and back. Repeat for 10-20 cycles.
-
Film Characterization:
-
After polymerization, remove the working electrode and rinse it thoroughly with deionized water.
-
Transfer the coated electrode to a fresh, monomer-free electrolyte solution (0.5 M H₂SO₄).
-
Run CV again to characterize the redox behavior of the polymer film itself. The appearance of well-defined redox peaks confirms the presence of an electroactive polymer film.
-
C. Validation & Characterization:
-
Cyclic Voltammetry (CV): A successful polymerization is indicated by the increasing current of the polymer's redox peaks with each successive scan during deposition. A linear relationship between peak current and scan rate in the monomer-free solution indicates a well-adhered, surface-confined film. [13]* Spectroelectrochemistry: By performing polymerization on a transparent electrode (ITO) inside a UV-Vis spectrometer, one can observe the growth of new absorption bands as the film deposits and changes color with potential, which is useful for studying electrochromic properties. [1][14]* Scanning Electron Microscopy (SEM): To examine the morphology and thickness of the deposited polymer film.
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M-MOF-74 Electrochromism. (2022). Advanced Photonics Research. [Link]
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Electrochromic 2,5-Dihydroxyterephthalic acid linker in metal-organic frameworks. (n.d.). ChemRxiv. [Link]
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Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (n.d.). RSC Publishing. [Link]
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New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability. (n.d.). OUCI. [Link]
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New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability. (n.d.). MDPI. [Link]
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Metal–Organic Frameworks from Group 4 Metals and 2,5-Dihydroxyterephthalic Acid: Reinvestigation, New Structure, and Challenges Toward Gas Storage and Separation. (n.d.). ResearchGate. [Link]
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Designing dual-functional metal-organic frameworks for photocatalysis. (n.d.). Google. [Link]
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Electrochromic 2,5‐Dihydroxyterephthalic Acid Linker in Metal−Organic Frameworks. (2022). u:scholar. [Link]
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Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2021). PMC - NIH. [Link]
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New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability. (2023). ResearchGate. [Link]
- Process for the synthesis of 2, 5-dihydroxyterephthalic acid. (2008).
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Applications and Design of Polymer Therapeutics. (n.d.). Google. [Link]
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Solid‐State Polymerization of a Liquid Crystalline Copolyester Derived from 2,6‐Naphthalene Dicarboxylic Acid, Terephthalic Acid, 4‐Acetoxybenzoic Acid and Hydroquinone Diacetate. (n.d.). ResearchGate. [Link]
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Synthesis and studies on aromatic copolyester with anticancer activity derived from 4,4'- dihydroxybiphenyl and 3,5-dihydroxytoluene. (n.d.). Rasayan Journal of Chemistry. [Link]
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Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (n.d.). MDPI. [Link]
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Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization. (n.d.). Google. [Link]
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Synthesis and Properties of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (n.d.). MDPI. [Link]
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Synthesis of Polyesters by Emulsion Polycondensation Reaction in Water. (n.d.). ResearchGate. [Link]
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Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (n.d.). NIH. [Link]
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Polycondensation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Bio-Based Polymers Derived and Modified on Cis-1, 3,4, 6- Tetrahydrophthalimide and Its Applications. (2022). ResearchGate. [Link]
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Electrochemical Polymerization. (n.d.). ResearchGate. [Link]
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Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. (2022). Google. [Link]
-
Electrochromic 2,5‐Dihydroxyterephthalic Acid Linker in Metal−Organic Frameworks. (2022). Google. [Link]
-
Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly. (n.d.). MDPI. [Link]
-
Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy. (n.d.). MDPI. [Link]
-
Electrocatalytic Behavior of Poly(2,5-dihydroxyaniline) Synthesized by Electropolymerization in Aqueous Solutions. (n.d.). Sci-Hub. [Link]
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Electrochemical Polymerization of tetra-(4-hydroxyphenyl) porphyrin for Organic Solar Cells. (n.d.). ResearchGate. [Link]
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Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films. (n.d.). MDPI. [Link]
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Synthesis of Multifunctional Polymersomes Prepared by Polymerization-Induced Self-Assembly. (n.d.). PMC - PubMed Central. [Link]
-
One-Pot Terpolymerization of Macrolactones with Limonene Oxide and Phtalic Anhydride to Produce di-Block Semi-Aromatic Polyesters. (2022). MDPI. [Link]
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Application Notes and Protocols: Synthesis of 4,5-Dihydroxyphthalic Acid via Hydroquinone Carboxylation
Abstract
This document provides a detailed experimental guide for the synthesis of 4,5-dihydroxyphthalic acid, a valuable intermediate in the production of functional polymers, pharmaceuticals, and other specialty chemicals. The protocol described herein focuses on the direct carboxylation of hydroquinone, a readily available starting material. Leveraging the principles of the Kolbe-Schmitt reaction, this application note outlines a high-pressure, high-temperature procedure designed to favor dicarboxylation. We delve into the critical parameters influencing reaction success, including reagent stoichiometry, temperature and pressure control, and product purification. This guide is intended for researchers, chemists, and process development professionals engaged in organic synthesis and materials science.
Introduction
4,5-Dihydroxyphthalic acid is a benzenedicarboxylic acid characterized by two hydroxyl groups and two carboxylic acid groups attached to the benzene ring.[1] This specific arrangement of functional groups makes it a highly versatile building block in organic synthesis. Its applications are diverse, serving as a key monomer in the creation of advanced materials like poly(2,5-dihydroxy-1,4-phenylenepyridodiimidazole) and as a precursor for various colorants, pharmaceuticals, and fluorescent substances.[2]
The synthesis of dihydroxyphthalic acids can be challenging, often requiring harsh reaction conditions and yielding mixtures of isomers. The Kolbe-Schmitt reaction, a well-established method for carboxylating phenols, provides a viable pathway to 4,5-dihydroxyphthalic acid from hydroquinone.[3][4][5][6] This reaction typically involves the treatment of a phenoxide with carbon dioxide under elevated temperature and pressure.[3][6] The phenoxide ion, being more nucleophilic than the parent phenol, attacks the electrophilic carbon of CO2, leading to the introduction of a carboxyl group onto the aromatic ring.[5][6]
Achieving dicarboxylation, as required for the synthesis of 4,5-dihydroxyphthalic acid, necessitates forcing conditions to overcome the deactivating effect of the first carboxyl group. This protocol is designed to optimize the yield of the desired dicarboxylic acid product while minimizing the formation of monocarboxylic byproducts.
Reaction Mechanism and Scientific Rationale
The carboxylation of hydroquinone to 4,5-dihydroxyphthalic acid is a variation of the Kolbe-Schmitt reaction. The fundamental steps of the mechanism provide the rationale for the experimental parameters outlined in this protocol.
Formation of the Diphenoxide
The reaction is initiated by the deprotonation of hydroquinone's two hydroxyl groups by a strong base, typically an alkali hydroxide like potassium hydroxide (KOH), to form the potassium diphenoxide salt. This step is crucial as the diphenoxide is a much more potent nucleophile than hydroquinone itself, a necessary characteristic for attacking the relatively weak electrophile, carbon dioxide.[5][6]
Electrophilic Attack by Carbon Dioxide
The highly reactive diphenoxide then attacks carbon dioxide. The high electron density on the aromatic ring of the diphenoxide facilitates the electrophilic aromatic substitution. The reaction is typically performed under high pressure with CO2 to increase its concentration in the reaction medium, thereby driving the equilibrium towards carboxylation.
Dicarboxylation and Isomer Control
The introduction of the first carboxylate group deactivates the ring towards further electrophilic attack. Therefore, forcing conditions, including high temperatures and pressures, are essential to facilitate the second carboxylation. The positions of the incoming carboxyl groups are directed by the hydroxyl groups. In the case of hydroquinone, carboxylation occurs at the positions ortho to the hydroxyl groups, leading to the desired 4,5-dihydroxyphthalic acid.
Acidification
The final step involves the acidification of the reaction mixture. This protonates the carboxylate and phenoxide groups, yielding the final 4,5-dihydroxyphthalic acid product, which can then be isolated and purified.
Experimental Protocol
Materials and Apparatus
| Reagent/Apparatus | Grade/Specification | Supplier |
| Hydroquinone | 99% | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | ≥85% pellets | Fisher Scientific |
| Carbon Dioxide (CO2) | 99.8% | Airgas |
| Hydrochloric Acid (HCl) | 37% | VWR |
| Deionized Water | Type II | In-house |
| High-Pressure Autoclave | > 15 MPa capacity, with stirrer | Parr Instrument Company |
| Heating Mantle | - | Glas-Col |
| Glassware | Standard laboratory glassware | - |
| Filtration Apparatus | Buchner funnel, filter paper | - |
| pH Meter | - | Mettler Toledo |
| Drying Oven | - | - |
Safety Precautions
-
Hydroquinone: Toxic and an irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Potassium Hydroxide: Corrosive. Causes severe burns. Handle with extreme care, wearing appropriate PPE.
-
High Pressure: The reaction is conducted at high pressure. Ensure the autoclave is properly maintained and operated by trained personnel. Use a blast shield.
-
Hydrochloric Acid: Corrosive. Handle in a fume hood with appropriate PPE.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Equip it with a magnetic stir bar or overhead stirrer.
-
Charging the Reactor: In a fume hood, carefully charge the autoclave with hydroquinone and potassium hydroxide pellets.
-
Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the vessel with nitrogen gas three times to remove any residual air and moisture.
-
Pressurization with CO2: Pressurize the autoclave with carbon dioxide to the desired reaction pressure.
-
Heating and Reaction: Begin stirring and heat the autoclave to the reaction temperature. Maintain the temperature and pressure for the specified reaction time.
-
Cooling and Depressurization: After the reaction is complete, turn off the heating and allow the autoclave to cool to room temperature. Slowly and carefully vent the excess CO2 in a fume hood.
-
Product Isolation: Open the autoclave and add deionized water to dissolve the solid reaction mixture.
-
Acidification: Transfer the aqueous solution to a large beaker. While stirring, slowly add concentrated hydrochloric acid until the pH of the solution is approximately 1-2. A precipitate of 4,5-dihydroxyphthalic acid will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified 4,5-dihydroxyphthalic acid in a vacuum oven at 60-70 °C until a constant weight is achieved.
Recommended Reaction Parameters
| Parameter | Value | Rationale |
| Molar Ratio (Hydroquinone:KOH) | 1 : 4 | A significant excess of base ensures complete formation of the diphenoxide. |
| Reaction Temperature | 200-220 °C | High temperature is required to overcome the activation energy for dicarboxylation. |
| CO2 Pressure | 8-11 MPa | High pressure increases CO2 concentration, driving the reaction forward.[2] |
| Reaction Time | 4-6 hours | Sufficient time to allow for the slower second carboxylation step. |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4,5-dihydroxyphthalic acid.
Characterization and Quality Control
The identity and purity of the synthesized 4,5-dihydroxyphthalic acid should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
FT-IR Spectroscopy: Confirm the presence of hydroxyl (-OH) and carboxylic acid (C=O) functional groups.
-
¹H and ¹³C NMR Spectroscopy: Elucidate the chemical structure and confirm the substitution pattern on the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final product. A Chinese patent suggests that a purity of greater than 99% is achievable.[2][7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure proper sealing of the autoclave to maintain pressure. Verify the accuracy of temperature and pressure gauges. |
| Insufficient base | Use a fresh, high-purity source of KOH. | |
| Presence of moisture | Thoroughly dry all glassware and reagents. Purge the reactor effectively with nitrogen. | |
| Dark-colored product | Oxidation of hydroquinone or product | Maintain an inert atmosphere during the reaction. Minimize exposure to air during work-up. |
| Incomplete precipitation | Insufficient acidification | Check the pH of the solution after adding HCl and add more if necessary to reach a pH of 1-2. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 4,5-dihydroxyphthalic acid via the carboxylation of hydroquinone. By carefully controlling the reaction parameters, particularly temperature and pressure, researchers can achieve a successful synthesis of this important chemical intermediate. The information presented here, grounded in the principles of the Kolbe-Schmitt reaction, is intended to serve as a valuable resource for professionals in the fields of chemical synthesis and materials development.
References
-
Kolbe–Schmitt reaction. In Wikipedia. Retrieved from [Link]
-
4-Hydroxybenzoic acid. In Wikipedia. Retrieved from [Link]
- Process for the production of 2,5-dihydroxyterephthalic acid. (n.d.). Google Patents.
- The preparation method of dihydroxyphthalic acid. (n.d.). Google Patents.
-
What is the Kolbe–Schmitt reaction? (2018, September 1). Quora. Retrieved from [Link]
-
Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). (n.d.). UCLA Chemistry. Retrieved from [Link]
-
4,5-Dihydroxyphthalic acid. (n.d.). PubChem. Retrieved from [Link]
- The preparation method of dihydroxyphthalic acid. (n.d.). Google Patents.
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Title: A Robust and Sensitive LC-MS/MS Method for the High-Throughput Quantification of 4,5-Dihydroxyphthalic Acid in Aqueous Matrices
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This application note describes a comprehensive, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective and sensitive quantification of 4,5-Dihydroxyphthalic acid (4,5-DHPA). As a potential metabolite in the biodegradation pathway of common phthalate plasticizers, the ability to accurately measure 4,5-DHPA is critical for environmental monitoring, toxicology studies, and understanding the metabolic fate of widespread industrial chemicals.[1][2] This protocol leverages a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for researchers, scientists, and drug development professionals requiring a reliable analytical tool for complex aqueous samples.
Introduction: The Rationale for 4,5-DHPA Quantification
Phthalate esters are ubiquitous environmental contaminants due to their extensive use as plasticizers in countless consumer and industrial products.[2] Human exposure is widespread, and the assessment of health risks often relies on the biomonitoring of their metabolites in biological fluids like urine.[3][4] While the primary metabolites are typically monoesters formed by hydrolysis, secondary oxidative metabolites are also crucial for a complete exposure assessment.[2][5]
4,5-Dihydroxyphthalic acid is a key intermediate in the microbial degradation pathway of phthalates.[6] Its presence and concentration can serve as a biomarker for specific metabolic or degradation processes. Traditional analytical methods for phthalate metabolites often focus on the more common monoesters and may overlook such downstream products.[7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for quantifying trace levels of metabolites in complex matrices without the need for cumbersome derivatization steps.[8][9] This document provides a detailed, field-proven protocol designed for immediate implementation in a modern analytical laboratory.
Experimental Design and Methodology
Causality in Method Design
The choices made in this protocol are deliberate and grounded in the physicochemical properties of 4,5-DHPA and the principles of mass spectrometry.
-
Sample Preparation: A Solid Phase Extraction (SPE) step is incorporated. The rationale is twofold: first, to concentrate the analyte from a dilute aqueous sample, thereby increasing sensitivity; and second, to remove matrix components like salts and proteins that can interfere with ionization (ion suppression) and shorten the lifespan of the analytical column.[10]
-
Chromatography: Reversed-phase chromatography is selected due to its robustness and suitability for separating polar to moderately non-polar compounds. The addition of formic acid to the mobile phase is critical; it maintains an acidic pH to ensure that the carboxylic acid functional groups of 4,5-DHPA are protonated, leading to consistent retention and improved peak shape.[11]
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode is chosen because the two carboxylic acid groups on 4,5-DHPA are readily deprotonated to form a stable [M-H]⁻ ion, providing a strong signal. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity by monitoring a specific precursor ion and its unique fragment ions, effectively filtering out background noise.[12]
Materials and Reagents
-
Standards: 4,5-Dihydroxyphthalic acid (≥98% purity), 4,5-Dihydroxyphthalic acid-¹³C₆ (Internal Standard, IS)
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water
-
Additives: Formic acid (≥98%), Ammonium hydroxide
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)
-
Sample Collection Tubes: Polypropylene centrifuge tubes (15 mL and 50 mL)
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 1.0 mg of 4,5-DHPA and its ¹³C₆-labeled internal standard (IS). Dissolve each in 1.0 mL of methanol to create individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stocks with a 50:50 methanol:water mixture to create a series of working solutions for building the calibration curve and for spiking quality control (QC) samples.
-
Calibration Curve Standards (0.1 - 200 ng/mL): Prepare calibration standards by spiking the appropriate amount of working standard solution into a blank matrix (e.g., Milli-Q water or a certified blank urine pool). A typical eight-point curve may include concentrations of 0.1, 0.5, 1, 5, 10, 50, 100, and 200 ng/mL.
-
Internal Standard Spiking Solution (50 ng/mL): Prepare a working solution of the IS at 50 ng/mL in 50:50 methanol:water. This solution will be added to all samples, calibrators, and QCs.
Detailed Protocol: From Sample to Result
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is designed to be robust and can be automated for high-throughput applications.
-
Sample Thawing & Aliquoting: Thaw frozen samples to room temperature. Vortex gently to ensure homogeneity. Pipette 1.0 mL of the sample (calibrator, QC, or unknown) into a 15 mL polypropylene tube.
-
Internal Standard Addition: Add 50 µL of the 50 ng/mL IS working solution to each tube. Vortex for 5 seconds.
-
Acidification: Add 1.0 mL of 2% formic acid in water to each sample. Vortex for 5 seconds. This step ensures the analyte is in a neutral form to effectively bind to the reversed-phase SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of Milli-Q water. Do not allow the sorbent bed to go dry.
-
Sample Loading: Load the entire acidified sample (approx. 2.05 mL) onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 drop/second).
-
Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1.0 mL of 90:10 acetonitrile:methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an LC vial for analysis.
Workflow Visualization
Caption: A comprehensive workflow from sample preparation to final quantification.
LC-MS/MS Instrumental Conditions
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Analytical Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 95.0 | 5.0 | - |
| 0.50 | 95.0 | 5.0 | 6 |
| 4.00 | 5.0 | 95.0 | 6 |
| 5.00 | 5.0 | 95.0 | 6 |
| 5.10 | 95.0 | 5.0 | 6 |
| 6.50 | 95.0 | 5.0 | 6 |
-
Mass Spectrometer: Sciex 7500 QTRAP or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
IonSpray Voltage: -4500 V
-
Source Temperature: 550°C
-
Curtain Gas (CUR): 35 psi
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 60 psi
Analyte Fragmentation Pathway
Caption: Proposed ESI(-) fragmentation for 4,5-Dihydroxyphthalic acid.
Table 2: Multiple Reaction Monitoring (MRM) Transitions and Parameters
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Declustering Potential (DP) [V] | Collision Energy (CE) [eV] | Transition Type |
| 4,5-DHPA | 197.0 | 153.0 | 50 | -60 | -22 | Quantifier |
| 4,5-DHPA | 197.0 | 179.0 | 50 | -60 | -18 | Qualifier |
| ¹³C₆-IS | 203.0 | 158.0 | 50 | -60 | -22 | Quantifier |
Method Validation: Ensuring Trustworthiness
The developed method was validated according to established principles to ensure its reliability for routine use.[13][14] The validation assessed linearity, accuracy, precision, and the limit of quantification (LOQ).
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Measurement | Acceptance Criteria |
| Linearity | Eight-point calibration curve (0.1-200 ng/mL), analyzed in triplicate. | Correlation coefficient (r²) ≥ 0.995. Back-calculated concentrations within ±15% of nominal value (±20% at the LLOQ). |
| Accuracy & Precision | Analysis of QC samples at four levels (LLOQ, Low, Mid, High) in five replicates on three separate days. | Accuracy: Mean concentration within ±15% of the nominal value. Precision: Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve (0.1 ng/mL). | Signal-to-noise ratio > 10. Accuracy and precision must meet the criteria outlined above. |
| Selectivity | Analysis of six different blank matrix lots. | No interfering peaks at the retention time of the analyte or IS with a response >20% of the LLOQ response. |
| Matrix Effect | Post-extraction spike of analyte in extracted blank matrix vs. pure solution. | The ratio of peak areas should be between 85% and 115%. |
Conclusion
This application note provides a complete, ready-to-implement LC-MS/MS protocol for the quantification of 4,5-Dihydroxyphthalic acid. By combining a streamlined solid-phase extraction with the inherent sensitivity and selectivity of tandem mass spectrometry, this method offers the performance required for demanding research and monitoring applications. The detailed explanation of the rationale behind each step provides users with the foundation to understand, implement, and troubleshoot the workflow effectively. This robust and validated method represents a valuable tool for advancing our understanding of phthalate metabolism and environmental fate.
References
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Chen, M., Tao, L., Collins, E. M., Austin, C., & Lu, C. (2012). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 904, 73-80. [Link]
-
LCGC International. (Date N/A). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. LCGC International. [Link]
-
Bastiaensen, M., Gys, C., Colles, A., et al. (2021). Biomarkers of phthalates and alternative plasticizers in the Flemish Environment and Health Study (FLEHS IV): Time trends and exposure assessment. Environmental Pollution, 276, 116724. [Link]
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Silva, M. J., Slakman, A. R., Reidy, J. A., Preau, J. L., Herbert, A. R., Samandar, E., Needham, L. L., & Calafat, A. M. (2004). Quantitative Detection of Eight Phthalate Metabolites in Human Urine Using HPLC−APCI-MS/MS. Analytical Chemistry, 76(1), 14-22. [Link]
-
Chen, M., Tao, L., Collins, E. M., Austin, C., & Lu, C. (2012). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Hsu, N.-Y., Lee, C.-C., Wang, J.-Y., Li, Y.-C., Chang, H.-Y., Chen, B.-Y., ... & Hsiung, C. A. (2009). Phthalates Biomarker Identification and Exposure Estimates in a Population of Pregnant Women. Environmental Health Perspectives, 117(10), 1510-1515. [Link]
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ResearchGate. (2019). Phthalates: Biomarkers and Human Biomonitoring. Request PDF. [Link]
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Nakazawa, T., & Hayashi, E. (1978). Phthalate and 4-hydroxyphthalate Metabolism in Pseudomonas Testosteroni: Purification and Properties of 4,5-dihydroxyphthalate Decarboxylase. PubMed. [Link]
-
International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link] (Note: A general authoritative link for validation principles, as specific links from search results were not available).
-
Li, X., Wu, C., Jiang, C., Pan, G., & Jin, H. (2021). Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. Scientific Reports, 11(1), 15124. [Link]
-
Gones, T. O., & Mohamed, N. (2019). A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples. Molecules, 24(21), 3843. [Link]
-
Yılmaz, C., & Özdemir, M. (2018). Development and validation of a sensitive method for the determination of phenolic compounds in olive leaf extract by liquid chromatography–electrospray tandem mass spectrometry. Journal of Chromatography B, 1072, 259-266. [Link]
-
Agilent Technologies. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link] (Note: A general authoritative link for method development principles).
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Application Note & Protocols: 2,5-Dihydroxybenzoic Acid (DHB) as a Foundational Matrix for MALDI Mass Spectrometry
A Note on 4,5-Dihydroxyphthalic Acid: While this guide focuses on the widely-used matrix 2,5-Dihydroxybenzoic Acid (DHB), it is important to address the initial topic of 4,5-dihydroxyphthalic acid. Extensive literature searches indicate that 4,5-dihydroxyphthalic acid is not a commonly used or documented matrix for MALDI mass spectrometry. In contrast, its isomer, 2,5-dihydroxybenzoic acid (DHB), is one of the most versatile and foundational matrices in the field. Given the structural similarities and the vast body of established applications for DHB, this guide has been structured to provide a comprehensive and scientifically robust resource on DHB, which will be of significant value to researchers interested in this class of compounds for MALDI-MS analysis.
Introduction to 2,5-Dihydroxybenzoic Acid (DHB)
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique that enables the analysis of large, non-volatile biomolecules such as proteins, peptides, and nucleic acids.[1] The success of a MALDI experiment is critically dependent on the choice of matrix, a small organic molecule that co-crystallizes with the analyte and facilitates its desorption and ionization.[1]
2,5-Dihydroxybenzoic acid (DHB) is a cornerstone matrix, widely employed for its versatility and effectiveness across a broad range of analyte classes.[2] It is particularly valued for its "soft" ionization properties, which minimize analyte fragmentation, and its high tolerance to salts and buffers commonly found in biological samples.[1][3] This application note provides an in-depth guide to the principles, applications, and detailed protocols for using DHB as a MALDI matrix.
Scientific Principles & Mechanism of Action
The efficacy of a MALDI matrix is determined by several key physicochemical properties. DHB excels due to a favorable combination of these characteristics.
Core Principles of a MALDI Matrix:
-
Strong Molar Absorptivity: The matrix must efficiently absorb energy at the wavelength of the laser (typically a 337 nm nitrogen laser). DHB's conjugated pi system allows for strong UV absorption, facilitating the rapid energy transfer required for desorption.[1][4]
-
Analyte Co-crystallization: The matrix must form a homogenous solid solution with the analyte upon solvent evaporation. This ensures that the analyte is isolated within the matrix crystals, preventing aggregation and promoting efficient energy transfer.
-
Vacuum Stability: The matrix must be stable under the high vacuum conditions of the mass spectrometer.
-
Proton Donor/Acceptor: The matrix plays a crucial role in the ionization process, typically by donating a proton to the analyte to form [M+H]⁺ ions in positive ion mode.[5]
The general workflow for MALDI-MS is a multi-step process beginning with sample preparation and culminating in detection.
Caption: General workflow of a MALDI-TOF MS experiment.
The Special Case of "Super-DHB"
To further enhance performance, a modified matrix known as "super-DHB" was developed. This is not a distinct compound but a mixture, typically in a 9:1 ratio, of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid.[6][7] The addition of the methoxy- derivative is believed to disrupt the crystal lattice of pure DHB.[6] This disordered lattice results in a "softer" desorption process, transferring less internal energy to the analyte and thereby reducing metastable fragmentation.[6] The benefits include increased sensitivity (up to 2-3 fold reported for dextrans), enhanced resolution, and improved performance for large glycoproteins and tryptic glycopeptides.[6][7]
Caption: Chemical structures of DHB and its "super-DHB" additive.
Key Applications of DHB Matrix
DHB's versatility makes it a preferred matrix for a wide array of applications. Its hydrophilic nature makes it particularly suitable for polar analytes.[2][8]
| Analyte Class | Key Considerations & Advantages of DHB |
| Peptides & Proteins | DHB is a robust choice for peptides and smaller proteins (<30 kDa). It produces less background noise in the low mass range compared to matrices like α-cyano-4-hydroxycinnamic acid (CHCA).[9] |
| Phosphopeptides | The analysis of phosphopeptides can be challenging due to low ionization efficiency.[10] DHB is frequently used for this purpose, often with additives like phosphoric acid or ammonium salts (e.g., diammonium hydrogen citrate) to enhance signal intensity and selectivity.[10][11] |
| Carbohydrates & Glycans | DHB is widely considered the matrix of choice for neutral oligosaccharides and glycans, providing excellent sensitivity.[2][12] The "super-DHB" variant is particularly effective for enhancing signals from glycopeptides.[6] |
| Lipids | While other matrices are also used, DHB is effective for the analysis of various lipid classes, including triacylglycerols (TAGs).[9][13] |
| Synthetic Polymers | DHB is particularly effective for analyzing polar polymers like polyethylene glycol (PEG).[8] |
Experimental Protocols
The quality of a MALDI spectrum is highly dependent on the sample preparation technique. The goal is to create small, uniform matrix-analyte crystals.
Protocol 1: Standard DHB Matrix Preparation
This protocol is suitable for general use with peptides, carbohydrates, and other polar analytes.
Materials:
-
2,5-Dihydroxybenzoic acid (DHB), high purity (MALDI-grade)
-
Solvent A: Acetonitrile (ACN), HPLC-grade
-
Solvent B: Ultrapure water (18.2 MΩ·cm)
-
Solvent C: Trifluoroacetic acid (TFA), 0.1% (v/v) in ultrapure water
Procedure:
-
Prepare the Matrix Solvent: Create a solvent mixture of 50% ACN / 50% Water (v/v). For peptide analysis, using 50% ACN / 49.9% Water / 0.1% TFA is common.
-
Create a Saturated Solution: Add DHB powder to the matrix solvent in a microcentrifuge tube until no more will dissolve. A common starting point is to prepare a 10-20 mg/mL solution.[8][12]
-
Vortex & Centrifuge: Vortex the tube vigorously for 1 minute to ensure maximum dissolution. Centrifuge the tube for 30-60 seconds to pellet any undissolved solid.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a fresh, clean tube. This is your working DHB matrix solution.
-
Storage: Store the matrix solution in the dark at 2-8 °C. For best results, prepare fresh solution daily.[2][12]
Protocol 2: Super-DHB Matrix Preparation
This protocol is recommended for enhanced sensitivity, especially for glycans and glycoproteins.
Materials:
-
2,5-Dihydroxybenzoic acid (DHB), high purity
-
2-Hydroxy-5-methoxybenzoic acid, high purity
-
Solvents as described in Protocol 4.1
Procedure:
-
Prepare the Matrix Mixture: Weigh and combine DHB and 2-hydroxy-5-methoxybenzoic acid in a 9:1 ratio (w/w) in a microcentrifuge tube.[6]
-
Dissolve the Mixture: Add the desired matrix solvent (e.g., 50% ACN / 50% Water) to achieve a final total concentration of ~10 mg/mL.
-
Vortex to Dissolve: Vortex vigorously until the solid mixture is completely dissolved. Unlike the saturated solution in Protocol 4.1, all solid should go into solution.
-
Storage: Store the solution in the dark at 2-8 °C.
Sample Deposition Techniques
A. Dried-Droplet Method (Standard Technique) This is the most common and straightforward method.
-
Mix Analyte and Matrix: In a separate tube, mix your analyte solution with the prepared matrix solution. The optimal matrix-to-analyte molar ratio is typically between 1000:1 and 10,000:1. Empirically, this often translates to mixing the solutions in a 1:1 volume ratio.[12]
-
Spot onto Target: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.[12]
-
Air Dry: Allow the droplet to air dry completely at room temperature. A gentle stream of cool air can be used to assist drying.[12] This process forms the matrix-analyte crystals ready for analysis.
B. Sandwich Method (for Improved Homogeneity) This method can yield more reproducible results and is useful for analytes that do not co-crystallize well.
-
First Matrix Layer: Spot 0.5 - 1.0 µL of the matrix solution onto the target plate and let it dry completely.[8]
-
Analyte Layer: Spot 0.5 - 1.0 µL of your analyte solution directly on top of the dried matrix spot. Let this layer dry completely.[8]
-
Second Matrix Layer: Spot a final 0.5 - 1.0 µL of the matrix solution on top of the dried analyte layer.[8]
-
Final Drying: Allow the final spot to dry completely before introducing it into the mass spectrometer.
Troubleshooting & Field Insights
-
Problem: Weak or no signal.
-
Cause & Solution: The matrix-to-analyte ratio may be incorrect. Prepare a serial dilution of your analyte and test different mixing ratios. Ensure the laser intensity is appropriate for DHB.
-
-
Problem: Poor resolution and broad peaks.
-
Cause & Solution: This can be caused by excessive fragmentation. Try using the "super-DHB" matrix for a softer ionization.[6] Also, ensure the sample is free of excess salts, which can form adducts and broaden peaks.
-
-
Problem: Inconsistent signals across the spot ("Sweet Spot" issue).
-
Cause & Solution: Crystal formation may be heterogeneous. Try the sandwich method for a more uniform crystal layer.[8] Using a more volatile solvent system (e.g., higher ACN percentage) can promote the formation of smaller, more numerous crystals.
-
-
Problem: Suppression of phosphopeptide signals.
-
Cause & Solution: Non-phosphorylated peptides can ionize more efficiently and suppress the desired signal. Add phosphoric acid or diammonium hydrogen citrate (DAHC) to the DHB matrix solution to increase the ionization efficiency of phosphopeptides.[10]
-
Conclusion
2,5-Dihydroxybenzoic acid is an indispensable tool in the field of mass spectrometry. Its robust performance, tolerance to contaminants, and versatility across numerous important biomolecule classes make it an essential matrix for both routine analysis and advanced research. By understanding the principles behind its function and mastering the preparation protocols, researchers can effectively leverage the power of MALDI-MS to achieve high-quality, reproducible data. The use of variants like "super-DHB" and the addition of chemical modifiers further extend its utility, cementing DHB's role as a foundational matrix in the modern analytical laboratory.
References
-
ResearchGate. (n.d.). MALDI-Matrices: Properties and Requirements • Sample Preparation Techniques • Matrix Applications. Retrieved from [Link]
-
Schiller, J., Becher, F., Möller, S., Fuchs, B., & Arnhold, J. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. Molecules, 28(6), 2688. Retrieved from [Link]
-
Bruker. (n.d.). Matrix Guide to Sample Preparation. Retrieved from [Link]
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Fuchs, B., & Schiller, J. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Current Organic Chemistry, 22(23). Retrieved from [Link]
-
MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from [Link]
-
Tanaka, H., & Nakanishi, T. (2016). Mechanism for odd-electron anion generation of dihydroxybenzoic acid isomers in matrix-assisted laser desorption/ionization mass spectrometry with density functional theory calculations. Rapid Communications in Mass Spectrometry, 30(10), 1269-1276. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]
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Wang, Y., et al. (2014). Enhanced MALDI-TOF MS Analysis of Phosphopeptides Using an Optimized DHAP/DAHC Matrix. PLoS ONE, 9(9), e107606. Retrieved from [Link]
-
ACS Publications. (2023). 2,5-Dihydroxyterephthalic Acid: A Matrix for Improved Detection and Imaging of Amino Acids. Analytical Chemistry. Retrieved from [Link]
-
Bruker. (n.d.). SDHB, 5g. Retrieved from [Link]
-
NIH. (n.d.). Studies on Quantitative Phosphopeptide Analysis by MALDI Mass Spectrometry Without Label, Chromatography or Calibration Curves. Retrieved from [Link]
-
ResearchGate. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. Retrieved from [Link]
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Knochenmuss, R., et al. (n.d.). MALDI Ionization Mechanisms Investigated by Comparison of Isomers of Dihydroxybenzoic Acid. Retrieved from [Link]
-
Liang, C. W., et al. (2013). MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte. The Journal of Physical Chemistry B, 117(17), 5058-5064. Retrieved from [Link]
-
Chen, Y. C., et al. (2016). Simple fabrication of hydrophobic surface target for increased sensitivity and homogeneity in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry analysis of peptides, phosphopeptides, carbohydrates and proteins. Analytica Chimica Acta, 937, 95-103. Retrieved from [Link]
-
Nachtigall, F. F., & Lépine, F. L. (2000). The mechanism of matrix to analyte proton transfer in clusters of 2,5-dihydroxybenzoic acid and the tripeptide VPL. Journal of the American Society for Mass Spectrometry, 11(2), 111-119. Retrieved from [Link]
-
Post, H., et al. (2017). Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics. Journal of Proteome Research, 16(1), 150-159. Retrieved from [Link]
-
ResearchGate. (2012). Dyeing Polymorphs: the MALDI Host 2,5-Dihydroxybenzoic Acid. Retrieved from [Link]
-
Anoka-Ramsey Community College. (2016, March 16). Theory of MALDI-TOF Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
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Controlling crystal growth of MOFs with 4,5-Dihydroxyphthalic acid
Controlling Metal-Organic Framework Crystal Growth with 4,5-Dihydroxyphthalic Acid: A Guide to Modulated Synthesis
Abstract: The precise control of crystal size and morphology is paramount in harnessing the full potential of Metal-Organic Frameworks (MOFs) for applications ranging from drug delivery to catalysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4,5-dihydroxyphthalic acid as a coordinating modulator to direct the crystallization of MOFs. We will explore the underlying chemical principles of modulated synthesis, offer detailed experimental protocols, and present methods for characterizing the resulting crystalline materials. This guide is designed to provide both the theoretical foundation and practical steps necessary to achieve fine control over MOF crystal growth.
Introduction: The Critical Role of Crystal Engineering in MOF Applications
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them highly promising candidates for a myriad of applications.[1] However, the bulk properties and ultimate performance of MOFs are not solely determined by their intrinsic crystal structure; the external dimensions and morphology of the crystals play a crucial role. For instance, in drug delivery, nanoparticle MOFs are often desired for their ability to circulate within the body and target specific tissues. In catalysis, hierarchical structures with both micro- and mesopores can enhance substrate accessibility and diffusion.
Achieving such precise control over crystal growth is a significant challenge in MOF synthesis. Uncontrolled precipitation often leads to polycrystalline powders with broad size distributions and irregular shapes. Modulated synthesis has emerged as a powerful strategy to overcome these limitations.[2] By introducing a competing ligand, or "modulator," into the reaction mixture, it is possible to influence the kinetics of nucleation and crystal growth, thereby tailoring the final crystal habit.
4,5-Dihydroxyphthalic Acid as a Crystal Growth Modulator
While various molecules, such as monocarboxylic acids (e.g., acetic acid, formic acid), have been successfully employed as modulators, there is a continuous search for new modulators that offer unique control over MOF crystallization.[3] We propose 4,5-dihydroxyphthalic acid as a compelling candidate for a coordinating modulator.
Chemical Rationale:
4,5-Dihydroxyphthalic acid possesses several key features that make it an excellent candidate for a crystal growth modulator:
-
Coordinating Functionality: It is a dicarboxylic acid, similar to many common MOF linkers (e.g., terephthalic acid). This structural similarity allows it to compete with the linker for coordination to the metal centers during the formation of the secondary building units (SBUs).
-
Chelating Ability: The presence of two adjacent hydroxyl groups provides an additional binding site, allowing for chelation to the metal centers. This strong interaction can temporarily cap growing crystal facets, influencing their relative growth rates.
-
Acidity: The acidity of the carboxylic acid and hydroxyl groups will influence the deprotonation equilibrium in the synthesis solution, which in turn affects the concentration of available linker and modulator anions.
By competing with the primary linker for coordination sites on the metal clusters, 4,5-dihydroxyphthalic acid can temper the rate of framework extension. This moderation of the growth process allows for the formation of more uniform and well-defined crystals. The concentration of the modulator can be systematically varied to tune the resulting crystal size and morphology.
Diagram of Modulated Crystal Growth
Caption: Modulated synthesis workflow with 4,5-dihydroxyphthalic acid.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a model zirconium-based MOF, UiO-66, using 4,5-dihydroxyphthalic acid as a modulator. These protocols can be adapted for other MOF systems with appropriate adjustments to the metal source, linker, solvent, and reaction conditions.
Materials and Reagents
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
4,5-Dihydroxyphthalic acid
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Protocol 1: Synthesis of UiO-66 without Modulator (Control)
-
In a 20 mL screw-cap vial, dissolve 125 mg of ZrCl₄ and 121 mg of terephthalic acid in 10 mL of DMF.
-
Add 0.2 mL of deionized water to the solution.
-
Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white precipitate will have formed.
-
Collect the solid by centrifugation (10,000 rpm, 10 min).
-
Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL), collecting the solid by centrifugation after each wash.
-
Activate the sample by drying it under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.
Protocol 2: Synthesis of UiO-66 with 4,5-Dihydroxyphthalic Acid as a Modulator
-
In a series of 20 mL screw-cap vials, dissolve 125 mg of ZrCl₄ and 121 mg of terephthalic acid in 10 mL of DMF.
-
To each vial, add a specific molar equivalent of 4,5-dihydroxyphthalic acid with respect to the linker (e.g., 0.5, 1, 2, 5 equivalents).
-
Add 0.2 mL of deionized water to each solution.
-
Cap the vials tightly and place them in a preheated oven at 120 °C for 24 hours.
-
Follow steps 4-7 from Protocol 1 to collect, wash, and activate the products.
Table 1: Experimental Parameters for Modulated Synthesis
| Parameter | Control | Modulated Synthesis | Rationale |
| Metal Precursor | ZrCl₄ | ZrCl₄ | Zirconium is a common node for stable MOFs. |
| Linker | Terephthalic acid | Terephthalic acid | Forms the primary framework of UiO-66. |
| Modulator | None | 4,5-Dihydroxyphthalic acid | Competes with the linker to control crystal growth. |
| Solvent | DMF | DMF | A common solvent for MOF synthesis. |
| Temperature | 120 °C | 120 °C | Promotes solvothermal crystallization. |
| Time | 24 hours | 24 hours | Allows for complete crystal formation. |
Characterization of Modulated MOF Crystals
Thorough characterization is essential to understand the effects of 4,5-dihydroxyphthalic acid on the resulting MOF crystals.
Powder X-Ray Diffraction (PXRD)
PXRD is used to confirm the crystallinity and phase purity of the synthesized MOFs. The position and intensity of the diffraction peaks should match the simulated pattern for the intended MOF structure. Peak broadening can provide an initial indication of crystal size, with broader peaks suggesting smaller crystallites.
Scanning Electron Microscopy (SEM)
SEM is a powerful technique for visualizing the morphology and size distribution of the MOF crystals. By comparing the SEM images of the modulated and unmodulated samples, the effect of 4,5-dihydroxyphthalic acid on crystal habit can be directly observed.
Gas Adsorption Analysis
Nitrogen adsorption-desorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the MOFs. This analysis reveals whether the addition of the modulator has significantly impacted the porosity of the material.
Table 2: Expected Outcomes of Modulated Synthesis
| Characteristic | Control (No Modulator) | With 4,5-Dihydroxyphthalic Acid | Reasoning |
| Crystal Size | Larger, potentially agglomerated | Smaller, more uniform | Modulator slows crystal growth, promoting more nucleation events. |
| Morphology | Irregular or simple cubes | More defined shapes (e.g., octahedra) | Modulator caps specific crystal facets, altering relative growth rates. |
| Crystallinity | May be lower | Potentially higher | Slower crystallization can lead to more ordered structures. |
| BET Surface Area | Baseline | May be similar or slightly lower | Depends on the degree of defect formation. |
Mechanistic Insights and Troubleshooting
The effectiveness of 4,5-dihydroxyphthalic acid as a modulator will depend on a delicate balance of thermodynamic and kinetic factors.
Diagram of Mechanistic Control
Caption: Interplay of factors in modulated MOF synthesis.
Troubleshooting:
-
Amorphous Product: If an amorphous product is obtained, the modulator concentration may be too high, completely inhibiting crystallization. Reduce the amount of 4,5-dihydroxyphthalic acid.
-
No Change in Morphology: If the modulator has no effect, its concentration may be too low, or the reaction temperature may be too high, favoring rapid, uncontrolled growth. Increase the modulator concentration or decrease the synthesis temperature.
-
Phase Impurity: The modulator may favor the formation of a different, thermodynamically more stable MOF phase. Careful analysis of the PXRD pattern is crucial.
Conclusion
The use of 4,5-dihydroxyphthalic acid as a coordinating modulator offers a promising avenue for the rational design and synthesis of MOFs with controlled crystal sizes and morphologies. By understanding the fundamental principles of modulated synthesis and systematically varying experimental parameters, researchers can fine-tune the properties of these versatile materials to meet the demands of specific applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for exploring the potential of 4,5-dihydroxyphthalic acid in the exciting field of MOF crystal engineering.
References
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Metal‐Organic Framework (MOF) Morphology Control by Design. (2022). Chem. Eur. J., 28(11), e202200334. [Link]
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Electrochromic 2,5-Dihydroxyterephthalic acid linker in metal-organic frameworks. (n.d.). ChemRxiv. [Link]
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A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. (2018). Inorg. Chem., 57(21), 13647-13655. [Link]
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Modulated synthesis of monodisperse MOF-5 crystals with tunable sizes and shapes. (2021). CrystEngComm, 23(4), 849-857. [Link]
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A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid. (2014). J. Mater. Chem. A, 2(42), 17757-17763. [Link]
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Alkaline Earth Metal Ion/Dihydroxy-Terephthalate MOFs: Structural Diversity and Unusual Luminescent Properties. (2015). Inorg. Chem., 54(13), 6263-6273. [Link]
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Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology. (2021). J. Mater. Chem. A, 9(4), 2239-2247. [Link]
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Why 2,5-Dihydroxyterephthalic Acid is Key for MOF Innovation. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]
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Application Notes and Protocols for the High-Yield Synthesis of 4,5-Dihydroxyphthalic Acid Under Mild Conditions
Abstract
This document provides a detailed protocol for a proposed high-yield synthesis of 4,5-dihydroxyphthalic acid, a valuable building block in pharmaceutical and polymer sciences. The primary method detailed is a modified Marburg-Schmitt carboxylation of protocatechuic acid, adapted for mild reaction conditions. This approach is presented as a scientifically grounded hypothesis for achieving regioselective dicarboxylation. Additionally, an alternative biocatalytic route is discussed, leveraging recent advancements in enzymatic carboxylation. These protocols are designed for researchers, scientists, and drug development professionals seeking a reliable and accessible method for producing this important chemical intermediate.
Introduction and Significance
4,5-Dihydroxyphthalic acid is a key aromatic compound whose structural features—a catechol ring substituted with two adjacent carboxylic acid groups—make it a highly valuable precursor in several fields. It serves as a monomer for the synthesis of high-performance polymers and as a scaffold in the development of novel therapeutic agents. The synthesis of 4,5-dihydroxyphthalic acid has traditionally been challenging, often requiring harsh conditions of high pressure and temperature, which can lead to low yields and undesirable side products.
This application note addresses the need for a more accessible synthetic route by proposing a method that operates under significantly milder conditions. The protocol is centered on the carboxylation of the readily available and bio-renewable starting material, protocatechuic acid (3,4-dihydroxybenzoic acid).[1][2]
Proposed Synthetic Approach: Modified Marburg-Schmitt Carboxylation
The foundational method for the carboxylation of phenols is the Kolbe-Schmitt reaction, which typically involves the reaction of a sodium phenoxide with carbon dioxide under high pressure.[3][4] We propose a modified approach, drawing from the Marburg-Schmitt variant, which utilizes potassium carbonate and CO₂. This modification is hypothesized to favor carboxylation at the position para to one of the hydroxyl groups in the protocatechuate dianion, leading to the desired 4,5-disubstituted product. The use of a polar aprotic solvent is anticipated to enhance the solubility of the intermediates and facilitate the reaction under milder conditions.
Underlying Rationale and Causality
The regioselectivity of the Kolbe-Schmitt reaction is influenced by the choice of alkali metal cation.[5] While sodium phenoxides tend to favor ortho-carboxylation, potassium phenoxides can promote para-carboxylation, especially at higher temperatures. In the case of protocatechuic acid, the starting material already possesses a carboxyl group, which deactivates the aromatic ring towards further electrophilic substitution. However, the two hydroxyl groups are strongly activating. By forming the dipotassium salt of protocatechuic acid, the electron density of the aromatic ring is significantly increased, making it susceptible to carboxylation. The second carboxyl group is directed to the C5 position due to the combined directing effects of the hydroxyl groups and the steric hindrance at other positions.
The proposed mechanism is an electrophilic aromatic substitution, where the electron-rich aromatic ring of the protocatechuate dianion attacks the electrophilic carbon of CO₂. The subsequent tautomerization restores the aromaticity of the ring.
Reaction Mechanism
Caption: Proposed mechanism for the carboxylation of protocatechuic acid.
Detailed Experimental Protocol
This protocol is a proposed method and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials and Equipment
-
Protocatechuic acid (≥98%)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Carbon dioxide (CO₂), high purity
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Parr reactor or similar pressure vessel equipped with a stirrer and temperature control
-
Standard laboratory glassware
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
pH meter or pH paper
Step-by-Step Procedure
-
Reactor Preparation: Ensure the Parr reactor is clean, dry, and properly assembled.
-
Charging the Reactor: To the reactor, add protocatechuic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the reactor to a concentration of 0.5 M with respect to the protocatechuic acid.
-
Inert Atmosphere: Seal the reactor and purge with nitrogen gas three times to remove any air and moisture.
-
Pressurization and Heating: Begin stirring the mixture and pressurize the reactor with carbon dioxide to 5-10 atm. Heat the reactor to 100-120°C.
-
Reaction: Maintain the reaction at the specified temperature and pressure for 12-24 hours. Monitor the pressure to ensure it remains constant.
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Slowly and carefully vent the excess CO₂ in a fume hood.
-
Workup - Acidification: Transfer the reaction mixture to a beaker. With stirring, slowly add concentrated HCl until the pH of the solution is approximately 1-2. A precipitate should form.
-
Isolation of Crude Product: Cool the acidified mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid by vacuum filtration and wash with cold deionized water.
-
Purification - Extraction: The crude product can be further purified. If significant impurities are present, dissolve the crude solid in ethyl acetate, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Final Product: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4,5-dihydroxyphthalic acid.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Summary Table
| Parameter | Value | Notes |
| Reactants | ||
| Protocatechuic Acid | 1.0 eq | Starting material. |
| Potassium Carbonate | 2.5 eq | Acts as the base to form the dipotassium salt. |
| Carbon Dioxide | 5-10 atm | The carboxylating agent. |
| Solvent | ||
| Anhydrous DMF | 0.5 M concentration | A polar aprotic solvent to facilitate the reaction. |
| Reaction Conditions | ||
| Temperature | 100-120°C | Mild heating to promote the reaction without significant degradation. |
| Reaction Time | 12-24 hours | Requires optimization based on reaction monitoring. |
| Workup | ||
| Acidification | pH 1-2 with conc. HCl | To protonate the carboxylate product and precipitate it from solution. |
| Expected Yield | 60-75% (theoretical) | This is an estimate and will require experimental validation. |
| Expected Purity | >95% after purification | Purity can be assessed by standard analytical techniques. |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of 4,5-dihydroxyphthalic acid.
Alternative Approach: Biocatalytic Synthesis
An emerging and highly promising route for the synthesis of 4,5-dihydroxyphthalic acid is through enzymatic carboxylation. This method offers the ultimate in mild reaction conditions, typically occurring in aqueous buffers at or near room temperature and atmospheric pressure.
Recent research has identified 4,5-dihydroxyphthalate decarboxylase enzymes that catalyze the decarboxylation of 4,5-dihydroxyphthalate to protocatechuic acid.[6] Importantly, this reaction has been shown to be reversible.[7][8] This opens the possibility of using these enzymes, or engineered variants, to catalyze the reverse reaction: the regioselective carboxylation of protocatechuic acid to 4,5-dihydroxyphthalic acid.
While this approach is still in the research and development phase, it represents a green and highly specific alternative to traditional chemical synthesis. The use of whole-cell biocatalysts or immobilized enzymes could provide a scalable and sustainable manufacturing process.[9][10]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reagents (e.g., wet DMF or K₂CO₃).2. Insufficient temperature or pressure.3. Poor stirring. | 1. Use freshly dried solvent and reagents.2. Incrementally increase temperature and pressure within the mild range.3. Ensure efficient stirring. |
| Low Yield | 1. Incomplete reaction.2. Product degradation.3. Loss during workup. | 1. Increase reaction time.2. Avoid excessive temperatures.3. Optimize precipitation and extraction steps. |
| Formation of Isomers | Reaction conditions favoring other carboxylation positions. | Modify the base (e.g., use of cesium carbonate might alter regioselectivity) or reaction temperature. |
| Dark-colored Product | Oxidation of the catechol moiety. | Maintain a strictly inert atmosphere (N₂) during the reaction and workup. Consider adding a reducing agent like sodium bisulfite during workup. |
Conclusion
The synthesis of 4,5-dihydroxyphthalic acid under mild conditions is a significant goal for chemists in various fields. The proposed modified Marburg-Schmitt carboxylation of protocatechuic acid provides a rational and promising chemical route to achieve this. While requiring experimental validation, this protocol is grounded in established principles of organic synthesis. Furthermore, the exploration of biocatalytic methods offers an exciting, environmentally friendly alternative that warrants further investigation.
References
-
[Screening and engineering of a protocatechuic acid decarboxylase for efficient biosynthesis of catechol]. PubMed. [Link]
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Pan, Y., et al. (2025). Structural and Functional Characterization of a Novel 4,5-Dihydroxyphthalate Decarboxylase for Protocatechuic Acid Biosynthesis. Journal of Agricultural and Food Chemistry. [Link]
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Faber, K., et al. (2021). Non‐Oxidative Enzymatic (De)Carboxylation of (Hetero)Aromatics and Acrylic Acid Derivatives. PMC. [Link]
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Protocatechuic acid. Wikipedia. [Link]
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Protocatechuate decarboxylase. Wikipedia. [Link]
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Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory. mBio. [Link]
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Kolbe–Schmitt reaction. Wikipedia. [Link]
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Kolbe–Schmitt reaction. Grokipedia. [Link]
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Yoshida, T., et al. (2010). Regioselective carboxylation of catechol by 3,4-dihydroxybenzoate decarboxylase of Enterobacter cloacae P. PubMed. [Link]
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Payer, S. E., et al. (2017). Regioselective para‐Carboxylation of Catechols by a Prenylated Flavin Dependent Decarboxylase. ResearchGate. [Link]
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Payer, S. E., et al. (2017). Regioselective para-Carboxylation of Catechols with a Prenylated Flavin Dependent Decarboxylase. PubMed. [Link]
-
Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory. National Institutes of Health (NIH). [Link]
-
Kolbe-Schmitt reaction (Kolbe process). Illustrated Glossary of Organic Chemistry. [Link]
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Kolbe-Schmitt Reaction. Organic Chemistry Portal. [Link]
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Regioselective p‐carboxylation of phenylphosphate, phenol and catechols... ResearchGate. [Link]
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protocatechuic acid. Organic Syntheses Procedure. [Link]
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Protocatechuic Acid: Properties, Production And Uses. Chemcess. [Link]
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Collection - Structural and Functional Characterization of a Novel 4,5-Dihydroxyphthalate Decarboxylase for Protocatechuic Acid Biosynthesis - Journal of Agricultural and Food Chemistry. Figshare. [Link]
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Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory. ResearchGate. [Link]
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Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory. ASM Journals. [Link]
- The preparation method of dihydroxyphthalic acid.
-
Preparation and Characterization of Protocatechuic Acid Sulfates. PMC. [Link]
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Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction. RSC Publishing. [Link]
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Application of 4,5-Dihydroxyphthalic acid in the synthesis of high-performance polymers
An Application Guide to 4,5-Dihydroxyphthalic Acid in the Synthesis of High-Performance Polymers
Introduction: The Strategic Value of 4,5-Dihydroxyphthalic Acid
In the pursuit of advanced materials, the selection of monomers is a critical determinant of the final polymer's properties and performance ceiling. 4,5-Dihydroxyphthalic acid (DHPA), a substituted aromatic dicarboxylic acid, has emerged as a highly strategic building block for creating high-performance polymers. Its chemical structure is unique, featuring a rigid phenyl ring functionalized with two adjacent carboxylic acid groups and two hydroxyl groups.[1][2] This specific arrangement offers a powerful combination of functionalities that polymer chemists can leverage to engineer materials with exceptional thermal stability, mechanical strength, and tailored chemical properties.
The carboxylic acid groups provide the classical reaction sites for polycondensation, enabling the formation of polyesters and polyamides (as a precursor to polyimides). Simultaneously, the phenolic hydroxyl groups introduce several key advantages:
-
They serve as reactive sites for forming heterocyclic rings, such as in the synthesis of polybenzoxazoles (PBOs).
-
They offer the potential for strong intermolecular hydrogen bonding, which can significantly increase the glass transition temperature (Tg) and improve mechanical properties.[3]
-
They provide active sites for post-polymerization modification, allowing for the tuning of properties like solubility, adhesion, or the grafting of other functional moieties.
This guide provides detailed application notes and protocols for utilizing 4,5-dihydroxyphthalic acid in the synthesis of three key classes of high-performance polymers: Polyimides (PI), Polybenzoxazoles (PBO), and Polyesters.
Application I: Synthesis of High-Performance Poly(hydroxyimide)s (PIOHs)
Expertise & Experience: The Rationale
Aromatic polyimides are renowned for their outstanding thermal stability and are integral to the aerospace and electronics industries.[4][5] The standard synthesis route involves the reaction of a dianhydride and a diamine.[6][7] By using 4,5-dihydroxyphthalic acid, we can create poly(hydroxyimide)s (PIOHs) where the hydroxyl functionality is preserved along the polymer backbone. These hydroxyl groups disrupt chain packing, which can surprisingly enhance the solubility of these typically intractable polymers, making them easier to process.[4] Furthermore, these PIOHs serve as stable, high-performance materials in their own right or as precursors for thermal rearrangement into even more robust polybenzoxazoles.[4][5]
Experimental Protocol: Two-Step Synthesis of a PIOH
This protocol describes the synthesis of a poly(hydroxyimide) from 4,5-dihydroxyphthalic acid and an aromatic diamine, such as 3,3′-dihydroxybenzidine (HAB), via a poly(amic acid) precursor.
Step 1: Synthesis of the Poly(amic acid) Precursor
-
Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 10 mmol of the chosen aromatic diamine (e.g., 3,3′-dihydroxybenzidine) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP). The solvent volume should be adjusted to achieve a monomer concentration of 15-20 wt%.
-
Monomer Addition: Once the diamine is fully dissolved, slowly add an equimolar amount (10 mmol) of 4,5-dihydroxyphthalic acid in powder form over 30 minutes at room temperature. The slow addition is crucial to control the reaction exotherm.
-
Polymerization: Continue stirring the solution under a nitrogen atmosphere at room temperature for 24 hours.[8] The viscosity of the solution will increase significantly as the high-molecular-weight poly(amic acid) is formed.
Step 2: Conversion to Polyimide (Thermal Imidization)
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass substrate. Use a doctor blade to ensure a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven at a low temperature (e.g., 80°C) for 12-18 hours to slowly remove the bulk of the solvent without creating bubbles.[4]
-
Thermal Curing: Perform the thermal imidization by subjecting the film to a staged heating program in a furnace under a nitrogen atmosphere.[6][8] A typical cycle is:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 30 minutes
-
300-350°C for 1 hour This gradual heating ensures complete cyclization and removal of water without damaging the film.[8]
-
-
Recovery: After cooling to room temperature, the resulting tough, flexible poly(hydroxyimide) film can be carefully peeled from the glass substrate.
Visualization: PIOH Synthesis Workflow
Caption: Workflow for two-step PIOH synthesis.
Expected Properties and Characterization
PIOHs derived from DHPA are expected to exhibit high thermal stability and excellent mechanical properties. The hydroxyl groups contribute to a high glass transition temperature (Tg) and provide avenues for further functionalization.
| Property | Expected Value Range | Significance |
| Glass Transition Temp. (Tg) | 280 - 380 °C | Defines the upper service temperature. High Tg indicates excellent dimensional stability at elevated temperatures.[3][9] |
| 5% Weight Loss Temp. (Td5) | > 450 °C (in N2) | Indicates the onset of thermal decomposition, confirming high thermal stability.[10] |
| Young's Modulus | 2.5 - 4.0 GPa | Measures the material's stiffness; values in this range are typical for high-performance polyimides.[4][5] |
| Solubility | Soluble in polar aprotic solvents | Enhanced solubility compared to non-hydroxylated analogs facilitates processing.[4] |
Characterization Techniques:
-
FTIR Spectroscopy: To confirm the conversion of the amic acid to the imide. Look for the disappearance of amic acid bands and the appearance of characteristic imide absorptions around 1780 cm⁻¹ (asymmetric C=O stretch) and 1720 cm⁻¹ (symmetric C=O stretch).[5]
-
NMR Spectroscopy: To verify the final polymer structure.[11]
-
Thermogravimetric Analysis (TGA): To determine thermal degradation temperatures.[10]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).[12]
Application II: Synthesis of Polybenzoxazoles (PBOs)
Expertise & Experience: The Rationale
Polybenzoxazoles (PBOs) are a class of heterocyclic aromatic polymers that sit at the apex of thermal and mechanical performance.[13] Their rigid rod-like structure leads to exceptional tensile strength and modulus, making them suitable for applications like ballistic armor and aerospace composites. The synthesis of PBOs relies on the reaction of a dicarboxylic acid with a bis(o-aminophenol), followed by a cyclodehydration reaction.[14] 4,5-dihydroxyphthalic acid is an excellent candidate for the dicarboxylic acid component. Its reaction with a monomer like 3,3'-diamino-4,4'-dihydroxybiphenyl (or 3,3'-dihydroxybenzidine) first yields a poly(hydroxyamide) (PHA) precursor, which upon heating, undergoes intramolecular cyclization to form the highly stable oxazole ring.[13][15]
Experimental Protocol: One-Pot PBO Synthesis
This protocol describes a direct one-pot synthesis in polyphosphoric acid (PPA), which acts as both the solvent and the dehydrating agent for the cyclization step.
-
Monomer Preparation: In a resin kettle equipped with a high-torque mechanical stirrer, a nitrogen/vacuum inlet, and an outlet, add 115% polyphosphoric acid (PPA). Heat the PPA to ~80-90°C under vacuum with stirring to degas.
-
Addition: Switch to a nitrogen atmosphere and add equimolar amounts of 4,5-dihydroxyphthalic acid and a bis(o-aminophenol) monomer (e.g., 3,3′-dihydroxybenzidine dihydrochloride).[14] The total monomer concentration should be around 10-15 wt%.
-
Polycondensation & Cyclization: Slowly raise the temperature of the reaction mixture according to the following schedule:
-
100°C for 8-12 hours to form the poly(hydroxyamide) precursor.
-
Gradually increase to 160-180°C over 4-6 hours.
-
Hold at 180-200°C for an additional 12-24 hours to ensure complete cyclization to the polybenzoxazole structure.[16] The solution will become extremely viscous.
-
-
Precipitation and Purification: Cool the reaction mixture slightly and extrude the highly viscous polymer solution as a fiber or ribbon into a large volume of water. This will precipitate the PBO polymer.
-
Washing: Vigorously wash the collected polymer with water, followed by a dilute base (e.g., ammonium hydroxide) to neutralize any remaining acid, and then again with water until the washings are neutral.
-
Drying: Dry the final PBO polymer in a vacuum oven at 100-120°C until a constant weight is achieved.
Visualization: PHA to PBO Conversion
Caption: Thermal conversion of the precursor to PBO.
Expected Properties and Characterization
PBOs are characterized by their extraordinary stability and mechanical strength, although they are typically insoluble in common organic solvents.
| Property | Expected Value Range | Significance |
| 5% Weight Loss Temp. (Td5) | > 600 °C (in N2) | Represents extreme thermal stability, suitable for high-temperature applications.[13] |
| Tensile Strength | > 3.0 GPa (as fiber) | Among the highest of any synthetic organic fiber, indicating immense mechanical strength.[16] |
| Tensile Modulus | > 150 GPa (as fiber) | Reflects exceptional stiffness and resistance to deformation. |
| Solubility | Insoluble in most solvents; soluble in strong acids (e.g., H2SO4) | The insolubility is a result of the rigid-rod structure and strong intermolecular forces. |
Characterization Techniques:
-
FTIR Spectroscopy: To confirm cyclization. Look for the disappearance of amide and hydroxyl bands and the appearance of characteristic benzoxazole ring vibrations (~1620 cm⁻¹).
-
Wide-Angle X-ray Diffraction (WAXD): To assess the degree of crystallinity and molecular orientation, which are crucial for mechanical properties.
-
TGA/DSC: To confirm the exceptional thermal stability; often, no Tg is observed before decomposition.
Application III: Synthesis of High-Tg Polyesters
Expertise & Experience: The Rationale
The synthesis of polyesters via the polycondensation of a diacid and a diol is a cornerstone of polymer chemistry.[17][18] By employing 4,5-dihydroxyphthalic acid as the diacid monomer, polyesters with enhanced thermal performance can be created. The rigid phthalic acid core inherently restricts chain mobility, leading to a higher glass transition temperature (Tg) compared to polyesters made from more flexible aliphatic diacids.[19] The pendant hydroxyl groups can further elevate Tg through hydrogen bonding and also provide sites for cross-linking to create thermosetting materials.
Experimental Protocol: Melt Polycondensation for Polyester Synthesis
This protocol details a typical melt polycondensation process for reacting DHPA with an aliphatic diol like 1,4-butanediol.
-
Reactor Charging: Charge the 4,5-dihydroxyphthalic acid, a slight molar excess of the diol (e.g., 1.2 moles of diol per mole of DHPA), and a catalyst (e.g., 200-300 ppm of antimony trioxide or a tin-based catalyst) into a polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Esterification Stage: Heat the mixture under a slow stream of nitrogen to ~180-220°C. The esterification reaction will begin, producing water which is distilled from the reactor. This stage is continued until the theoretical amount of water has been collected (typically 2-4 hours).[11]
-
Polycondensation Stage: Gradually increase the temperature to 240-270°C while slowly applying a vacuum (reducing the pressure to <1 mm Hg).[11][20] This critical step removes the excess diol and drives the polymerization reaction to completion, building high molecular weight. The viscosity of the melt will increase substantially.
-
Extrusion and Quenching: Once the desired melt viscosity is achieved (indicating high molecular weight), the molten polymer is extruded from the reactor into a water bath to quench and solidify it.
-
Pelletizing: The resulting polymer strand is then pelletized for further processing and characterization.
Visualization: General Polyester Synthesis
Caption: Two-stage melt polycondensation process.
Expected Properties and Characterization
The properties of these polyesters are highly tunable based on the diol used. Using DHPA ensures a high Tg and good thermal stability.
| Property | Expected Value Range | Significance |
| Glass Transition Temp. (Tg) | 100 - 180 °C | Significantly higher than standard polyesters like PET or PBT, allowing for use in high-temperature applications.[21] |
| 5% Weight Loss Temp. (Td5) | > 350 °C (in N2) | Good thermal stability suitable for engineering thermoplastic applications.[21] |
| Mechanical Properties | Brittle to ductile | Dependent on the diol comonomer and molecular weight. Can be tailored for specific needs.[20][22] |
Characterization Techniques:
-
NMR Spectroscopy: To confirm the polymer structure and composition.[11][23]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
DSC and TGA: To determine the thermal transitions (Tg, Tm) and thermal stability.[10][23]
-
Mechanical Testing: To measure tensile strength, modulus, and elongation at break according to ASTM standards.[20][23]
References
- Klopffer, M. H., et al. (2021). New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability.
- Zhang, J., et al. (2019). Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. MDPI.
- PubChem. (n.d.). 4,5-Dihydroxyphthalic acid.
- Grijpma, D. W., et al. (2019). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PubMed Central.
- Kim, H. J., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI.
- da Silva, A. L. N., et al. (2009).
- Park, O. H., et al. (2012). Synthesis and Properties of Polybenzoxazole Copolymers Having Non Linear Units. Elastomers and Composites.
- Iwakura, Y., et al. (1965). Polybenzoxazoles and polybenzothiazoles.
- Srinivasan, R. (1995).
- Daken Chemical. (n.d.).
- Wang, Y., et al. (2018). Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. MDPI.
- PubChem. (n.d.). 4,5-dihydroxyphthalate.
- Park, K. (n.d.). Chapter 4. Mechanical Properties of Polymer Solids and Liquids. Purdue University.
- Lee, S. H., et al. (2014). Synthesis of hyperbranched polybenzoxazoles via poly(o-hydroxyamides).
- Hsiao, S. H., & Chen, Y. H. (2007). Synthesis and characterization of novel fluorinated polybenzoxazoles derived from 2,5-difluoroterephthalic acid.
- Young, D. (n.d.). Mechanical and Thermal Properties. University of Sussex Blogs.
- MDPI. (2021). New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability. MDPI.
- Shifrina, Z., et al. (2020). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI.
- Hubner, G. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB.
- Wu, J., et al. (2022). Synthesis and Properties of Bio-based Copolyesters Based on P-hydroxyphenylpropionic Acid.
- ETFLIN. (n.d.).
- Hsiao, S. H., & Su, T. H. (2004). Synthesis and characterization of amorphous poly(ethylene terephthalate) copolymers containing bis[4-(2-hydroxyethoxy)phenyl]sulfone.
- Lee, J. H., et al. (2020). Dependence of the Physical Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Copolyesters on p-Hydroxybenzoic Acid Content. PubMed Central.
- Rumpel, T., et al. (2018). Towards Sustainable High-Performance Thermoplastics: Synthesis, Characterization, and Enzymatic Hydrolysis of Bisguaiacol-Based Polyesters.
- Chen, C. H., et al. (2021). Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran.
Sources
- 1. 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Dihydroxyphthalate | C8H4O6-2 | CID 54675838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability [mdpi.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. dakenchem.com [dakenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. blogs.ed.ac.uk [blogs.ed.ac.uk]
- 10. etflin.com [etflin.com]
- 11. Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Elastomers and Composites [journal.rubber.or.kr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. epub.jku.at [epub.jku.at]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 4,5-Dihydroxyphthalic Acid-Based Materials
Abstract
4,5-Dihydroxyphthalic acid, a bio-based aromatic compound, is a versatile building block for a new generation of sustainable polymers, metal-organic frameworks (MOFs), and functional materials. The performance and application of these materials are critically dependent on their precise chemical structure, purity, thermal properties, and morphology. This guide provides a comprehensive overview of key analytical techniques and detailed protocols for the robust characterization of materials derived from 4,5-dihydroxyphthalic acid. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to ensure material quality, guide synthetic efforts, and understand structure-property relationships.
Foundational Chemical and Structural Verification
The initial and most critical step in characterizing any new material is the confirmation of its chemical identity and the elucidation of its molecular structure. Spectroscopic techniques are the cornerstone of this endeavor.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Principle: FTIR spectroscopy probes the vibrational modes of chemical bonds within a molecule. Infrared radiation is absorbed at specific frequencies corresponding to the vibrations (stretching, bending) of functional groups. The resulting spectrum serves as a unique molecular "fingerprint."
Application: FTIR is a rapid, non-destructive technique ideal for:
-
Confirming the successful incorporation of the 4,5-dihydroxyphthalic acid monomer into a polymer backbone by identifying its characteristic functional groups.
-
Monitoring the progress of polymerization by observing the disappearance of monomer-specific peaks and the appearance of new peaks corresponding to the polymer structure.
-
Identifying the presence of hydroxyl (-OH), carboxylic acid (-COOH), and aromatic (C=C) groups.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Ensure the solid sample is dry. If it is a powder, ensure it is finely ground to ensure good contact with the ATR crystal.
-
Instrument Setup:
-
Install the ATR accessory.
-
Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric and instrumental interferences.
-
-
Data Acquisition:
-
Place a small amount of the sample onto the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact.
-
Collect the spectrum over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is typically sufficient.
-
-
Data Analysis:
-
Perform baseline correction and normalization of the spectrum.
-
Identify and assign characteristic absorption bands.
-
Table 1: Key FTIR Absorption Bands for 4,5-Dihydroxyphthalic Acid-Based Materials
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3200 (broad) | O-H Stretch | Hydroxyl, Carboxyl |
| 3000-2500 (broad) | O-H Stretch | Carboxylic Acid Dimer |
| ~1700-1680 | C=O Stretch | Carboxylic Acid |
| ~1600-1450 | C=C Aromatic Ring Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Carboxylic Acid, Phenol |
Experimental Workflow for FTIR Analysis
Caption: A streamlined workflow for FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Architecture
Principle: NMR spectroscopy provides detailed information about the atomic-level structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, providing a map of the molecular structure.
Application: NMR is unparalleled for:
-
Providing unambiguous structural confirmation of the monomer and resulting polymer.
-
Determining the degree of polymerization and identifying end-groups.
-
Quantifying the composition of copolymers.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is crucial for sample solubility and to avoid interfering signals from the solvent itself.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
-
Data Analysis:
-
Process the raw data via Fourier transformation, phase correction, and baseline correction.
-
Integrate the area under each peak to determine the relative ratio of protons.
-
Assign peaks to specific protons in the molecule based on their chemical shift (ppm) and splitting patterns (multiplicity).
-
Purity and Compositional Analysis
For any application, particularly in drug development, knowing the purity and composition of a material is non-negotiable. Chromatographic techniques are the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC): The Purity Standard
Principle: HPLC separates the components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.
Application: HPLC is essential for:
-
Quantifying the purity of the 4,5-dihydroxyphthalic acid monomer and its derivatives.
-
Detecting and quantifying residual monomers, starting materials, or side products in a polymer sample.
-
Monitoring the kinetics of a reaction.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a series of calibration standards of a reference compound at known concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrument Setup:
-
Column: A C18 reversed-phase column is typically a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often required for complex samples.
-
Detector: A UV-Vis detector set to a wavelength of maximum absorbance for 4,5-dihydroxyphthalic acid (e.g., ~295 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
-
Data Acquisition:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to the main component.
-
Calculate the purity as a percentage of the total peak area.
-
Quantify the concentration of the main component and impurities using the calibration curve.
-
Logical Flow for Chromatographic Purity Assessment
Caption: Logical steps for quantitative purity analysis using HPLC.
Thermal and Morphological Properties
The behavior of a material at different temperatures and its physical form are critical for determining its processing conditions and end-use applications.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
Principle: TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere. Mass loss events correspond to processes like dehydration, desolvation, or decomposition.
Application: TGA is used to determine:
-
The thermal stability and decomposition temperature of the material.
-
The presence of bound water or solvent.
-
The composition of composite materials.
Protocol: TGA for Decomposition Temperature
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas like nitrogen (e.g., at 50 mL/min) to prevent oxidative degradation.
-
Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition (e.g., 800 °C).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset of decomposition is typically taken as the temperature at which 5% mass loss occurs (T_d5%).
-
The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
Principle: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. This allows for the detection of thermal transitions such as the glass transition, melting, and crystallization.
Application: DSC is crucial for:
-
Determining the glass transition temperature (T_g) of amorphous polymers.
-
Measuring the melting temperature (T_m) and enthalpy of fusion for crystalline materials.
-
Assessing the degree of crystallinity.
Protocol: DSC for Glass Transition and Melting Point
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
A common temperature program is a heat-cool-heat cycle to erase the sample's prior thermal history.
-
Heat 1: Ramp from ambient to a temperature above the expected melting point (e.g., 20 °C/min).
-
Cool: Cool rapidly to a low temperature (e.g., -50 °C).
-
Heat 2: Ramp at a controlled rate (e.g., 10 °C/min) to observe the thermal transitions.
-
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
The T_g is identified as a step change in the heat flow curve on the second heating scan.
-
The T_m is identified as an endothermic peak on the heating scan.
-
X-ray Diffraction (XRD): Crystalline vs. Amorphous Structure
Principle: XRD is a powerful technique for determining the atomic and molecular structure of a material. When a beam of X-rays strikes a crystalline sample, it is diffracted in specific directions, producing a unique diffraction pattern that depends on the arrangement of atoms in the crystal lattice. Amorphous materials produce a broad halo instead of sharp peaks.
Application: XRD is used to:
-
Determine if a material is crystalline, semi-crystalline, or amorphous.
-
Identify the crystal structure and unit cell dimensions.
-
Calculate the degree of crystallinity in polymers.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]
-
Haines, P. J. (Ed.). (2002). Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry. [Link]
-
Cullity, B. D., & Stock, S. R. (2001). Elements of X-Ray Diffraction. Prentice Hall. [Link]
Troubleshooting & Optimization
Troubleshooting low yield in 4,5-Dihydroxyphthalic acid synthesis
Welcome to the technical support center for the synthesis of 4,5-Dihydroxyphthalic acid (4,5-DHPA). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot low yields and other experimental hurdles.
Section 1: Foundational Knowledge & Synthesis Overview
4,5-Dihydroxyphthalic acid, a dihydroxybenzoic acid, is a crucial building block in the development of functional polymers and pharmaceutical agents.[1][2] Its synthesis, while conceptually straightforward, is often plagued by issues related to oxidation, side-product formation, and purification challenges. The most common laboratory-scale approach involves the oxidation of a catechol-containing precursor, such as protocatechuic acid (PCA).
The core of the challenge lies in the sensitive nature of the catechol moiety (the 1,2-dihydroxybenzene ring). This group is highly susceptible to oxidation, which can lead to the formation of highly reactive o-quinones.[3][4] These quinones can subsequently polymerize or undergo other side reactions, resulting in complex, often colored, reaction mixtures and significantly reduced yields of the desired product.
Below is a generalized workflow for a typical synthesis. Understanding each stage is critical for effective troubleshooting.
Caption: Generalized workflow for 4,5-Dihydroxyphthalic acid synthesis.
Section 2: Detailed Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses the most common issues encountered during synthesis.
Q1: My final yield is consistently low (<30%). What are the most likely causes and how can I investigate them?
Low yield is the most frequent complaint. The root cause is almost always undesired side reactions stemming from the catechol moiety. Let's break down the investigation process logically.
The "Why": The catechol group in your starting material (or product) is electron-rich and extremely sensitive to over-oxidation.[3] Instead of stopping at the desired carboxylic acid, the reaction can proceed to form o-quinones. These quinones are electrophilic and react with any available nucleophile, including water or another catechol molecule, leading to oligomers and intractable tars.[5] This process is accelerated by elevated temperatures, high pH, and the presence of trace metal contaminants.[6]
Troubleshooting Workflow:
Sources
- 1. CAS 63958-66-7: 4,5-Dihydroxyphthalic acid | CymitQuimica [cymitquimica.com]
- 2. US5523220A - Method for producing 3,4-dihydroxyphthalic acid - Google Patents [patents.google.com]
- 3. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catechol oxidase | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Purification of 4,5-Dihydroxyphthalic Acid
Welcome to the technical support center for the synthesis and purification of 4,5-Dihydroxyphthalic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the challenges encountered during the synthesis of this important compound. Our focus is on understanding the formation of side products and providing robust methods for their removal, ensuring the high purity required for downstream applications.
Introduction to 4,5-Dihydroxyphthalic Acid Synthesis
The primary route to 4,5-Dihydroxyphthalic acid is through the carboxylation of protocatechuic acid (3,4-dihydroxybenzoic acid). This reaction is a variation of the well-established Kolbe-Schmitt reaction.[1][2] In this process, the potassium salt of protocatechuic acid is reacted with carbon dioxide under elevated temperature and pressure. While effective, this reaction is not without its challenges, primarily the formation of undesired side products that can complicate purification and impact the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 4,5-Dihydroxyphthalic acid from protocatechuic acid?
A1: The primary side products encountered during the Kolbe-Schmitt carboxylation of protocatechuic acid are:
-
Unreacted Protocatechuic Acid: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
-
Isomeric Dihydroxyphthalic Acids: Carboxylation can potentially occur at other positions on the aromatic ring, leading to the formation of isomers such as 2,3-dihydroxyterephthalic acid or 3,4-dihydroxyisophthalic acid. The regioselectivity of the Kolbe-Schmitt reaction is influenced by factors such as the choice of alkali metal and reaction temperature.[1]
-
Catechol: Decarboxylation of either the starting material or the product under the reaction conditions can lead to the formation of catechol.[3]
Q2: How can I monitor the progress of the reaction and the formation of side products?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for monitoring the reaction. A reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric acid), can effectively separate the starting material, the desired product, and the primary side products.[4]
Q3: What is the underlying principle for removing these side products?
A3: The purification strategy relies on the differences in solubility and acidity between 4,5-Dihydroxyphthalic acid and the common impurities.
-
Acid-Base Extraction: This technique can be used to separate acidic compounds from neutral or less acidic impurities. By carefully adjusting the pH of an aqueous solution, it is possible to selectively precipitate the desired product or the impurities.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a specific solvent or solvent system at varying temperatures.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 4,5-Dihydroxyphthalic acid.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low Yield of 4,5-Dihydroxyphthalic Acid | Incomplete carboxylation. | Optimize Reaction Conditions: Ensure the reaction is carried out under sufficient CO2 pressure and for an adequate duration. The Kolbe-Schmitt reaction often requires high pressure to drive the equilibrium towards the carboxylated product.[6] |
| Decarboxylation of the product. | Control Reaction Temperature: Excessive temperatures can promote the decarboxylation of the desired product back to protocatechuic acid or even further to catechol. Maintain the temperature within the optimal range for the carboxylation reaction.[3] | |
| Product is a Brownish or Dark Color | Oxidation of phenolic compounds. | Maintain an Inert Atmosphere: Phenolic compounds are susceptible to oxidation, especially at elevated temperatures. Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of colored oxidation byproducts. A Chinese patent suggests N2 protection during heating with a strong base.[7] |
| Presence of colored impurities. | Charcoal Treatment: During the purification process, adding activated charcoal to a hot solution of the crude product can help adsorb colored impurities before recrystallization. | |
| Difficulty in Removing Protocatechuic Acid | Similar solubility profiles. | Recrystallization from Water: Both 4,5-dihydroxyphthalic acid and protocatechuic acid are polar molecules. However, the presence of two carboxylic acid groups in the product should make it less soluble in hot water compared to the monocarboxylic protocatechuic acid. A carefully controlled recrystallization from hot water should allow for the selective crystallization of the desired product.[2][8] |
| Isomeric Impurities Detected by HPLC | Non-selective carboxylation. | Control of Reaction Parameters: The regioselectivity of the Kolbe-Schmitt reaction can be influenced by the choice of the alkali metal cation. Using potassium salts is often reported to favor para-carboxylation.[1] Fine-tuning the reaction temperature may also improve selectivity. |
| Co-crystallization of isomers. | Solvent Screening for Recrystallization: If isomers are present, a systematic screening of recrystallization solvents is recommended. A Chinese patent suggests aqueous solutions of methanol, ethanol, acetone, or ethyl acetate.[9] The subtle differences in polarity between the isomers may allow for their separation through careful selection of the solvent system. |
Experimental Workflow & Protocols
Synthesis of 4,5-Dihydroxyphthalic Acid (Illustrative)
The synthesis is based on the principles of the Kolbe-Schmitt reaction.
Caption: Synthesis of 4,5-Dihydroxyphthalic Acid.
Purification Protocol: Recrystallization from Water
This protocol is designed to remove unreacted protocatechuic acid and other polar impurities.
Step 1: Dissolution
-
Place the crude 4,5-dihydroxyphthalic acid in a suitably sized Erlenmeyer flask.
-
Add a minimal amount of deionized water. Both 4,5-dihydroxyphthalic acid and protocatechuic acid have higher solubility in hot water.[3][8]
-
Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water until the solid completely dissolves. Avoid adding a large excess of water to ensure a good recovery yield.
Step 2: Hot Filtration (Optional)
-
If any insoluble impurities are present, perform a hot filtration. This step is crucial for removing any particulate matter or highly insoluble byproducts.
Step 3: Crystallization
-
Allow the hot, clear solution to cool down slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
Step 4: Isolation and Drying
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight. A Chinese patent suggests drying at 50-80°C under vacuum.[7]
Caption: Purification by Recrystallization.
Data Summary
| Compound | Molecular Weight ( g/mol ) | Key Solubility Characteristics |
| 4,5-Dihydroxyphthalic Acid | 198.13 | Expected to have high solubility in hot water and polar organic solvents. Recrystallization from aqueous solutions of methanol, ethanol, acetone, or ethyl acetate is suggested.[9] |
| Protocatechuic Acid | 154.12 | Soluble in hot water, very soluble in ethanol, and soluble in diethyl ether.[3] |
| 2,3-Dihydroxybenzoic Acid (Isomer Analog) | 154.12 | Moderately soluble in water, with good solubility in ethanol and acetone, and limited solubility in chloroform.[10] |
| Catechol | 110.11 | Highly soluble in water, ethanol, and diethyl ether. |
References
- Luo, J., Preciado, S., Xie, P., & Larrosa, I. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Chemistry – A European Journal, 22(10), 6798-6802.
- CN101239905B. (2011). The preparation method of dihydroxyphthalic acid.
- Schmitt, R. (1885). Beitrag zur Kenntniss der Kolbe'schen Salicylsäure-Synthese. Journal für Praktische Chemie, 31(1), 397-411.
- Wessely, F., Benedikt, K., Benger, H., Friedrich, G., & Prillinger, F. (1950). Zur Kenntnis der Carboxylierung von Phenolen. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 81(7), 1071-1091.
- CN101239905A. (2008). The preparation method of dihydroxyphthalic acid.
- Pandey, P. H., & Pawar, H. S. (2022). Cu dispersed ZrO2 catalyst mediated Kolbe-Schmitt carboxylation reaction to 4-hydroxybenzoic acid.
-
Solubility of Things. (n.d.). 2,3-Dihydroxybenzoic acid. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023, December 2). Protocatechuic acid. Retrieved January 21, 2026, from [Link]
- Liu, X., & Kong, D. (2020). A Para-Selective Kolbe–Schmitt Reaction.
- Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583-620.
- Stanescu, I., & Achenie, L. E. K. (2002). A theoretical study of solvent effects on Kolbe–Schmitt reaction kinetics. Chemical Engineering Science, 57(15), 3079-3087.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023, November 29). Kolbe–Schmitt reaction. Retrieved January 21, 2026, from [Link]
-
Beth G. (2018, August 6). Recrystallization [Video]. YouTube. [Link]
-
BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1,3-DIHYDROXYPHENAZINE DIOXIDE. Retrieved January 21, 2026, from [Link]
-
Chem 267. (n.d.). Recrystallization. Retrieved January 21, 2026, from [Link]
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00105E [pubs.rsc.org]
- 7. CN101239905B - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN101239905A - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Unexpected NMR or Mass Spec results for 4,5-Dihydroxyphthalic acid
Technical Guide: Troubleshooting Unexpected NMR and Mass Spec Results for 4,5-Dihydroxyphthalic Acid
Welcome to the ACME Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering unexpected analytical results for 4,5-dihydroxyphthalic acid. As a catechol-containing dicarboxylic acid, this molecule presents unique challenges in both NMR and Mass Spectrometry. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve these common issues.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
4,5-Dihydroxyphthalic acid has a deceptively simple structure, but its four labile protons (two carboxylic acid, two phenolic) and susceptibility to environmental factors can lead to complex and often confusing NMR spectra.
FAQ 1: Why are the hydroxyl and carboxyl proton signals in my ¹H NMR spectrum extremely broad or completely absent?
Short Answer: This is most likely due to rapid chemical exchange with residual water or the deuterated solvent itself.
Detailed Explanation: The protons on the hydroxyl (-OH) and carboxylic acid (-COOH) groups are "exchangeable." Their appearance in an ¹H NMR spectrum is highly dependent on solvent, temperature, concentration, and pH.[1][2][3]
-
Solvent Effects: In protic deuterated solvents like methanol-d4 (CD₃OD) or D₂O, the acidic protons on your analyte will rapidly exchange with the deuterium atoms of the solvent, causing their signals to diminish or disappear entirely.[2][4] In aprotic solvents like DMSO-d6 or DMF-d7, which form strong hydrogen bonds, this exchange is slowed, often resulting in sharper, more observable peaks.[4][5] However, even in high-quality aprotic solvents, trace amounts of residual water can accelerate exchange and cause significant peak broadening.[1]
-
Concentration & Temperature: At higher concentrations, intermolecular hydrogen bonding can broaden signals. Lowering the temperature can sometimes slow the exchange rate enough to sharpen these peaks.[1]
-
pH: The rate of proton exchange is catalyzed by both acid and base.[1] If your sample is not at an optimal pH (typically mildly acidic for phenols), the exchange rate can be in the "intermediate" regime on the NMR timescale, leading to maximum broadening where the peak effectively disappears into the baseline.[1]
Troubleshooting Protocol: The D₂O Shake
This classic experiment definitively confirms if a signal is from an exchangeable proton.
-
Acquire a standard ¹H NMR spectrum of your sample in an aprotic solvent (e.g., DMSO-d6).
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and invert it several times to mix thoroughly.
-
Re-acquire the ¹H NMR spectrum.
-
Observation: If the broad signals you were questioning have disappeared, they are confirmed to be from the exchangeable -OH and -COOH protons.
FAQ 2: The chemical shifts of my aromatic protons don't match the literature. Why?
Short Answer: Solvent choice and pH are the most probable causes. The protonation state of the four acidic groups dramatically influences the electron density of the aromatic ring.
Detailed Explanation: The chemical environment of the two aromatic protons is highly sensitive to the electronic effects of the four substituents. Deprotonation of the carboxyl or hydroxyl groups increases the electron-donating capacity of these substituents, shielding the aromatic protons and causing an upfield shift (to a lower ppm value).
-
Solvent Polarity & H-Bonding: Different solvents will interact with the solute differently, altering the extent of hydrogen bonding and affecting the electronic environment. A spectrum taken in DMSO-d6 will likely show different shifts than one taken in acetone-d6.
-
pH and Ionization State: If your sample contains trace acid or base, or if it was prepared from a salt form (e.g., a sodium salt), the molecule may be partially or fully deprotonated. As shown in the diagram below, each deprotonation event will alter the electronic landscape of the molecule and thus the chemical shifts.
Troubleshooting Workflow for NMR Issues
Caption: Common degradation pathways for the analyte.
FAQ 5: My signal intensity is poor, or I see no peaks at all.
Short Answer: This could be due to a number of issues ranging from sample preparation and instrument settings to the inherent properties of your molecule.
Detailed Explanation: Poor signal intensity is a common and frustrating problem in mass spectrometry. [6]
-
Chelation: Catechol moieties are excellent metal chelators. [7][8]If your sample or mobile phase contains polyvalent metal ions (e.g., Fe³⁺, Cu²⁺ from tubing or salts), your analyte may form neutral or multiply-charged complexes that are not detected at your target m/z or are suppressed in the ionization process.
-
Oxidation: The dihydroxy-aromatic system is susceptible to oxidation, especially at non-acidic pH, forming highly colored quinone-type species. [9]These oxidized products may not ionize efficiently and can potentially polymerize, leading to signal loss. Always use fresh solutions and consider blanketing samples with an inert gas like nitrogen or argon.
-
Instrumental Issues: Before assuming a sample problem, always check the basics. [10][11]Is the instrument properly tuned and calibrated? Is the spray stable? Is there a leak in the system? Are the source parameters (gas flow, temperature, voltages) optimized for a small, polar molecule? Running a known standard can quickly diagnose if the issue is with the instrument or your specific sample.
References
- Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
- Scribd. (n.d.). Adduits ESI MS.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
- Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.
- American Laboratory. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- ACS Publications. (2025). Structural and Functional Characterization of a Novel 4,5-Dihydroxyphthalate Decarboxylase for Protocatechuic Acid Biosynthesis. Journal of Agricultural and Food Chemistry.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- PubMed. (n.d.). Bacterial Decarboxylation of o-Phthalic Acids.
- NIH. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- Reddit. (2023). Hydroxyl Groups in NMR.
- NIH. (n.d.). Bacterial Decarboxylation of o-Phthalic Acids. PMC.
- PubMed. (n.d.). Phthalate and 4-hydroxyphthalate Metabolism in Pseudomonas Testosteroni: Purification and Properties of 4,5-dihydroxyphthalate Decarboxylase.
- Indian Academy of Sciences. (n.d.). NMR studies of solvent-solute interactions of OH, SH and CH protons in dimethyl formamide and dimethyl acetamide.
- CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
- ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?.
- ResearchGate. (2025). Effect of pH on the Stability of Plant Phenolic Compounds.
- JoVE. (2025). Video: ¹H NMR of Labile Protons: Temporal Resolution.
- PLOS. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Caric.
- NIH. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) Free Radicals. PMC.
- PubMed. (n.d.). Determination of strong binding chelators and their metal complexes by anion-exchange chromatography and inductively coupled plasma mass spectrometry.
- PubMed. (n.d.). Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers.
Sources
- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Video: ¹H NMR of Labile Protons: Temporal Resolution [jove.com]
- 4. reddit.com [reddit.com]
- 5. ias.ac.in [ias.ac.in]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Determination of strong binding chelators and their metal complexes by anion-exchange chromatography and inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gentechscientific.com [gentechscientific.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Optimizing Reaction Conditions for 4,5-Dihydroxyphthalic Acid Polymerization
Welcome to the technical support center for the polymerization of 4,5-Dihydroxyphthalic acid. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this process. My approach is to explain the fundamental principles behind each step, empowering you to make informed decisions and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Getting Started
This section addresses preliminary questions you might have before beginning your polymerization experiments.
Q1: What type of polymerization is applicable to 4,5-Dihydroxyphthalic acid?
4,5-Dihydroxyphthalic acid is a bifunctional monomer containing both hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. This structure makes it ideal for step-growth polymerization, specifically to form aromatic polyesters. The reaction proceeds through polyesterification, where a hydroxyl group reacts with a carboxylic acid group to form an ester linkage, releasing a water molecule as a byproduct. Due to the presence of both functionalities on the same molecule, it can undergo self-condensation.
Q2: Why is monomer purity so critical for successful polymerization?
In step-growth polymerization, achieving a high degree of polymerization (i.e., high molecular weight) is exquisitely sensitive to the purity of the monomer and the stoichiometric balance of functional groups.[1] Any monofunctional impurity will act as a chain terminator, capping the growing polymer chain and severely limiting the final molecular weight. It is crucial to use highly purified 4,5-dihydroxyphthalic acid for your reactions.
Q3: What are the primary safety concerns when working with 4,5-Dihydroxyphthalic acid and its polymerization?
According to its material safety data, 4,5-dihydroxyphthalic acid can cause skin irritation and serious eye damage, and may also cause respiratory irritation.[2] High-temperature polymerizations should be conducted in a well-ventilated fume hood. Thermal decomposition of phenolic acids at elevated temperatures can release irritating fumes.[3][4] Always consult the Safety Data Sheet (SDS) for the monomer and any solvents or catalysts used and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Part 2: Optimizing Key Reaction Parameters
Successful polymerization hinges on the careful control of several experimental variables. This section explores the most critical parameters and the reasoning behind their optimization.
Q4: How does reaction temperature affect the polymerization process?
Temperature is a double-edged sword in this polymerization.
-
Positive Effects: Higher temperatures increase the reaction rate, helping to drive the esterification reaction forward. For melt polycondensation, the temperature must be high enough to keep the monomer and the resulting polymer in a molten, stirrable state. Typical temperatures for related aromatic polyesterifications range from 180°C to 280°C.[5][6]
-
Negative Effects (The "Causality"): 4,5-Dihydroxyphthalic acid, being a phenolic acid, is susceptible to thermal degradation. The hydroxyl groups can be oxidized, leading to discoloration (often yellowing or browning) of the polymer. More critically, decarboxylation (loss of -COOH as CO₂) can occur at high temperatures, which disrupts the 1:1 stoichiometry of functional groups and halts polymer growth.[1] Studies on similar molecules like gallic acid show that decomposition begins around 210°C.[3][4]
Recommendation: Start with a temperature ramp. Begin at a lower temperature (e.g., 150-180°C) under an inert atmosphere to initiate oligomerization and drive off most of the water. Then, slowly increase the temperature (e.g., to 200-220°C) while applying a vacuum to facilitate the removal of the last traces of water and increase the molecular weight.
Q5: Do I need a catalyst? If so, which one should I choose?
While self-condensation can proceed without a catalyst at high temperatures, using one can significantly increase the reaction rate, allowing for lower temperatures and shorter reaction times, thereby minimizing thermal degradation.
-
Common Catalysts:
-
Antimony Compounds: Antimony trioxide (Sb₂O₃) is a classic and effective catalyst for polyesterification, often used in industrial PET synthesis.[6]
-
Tin Compounds: Organotin catalysts like dibutyltin oxide are also highly effective.
-
Metal Acetates: Zinc acetate and magnesium acetate can be used as catalysts in polyester upgrading and may be applicable here.[7]
-
The "Why": These catalysts work by activating the carbonyl carbon of the carboxylic acid group, making it more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group.
Q6: Why is removing the water byproduct so important?
Polyesterification is an equilibrium reaction.
R-COOH + R'-OH ⇌ R-COOR' + H₂O
According to Le Chatelier's principle, the reaction must be continuously shifted toward the product side (the polymer) to achieve a high molecular weight. This is accomplished by efficiently removing the water byproduct as it forms.[1][8] Failure to do so will cause the equilibrium to favor the reverse reaction (hydrolysis), breaking down the newly formed ester bonds and preventing the formation of long polymer chains.
Workflow for Water Removal:
-
Inert Gas Sparging: During the initial phase of the reaction, bubbling a slow stream of dry inert gas (like Nitrogen or Argon) through the reaction mixture helps carry away water vapor.
-
Vacuum Application: In the final, high-temperature stage of the polymerization, applying a high vacuum is the most effective method for removing the last, stubborn traces of water and other volatile byproducts.
Experimental Workflow Diagram
The following diagram illustrates a typical two-stage melt polycondensation process.
Caption: A two-stage workflow for melt polymerization of 4,5-dihydroxyphthalic acid.
Part 3: Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments.
Q7: My final polymer is dark brown/black. What went wrong and how can I fix it?
Cause: Discoloration is almost always a sign of oxidation or thermal degradation. The phenolic hydroxyl groups are particularly sensitive to oxidation at high temperatures, forming highly colored quinone-type structures.
Troubleshooting Steps:
-
Improve Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with a high-purity inert gas (N₂ or Ar) before heating. Maintain a slight positive pressure throughout the initial stage of the reaction.[1]
-
Reduce Reaction Temperature: Your polymerization temperature may be too high. Try lowering the maximum temperature by 10-20°C. This may require a longer reaction time or a more efficient catalyst to achieve the desired molecular weight.
-
Use Antioxidants: Adding a small amount (0.1-0.5 wt%) of a hindered phenolic antioxidant or a phosphite-based antioxidant can help prevent oxidative degradation during the high-temperature phase.[9]
Q8: The molecular weight of my polymer is consistently low. How can I increase it?
Cause: Low molecular weight is a classic problem in step-growth polymerization and can be traced back to several root causes.
| Potential Cause | Scientific Explanation | Solution |
| Impurities in Monomer | Monofunctional impurities cap the growing chains, preventing further reaction. | Re-purify the 4,5-dihydroxyphthalic acid monomer via recrystallization. |
| Imperfect Stoichiometry | An excess of one functional group (if co-polymerizing) or loss of a group via side reaction (decarboxylation) leaves no corresponding group to react with at the end of the chain. | Ensure monomer is pure. Use a temperature profile that minimizes decarboxylation (see Q4). |
| Inefficient Water Removal | The presence of water drives the equilibrium backward (hydrolysis), breaking ester bonds and lowering the average molecular weight.[8] | Improve the efficiency of water removal. Ensure a high vacuum (<1 mbar) is achieved and maintained during the final stage of polymerization. Use a well-designed reactor that maximizes surface area for evaporation. |
| Premature Solidification | If the polymer's melting point or glass transition temperature exceeds the reaction temperature, the mixture will solidify, and chain-end mobility will cease, stopping the reaction. | Ensure the final reaction temperature is above the melting point (Tm) of the expected polymer. Consider switching to a high-boiling-point solvent (solution polymerization) if melt viscosity becomes too high. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low molecular weight in polymerization.
Part 4: Experimental Protocols
This section provides a generalized, self-validating protocol for the melt polycondensation of 4,5-Dihydroxyphthalic acid.
Protocol: Two-Stage Melt Polycondensation
Objective: To synthesize poly(4,5-dihydroxyphthalic acid) with high molecular weight via melt polycondensation.
Materials:
-
4,5-Dihydroxyphthalic acid (high purity, >99%)
-
Antimony trioxide (Sb₂O₃) or other suitable catalyst
-
High-purity Nitrogen (N₂) or Argon (Ar) gas
-
Vacuum pump capable of <1 mbar
Equipment:
-
Glass polymerization reactor equipped with a mechanical stirrer, gas inlet/outlet, and a condenser/distillate collection flask.
-
Heating mantle with a temperature controller.
-
High-vacuum line with a cold trap.
Procedure:
-
Reactor Setup & Purging:
-
Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry N₂.
-
Charge the reactor with 4,5-dihydroxyphthalic acid (1.0 eq) and Sb₂O₃ (e.g., 300 ppm).
-
Seal the reactor and purge with dry N₂ for at least 30 minutes to ensure an inert atmosphere. Maintain a slow, continuous N₂ flow.
-
-
Stage 1: Esterification & Oligomerization:
-
Begin mechanical stirring (50-100 RPM).
-
Heat the reactor to 180°C. The monomer should melt and the evolution of water will become visible as condensation in the glassware.
-
Hold at 180°C for 2-3 hours, or until the rate of water distillation significantly decreases. At this point, you have formed low molecular weight oligomers.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to 220°C over 30 minutes.
-
Once the temperature has stabilized, slowly and carefully apply a vacuum to the system. Be cautious to avoid vigorous bubbling or foaming.
-
Gradually increase the vacuum over 1 hour until the pressure is below 1 mbar.
-
Increase the stirrer speed (150-200 RPM) as the melt viscosity increases. The increase in viscosity is a key indicator of successful molecular weight build-up.
-
Continue the reaction under high vacuum at 220°C for an additional 3-5 hours. The reaction is considered complete when there is no further increase in melt viscosity (as judged by the torque on the stirrer motor).
-
-
Shutdown and Polymer Recovery:
-
Remove the heating mantle and break the vacuum by backfilling the reactor with N₂.
-
Allow the reactor to cool to room temperature.
-
Carefully disassemble the reactor. The polymer will be a solid plug. It may be necessary to gently break the glass reactor to recover the sample, or use a reactor designed for easy removal.
-
The recovered polymer can be dissolved in a suitable solvent (e.g., DMSO, NMP) and re-precipitated into a non-solvent (e.g., methanol or water) for purification.
-
-
Characterization:
-
Molecular Weight: Analyze by Gel Permeation Chromatography (GPC) using a suitable solvent and calibration standards.
-
Structure: Confirm the formation of ester linkages using Fourier-Transform Infrared Spectroscopy (FTIR) – look for the characteristic C=O stretch of the ester around 1720-1740 cm⁻¹. Use ¹H NMR to confirm the structure.
-
Thermal Properties: Determine the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC). Assess thermal stability using Thermogravimetric Analysis (TGA).
-
References
-
PubChem. (n.d.). 4,5-Dihydroxyphthalic acid. National Center for Biotechnology Information. Retrieved from [Link]
- El-Hibri, M. J., & Frerking, P. E. (2008).Process for the synthesis of 2,5-dihydroxyterephthalic acid. U.S. Patent No. 7,355,070 B1.
-
Khodabakhshi, K. (n.d.). Optimised polymerization conditions for inkjetting of caprolactam to produce polyamide parts. Retrieved from [Link]
-
da Silva, L. P., et al. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. International Food Research Journal, 23(1), 30-33. Retrieved from [Link]
-
Reddit. (2018). Troubleshooting step growth polymerization. r/Chempros. Retrieved from [Link]
-
Khan Academy. (n.d.). Alcohols, phenols and acids. Retrieved from [Link]
-
SplendidAcylation. (2023). Phthalic anhydride by thermal decomposition of phthalic acid. Sciencemadness Discussion Board. Retrieved from [Link]
-
Modra, D., et al. (2003). Esterification and polyesterification reactions with industrial applications. Polyesters obtained from mixture of dicarboxilic acids and diols. ISIRR 2003. Retrieved from [Link]
-
Gaponova, I. S., & Berezina, E. M. (2021). Environmentally Friendly Polymer Compositions with Natural Amber Acid. Polymers, 13(4), 532. Retrieved from [Link]
-
Volkov, A. A., et al. (2020). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Polymers, 12(11), 2596. Retrieved from [Link]
-
Jones, M. (2022). Catalysts for Polymer Degradation. YouTube. Retrieved from [Link]
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- 2. 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 4. pure.ul.ie [pure.ul.ie]
- 5. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. annals.fih.upt.ro [annals.fih.upt.ro]
- 9. Environmentally Friendly Polymer Compositions with Natural Amber Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of 4,5-Dihydroxyphthalic Acid in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4,5-Dihydroxyphthalic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. As a catechol-containing molecule, 4,5-Dihydroxyphthalic acid is highly susceptible to oxidative degradation, which can compromise experimental integrity and reproducibility. This document provides in-depth, field-proven insights and protocols to help you mitigate these issues effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions regarding the instability of 4,5-Dihydroxyphthalic acid.
Q1: Why is my clear 4,5-Dihydroxyphthalic acid solution turning yellow or brown over time?
This discoloration is the most common visual indicator of degradation.[1] 4,5-Dihydroxyphthalic acid possesses a catechol (1,2-dihydroxybenzene) moiety, which is highly prone to oxidation.[2][3][4] The initial clear solution contains the reduced form of the molecule. Upon exposure to an oxidant, it is converted into a highly reactive ortho-quinone.[1][3] These quinone species are often yellow or red and can subsequently undergo further reactions, including polymerization, to form complex, dark brown mixtures.[2][4]
Q2: What are the primary chemical pathways driving this degradation?
The degradation is primarily an oxidative process that can be initiated and accelerated by several factors. The main pathways include:
-
Autoxidation: This is a spontaneous oxidation that occurs in the presence of molecular oxygen (O₂), especially under neutral to alkaline conditions.[2][3][5] During autoxidation, the catechol group is oxidized to a quinone, generating reactive oxygen species (ROS) like superoxide radicals (O₂•–) and hydrogen peroxide (H₂O₂) as byproducts, which can further promote degradation.[2][3] The rate of this reaction is typically first-order with respect to the concentration of dissolved oxygen.[5]
-
Metal-Catalyzed Oxidation: Trace amounts of transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), are potent catalysts for catechol oxidation.[3][6] These ions can facilitate electron transfer from the catechol to molecular oxygen, significantly accelerating the rate of degradation even at pH levels that would normally be considered stable.[3][7]
-
Photodegradation: Although less documented for this specific molecule, aromatic compounds, including phthalic acid derivatives, can be susceptible to degradation upon exposure to UV or even ambient light.[8] Light energy can promote the formation of radical species that initiate oxidation.
Q3: How significantly does pH influence the stability of 4,5-Dihydroxyphthalic acid?
pH is arguably the most critical factor you can control to prevent degradation.[1][2]
-
Acidic Conditions (pH < 6): In an acidic environment, the catechol's hydroxyl groups remain protonated. This protonated state is significantly more resistant to oxidation, leading to much greater solution stability.[2][4]
-
Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases, the hydroxyl groups begin to deprotonate. The resulting phenolate ions are electron-rich and far more susceptible to oxidation by dissolved oxygen.[1][4] This is why autoxidation is much more rapid in alkaline solutions.[2][3]
Part 2: Troubleshooting Guide - Proactive Prevention & Control
This section provides actionable solutions to common experimental problems.
Q4: My experimental results are inconsistent. How can I be sure the integrity of my compound is maintained throughout my assay?
Inconsistent results are often a direct consequence of unaccounted-for degradation. To ensure the stability of 4,5-Dihydroxyphthalic acid during your experiments, a multi-faceted approach is required. The table below summarizes key factors and the recommended control strategies.
| Factor | Effect on Degradation | Recommended Control Strategy | Causality |
| pH | High (Rate increases significantly at pH > 7) | Maintain pH between 3 and 6 using a suitable buffer (e.g., citrate, acetate). | Protonated hydroxyl groups are less susceptible to oxidation.[1][2][4] |
| Dissolved Oxygen | High (Primary oxidant in autoxidation) | Deoxygenate solvents by sparging with an inert gas (N₂ or Ar) for 15-30 min before use. Work under an inert atmosphere where possible. | Removes the primary reactant for the autoxidation pathway.[2][5] |
| Metal Ion Contamination | High (Catalyzes oxidation) | Use high-purity (e.g., HPLC-grade) solvents and glassware washed with metal-free acid. Add a chelating agent like EDTA or DTPA (0.1-1 mM). | Chelators sequester metal ions, preventing them from participating in redox cycling.[9][10] |
| Temperature | Moderate (Rate increases with temperature) | Prepare solutions fresh and store them at low temperatures (2-8 °C). For long-term storage, consider freezing (-20 °C or -80 °C) aliquots of deoxygenated, pH-controlled stock solutions. | Lower kinetic energy reduces the rate of chemical reactions.[2] |
| Light Exposure | Moderate (Can induce photodegradation) | Use amber vials or wrap containers in aluminum foil. Avoid prolonged exposure to direct light. | Prevents the input of light energy that can initiate radical formation.[8] |
Q5: What is the best way to prepare and store a stock solution of 4,5-Dihydroxyphthalic acid?
Preparing a stable stock solution is critical. Follow the detailed methodology in Protocol 1 below. The key principles are to use a deoxygenated, acidic solvent and to incorporate a chelating agent from the start. For long-term storage, creating single-use aliquots that are flash-frozen and stored at -80 °C is the gold standard. This minimizes both degradation during storage and the impact of repeated freeze-thaw cycles.
Q6: Which type of stabilizing agent should I use?
The choice depends on the primary suspected cause of degradation and the constraints of your experimental system.
| Stabilizer Type | Example(s) | Mechanism of Action | When to Use | Considerations |
| Chelating Agents | EDTA, DTPA | Binds and inactivates catalytic transition metal ions (Fe³⁺, Cu²⁺).[9][10] | As a default precaution in all aqueous buffers, especially if not prepared with ultra-pure water. | Highly effective against metal-catalyzed oxidation. Generally low interference with biological systems at typical concentrations (e.g., < 1 mM). |
| Antioxidants | Ascorbic Acid, Glutathione (GSH) | Acts as a sacrificial reductant, becoming oxidized before the 4,5-Dihydroxyphthalic acid. | In systems where deoxygenation is difficult or when ROS are expected to be generated. | The antioxidant will be consumed over time. It may also interfere with certain assays (e.g., redox-sensitive assays). Choose an antioxidant that does not interfere with your downstream analysis. |
| Protecting Groups | Phenylboronic Acid | Forms a reversible covalent complex with the catechol group, physically blocking it from oxidation.[2][3][7] | In advanced applications requiring stability at neutral or basic pH where other methods are insufficient. | The complex formation is pH-dependent and may alter the compound's biological or chemical activity. Requires careful experimental design. |
Part 3: Protocols & Methodologies
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol provides a step-by-step method for preparing a 10 mM stock solution of 4,5-Dihydroxyphthalic acid with enhanced stability.
Materials:
-
4,5-Dihydroxyphthalic acid (solid)
-
HPLC-grade water or desired solvent
-
Citrate buffer components (Citric acid, Sodium citrate) or 0.1 M HCl
-
Disodium EDTA (Ethylenediaminetetraacetic acid)
-
High-purity Nitrogen (N₂) or Argon (Ar) gas with a sparging tube
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Solvent Deoxygenation:
-
Place the desired volume of HPLC-grade water (or other solvent) in a flask.
-
Insert a sparging tube, ensuring the tip is below the solvent surface.
-
Bubble N₂ or Ar gas through the solvent for at least 30 minutes to remove dissolved oxygen.
-
-
Buffer Preparation:
-
Using the deoxygenated solvent, prepare a 50 mM citrate buffer and adjust the pH to 4.0.
-
Add EDTA to the buffer to a final concentration of 0.1 mM. Mix until fully dissolved. This is now your "Stabilization Buffer".
-
-
Weighing and Dissolution:
-
Weigh the required amount of 4,5-Dihydroxyphthalic acid (MW: 198.13 g/mol ) in an amber vial. For 10 mL of a 10 mM solution, use 19.81 mg.
-
Add the deoxygenated Stabilization Buffer to the vial to the final desired volume.
-
Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.
-
-
Storage:
-
Short-Term (≤ 1 week): Store the solution at 2-8 °C in the dark.
-
Long-Term (> 1 week): Dispense the stock solution into single-use amber microcentrifuge tubes or vials. Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to a -80 °C freezer.
-
Protocol 2: Monitoring Degradation using Reverse-Phase HPLC (RP-HPLC)
A stability-indicating HPLC method is essential to quantitatively assess degradation.[11] This involves developing a method that can separate the parent compound from its degradation products.
Objective: To quantify the remaining percentage of 4,5-Dihydroxyphthalic acid over time under specific stress conditions (e.g., pH 8, room temperature, ambient light).
Example HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the parent compound has strong absorbance (e.g., determined by UV-Vis scan).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a solution of 4,5-Dihydroxyphthalic acid under the desired stress conditions.
-
Immediately after preparation (t=0), inject a sample onto the HPLC and record the peak area of the parent compound.
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), inject additional samples.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 peak area. The appearance of new, earlier-eluting peaks often corresponds to more polar degradation products.
Part 4: Visualizing the Science
Diagram 1: The Oxidative Degradation Pathway
This diagram illustrates the primary mechanism of degradation, starting from the stable catechol form and proceeding to the colored, polymerized products.
Caption: Oxidation of the catechol to a quinone, leading to colored polymers.
Diagram 2: Decision Workflow for Solution Stabilization
This workflow provides a logical decision-making process for selecting the appropriate stabilization strategy based on experimental needs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Catechol-mimicking transition-state analogues as non-oxidizable inhibitors of tyrosinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. openaccessjournals.com [openaccessjournals.com]
Navigating the Challenges of 4,5-Dihydroxyphthalic Acid Solubility: A Technical Support Guide
Welcome to the technical support center for 4,5-Dihydroxyphthalic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 4,5-Dihydroxyphthalic acid in organic solvents. As a compound with significant potential in polymer chemistry and as a building block in medicinal chemistry, understanding its solubility characteristics is paramount for successful experimental outcomes.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues you may face in the laboratory.
Understanding the Molecule: Why is Solubility an Issue?
4,5-Dihydroxyphthalic acid (C₈H₆O₆) is a polar molecule characterized by a benzene ring substituted with two carboxylic acid groups and two hydroxyl groups.[2] This structure allows for strong intermolecular hydrogen bonding between molecules, which contributes to its crystalline solid form and can make it challenging to dissolve in certain organic solvents.[1] The key to achieving successful dissolution lies in disrupting this hydrogen bonding network and selecting a solvent that can effectively solvate the molecule.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the solubility of 4,5-Dihydroxyphthalic acid.
Q1: In which types of organic solvents is 4,5-Dihydroxyphthalic acid generally soluble?
A1: Based on its polar nature, 4,5-Dihydroxyphthalic acid is most soluble in polar protic and polar aprotic solvents.[3] Polar protic solvents, such as alcohols (methanol, ethanol), can engage in hydrogen bonding with the solute. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also effective due to their high polarity and ability to accept hydrogen bonds.[4]
Q2: I'm seeing very low solubility in my chosen organic solvent at room temperature. What is the first thing I should try?
A2: The first and often most effective step is to gently heat the mixture. The solubility of most solids, including organic acids, increases with temperature.[5] This is because the added thermal energy helps to overcome the intermolecular forces within the crystal lattice of the solid.
Q3: Can I use a non-polar solvent like hexane or toluene?
A3: It is highly unlikely that 4,5-Dihydroxyphthalic acid will dissolve in non-polar solvents like hexane or toluene. The principle of "like dissolves like" dictates that polar molecules dissolve best in polar solvents. The significant difference in polarity between 4,5-Dihydroxyphthalic acid and non-polar solvents will prevent effective solvation.
Q4: How does pH affect the solubility of 4,5-Dihydroxyphthalic acid?
A4: The pH of the solution has a profound effect on the solubility of 4,5-Dihydroxyphthalic acid, particularly in aqueous or protic solvent systems. As a dicarboxylic acid, it can be deprotonated by a base to form a carboxylate salt. These ionic salts are generally much more soluble in polar solvents than the neutral acid form. Therefore, increasing the pH by adding a base will significantly increase its solubility.[6]
Troubleshooting Guide: From Undissolved Solids to Precipitation
This section provides a more detailed approach to common solubility problems, outlining potential causes and step-by-step solutions.
Problem 1: The compound is not dissolving completely, even with heating and stirring.
-
Potential Cause 1: Insufficient Solvent Polarity. The chosen solvent may not be polar enough to effectively solvate the highly polar 4,5-Dihydroxyphthalic acid molecule.
-
Solution: Switch to a more polar solvent. If you are using a moderately polar solvent like acetone, consider moving to a more polar option such as ethanol, methanol, or a polar aprotic solvent like DMF or DMSO.
-
-
Potential Cause 2: Saturation Limit Reached. You may be trying to dissolve too much compound in a given volume of solvent, exceeding its saturation point at that temperature.
-
Solution: Increase the volume of the solvent. If this is not desirable for your experimental concentration, you may need to explore a different solvent with higher solubilizing power or consider a mixed-solvent system.
-
-
Potential Cause 3: Low-Quality Reagent. Impurities in the 4,5-Dihydroxyphthalic acid can sometimes affect its solubility characteristics.
-
Solution: Verify the purity of your compound. If necessary, purify the material by recrystallization. A patent for a dihydroxyphthalic acid suggests recrystallization from a mixed solvent system like ethanol/water or acetone/water.[7]
-
Problem 2: The compound dissolves upon heating but precipitates out of solution upon cooling.
-
Potential Cause: Supersaturation and Temperature-Dependent Solubility. This is a common phenomenon for compounds with a steep solubility-temperature curve. The solution was saturated at a higher temperature, and as it cools, the solubility decreases, leading to precipitation.
-
Solution 1: Maintain Elevated Temperature. If your experiment allows, maintain the solution at a temperature where the compound remains dissolved.
-
Solution 2: Use a Co-solvent. Adding a co-solvent can sometimes improve the solubility at lower temperatures. A small amount of a highly polar solvent like DMF or DMSO added to a less polar solvent can sometimes keep the compound in solution upon cooling.
-
Solution 3: pH Adjustment. If applicable to your reaction conditions, adding a small amount of a non-nucleophilic organic base can deprotonate the carboxylic acid, forming a more soluble salt that may remain in solution at lower temperatures.
-
Problem 3: The solution is hazy or forms a suspension instead of a clear solution.
-
Potential Cause 1: Fine Particulate Matter. The solid may be very finely divided and suspended in the solvent rather than truly dissolved.
-
Solution: Apply Sonication. Using an ultrasonic bath can help to break up agglomerates of solid particles and enhance the interaction between the solvent and the solute, often leading to a clear solution.[8]
-
-
Potential Cause 2: Partial Dissolution and Equilibrium. You might be at the limit of solubility, where an equilibrium exists between the dissolved and undissolved solid.
-
Solution: Try the methods described in Problem 1, such as increasing the temperature or adding more solvent.
-
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for addressing solubility issues with 4,5-Dihydroxyphthalic acid.
Caption: Troubleshooting workflow for dissolving 4,5-Dihydroxyphthalic acid.
Experimental Protocols
The following are detailed protocols for dissolving 4,5-Dihydroxyphthalic acid, based on established chemical principles for similar compounds.
Protocol 1: Dissolution in a Polar Protic Solvent (Ethanol)
-
Preparation: Weigh the desired amount of 4,5-Dihydroxyphthalic acid into a clean, dry flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a portion of the total required volume of ethanol to the flask.
-
Stirring: Begin stirring the mixture at room temperature.
-
Heating: Gently heat the flask using a water bath or heating mantle while continuing to stir. Increase the temperature gradually.
-
Observation: Continue heating and stirring until the solid is completely dissolved. If the solid does not dissolve completely, add more ethanol in small increments until a clear solution is obtained.
-
Cooling (if required): If the solution needs to be used at a lower temperature, cool it slowly. Be vigilant for any signs of precipitation.
Protocol 2: Dissolution in a Polar Aprotic Solvent (DMF)
-
Preparation: In a well-ventilated fume hood, weigh the 4,5-Dihydroxyphthalic acid into a flask with a stir bar.
-
Solvent Addition: Add the required volume of DMF.
-
Stirring: Stir the mixture at room temperature. Due to the high solvating power of DMF, the compound may dissolve without heating.
-
Heating (if necessary): If the compound does not fully dissolve, gently heat the mixture. Be cautious as DMF has a high boiling point.
-
Usage: Use the resulting solution as required for your experiment.
Protocol 3: pH-Mediated Dissolution in an Aqueous/Organic Mixture
This protocol is useful when a neutral organic solution is required, but initial dissolution is difficult.
-
Suspension: Suspend the 4,5-Dihydroxyphthalic acid in your desired organic solvent (e.g., a mixture of THF and water).
-
Basification: Add a stoichiometric amount of a non-nucleophilic base (e.g., a tertiary amine like triethylamine if compatible with your reaction, or an inorganic base like sodium bicarbonate if preparing an aqueous stock). Stir until the solid dissolves to form the carboxylate salt.
-
Neutralization (optional and use with caution): If the neutral acid is required in solution, slowly add a mild acid to neutralize the base. This should be done carefully, as it may cause the compound to precipitate if its solubility limit in the neutral form is exceeded. This method is often used for purification by recrystallization.[6]
Data Summary: Qualitative Solubility of 4,5-Dihydroxyphthalic Acid
While quantitative data is scarce in the literature, the following table provides a qualitative summary of expected solubility based on the chemical properties of 4,5-Dihydroxyphthalic acid and the behavior of analogous compounds.
| Solvent Class | Solvent Name | Expected Solubility | Notes |
| Polar Protic | Water | Sparingly soluble (pH-dependent) | Solubility significantly increases with pH. |
| Methanol | Soluble, especially with heating | Good for creating stock solutions. | |
| Ethanol | Soluble, especially with heating | A common choice for reactions and recrystallization. | |
| Polar Aprotic | DMSO | Highly soluble | An excellent solvent for this compound. |
| DMF | Highly soluble, especially with heating | Another excellent solvent choice. | |
| Acetone | Moderately soluble | May require heating and larger solvent volumes. | |
| Non-Polar | Hexane | Insoluble | Not a suitable solvent. |
| Toluene | Insoluble | Not a suitable solvent. | |
| Ethers | Diethyl Ether | Sparingly soluble to insoluble | Generally not a good choice for initial dissolution. |
| THF | Moderately soluble | May be used, potentially in a co-solvent system. |
Conclusion
The solubility of 4,5-Dihydroxyphthalic acid in organic solvents is governed by its polar nature and strong intermolecular hydrogen bonding. Successful dissolution often requires the use of polar solvents, elevated temperatures, and in some cases, pH adjustment. By systematically approaching solubility challenges using the troubleshooting steps and protocols outlined in this guide, researchers can overcome these hurdles and effectively utilize this versatile compound in their work.
References
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
ResearchGate. (2022, June 21). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). CN101239905A - The preparation method of dihydroxyphthalic acid.
-
PubChem. (n.d.). 4,5-Dihydroxyphthalic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101239905B - The preparation method of dihydroxyphthalic acid.
-
Hielscher Ultrasonics. (n.d.). Maceration and Aromatisation by Sonication. Retrieved from [Link]
-
Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]
-
ResearchGate. (2022, October 16). Ultrasound-Assisted Extraction of Carnosic Acid and Rosmarinic Acid Using Ionic Liquid Solution from Rosmarinus officinalis. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
Sources
- 1. CAS 63958-66-7: 4,5-Dihydroxyphthalic acid | CymitQuimica [cymitquimica.com]
- 2. 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. CN101239905A - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]
- 8. Ultrasound-Assisted Extraction of Carnosic Acid and Rosmarinic Acid Using Ionic Liquid Solution from Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms in Large-Scale 4,5-Dihydroxyphthalic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 4,5-Dihydroxyphthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing reaction exotherms during large-scale production. Our focus is on ensuring process safety, optimizing yield, and maintaining product quality.
Introduction to the Challenge: Exotherms in 4,5-Dihydroxyphthalic Acid Synthesis
The synthesis of 4,5-Dihydroxyphthalic acid, a valuable building block in the development of functional polymers and pharmaceuticals, can involve highly exothermic steps.[1] Managing the heat generated during these reactions is critical, especially during scale-up. A failure to control the reaction temperature can lead to thermal runaway, a dangerous situation where a self-accelerating reaction can result in a rapid increase in temperature and pressure, potentially leading to an explosion.[2][3][4]
This guide provides a structured approach to identifying, understanding, and mitigating the risks associated with exothermic reactions in this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of exotherms in the synthesis of 4,5-Dihydroxyphthalic acid?
A1: The primary exothermic events in the synthesis of 4,5-Dihydroxyphthalic acid typically arise from reactions such as nitration, hydrolysis, or oxidation, depending on the chosen synthetic route. For instance, the reaction of phthalic anhydride or its derivatives with strong acids or oxidizing agents can release significant amounts of heat.[5][6] It is crucial to have a thorough understanding of the reaction chemistry to anticipate and manage these exotherms.[7][8]
Q2: How does the risk of a thermal runaway change during scale-up?
A2: The risk of thermal runaway increases significantly during scale-up. This is primarily due to the decrease in the surface-area-to-volume ratio of the reactor.[3] In a larger reactor, the heat generated by the reaction (a function of volume) increases more rapidly than the reactor's ability to dissipate that heat through its walls (a function of surface area).[3] This can lead to localized hotspots and a loss of temperature control.[2][9]
Q3: What are the essential safety measures to implement before starting a large-scale synthesis?
A3: Before any large-scale synthesis, a comprehensive risk assessment is mandatory.[2] This should include:
-
Calorimetric Studies: Perform Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction and the maximum adiabatic temperature rise.[9][10][11]
-
Process Hazard Analysis (PHA): Conduct a thorough PHA, such as a Hazard and Operability (HAZOP) study, to identify potential failure modes and their consequences.[7]
-
Emergency Planning: Establish clear emergency procedures, including protocols for crash cooling, reaction quenching, and pressure relief.[7][12]
-
Equipment Verification: Ensure that the reactor, cooling systems, and safety devices are properly sized and functioning correctly.[9]
Troubleshooting Guide: Real-World Scenarios
This section addresses specific issues you might encounter during the synthesis of 4,5-Dihydroxyphthalic acid.
Scenario 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Q: I'm observing a much faster and higher temperature spike than anticipated during the addition of a nitrating agent to my phthalic acid precursor. What should I do, and what could be the cause?
A: Immediate Actions:
-
Stop Reagent Addition Immediately: This is the most critical first step to prevent further heat generation.[12]
-
Maximize Cooling: Ensure your reactor's cooling system is operating at full capacity.[13]
-
Monitor Temperature and Pressure Closely: Keep a constant watch on the reactor's vitals. If the temperature continues to rise uncontrollably, be prepared to execute your emergency shutdown procedure.
Root Cause Analysis and Prevention:
-
Reagent Addition Rate: The addition rate may be too high for the reactor's cooling capacity.[3] Reduce the addition rate in subsequent experiments. For highly exothermic reactions, a slow, dropwise addition is recommended.[4][12]
-
Inadequate Mixing: Poor agitation can lead to localized "hot spots" where the reaction is more concentrated and generates heat faster than it can be dissipated.[2][9] Ensure your agitator is properly designed for the viscosity of your reaction mixture and is operating at an appropriate speed.
-
Incorrect Reagent Concentration: Using a more concentrated reagent than specified in the protocol will lead to a faster reaction and greater heat evolution. Always verify the concentration of your starting materials.
-
Initial Temperature Too High: Starting the addition at a higher-than-recommended temperature can accelerate the reaction rate beyond the cooling system's control. Pre-cool the reactor contents before beginning the addition.[12]
Scenario 2: Slower than Expected Initial Temperature Rise, Followed by a Sudden Exotherm
Q: The reaction temperature is not increasing as expected during the initial phase of reagent addition. I'm concerned about the accumulation of unreacted starting material. What are the risks and how should I proceed?
A: Risks: This is a potentially very dangerous situation. The lack of an initial exotherm may indicate that the reaction has not initiated, leading to a buildup of reactive material. If the reaction suddenly starts, the accumulated reagents can react all at once, leading to a violent and uncontrollable exotherm.[3]
Corrective Actions and Prevention:
-
Do Not Increase the Temperature: Resist the temptation to heat the reactor to initiate the reaction. This could trigger a runaway reaction.
-
Stop Reagent Addition: Halt the feed of the reactive agent immediately.
-
Investigate the Cause:
-
Catalyst/Initiator Issue: Verify that the correct catalyst or initiator was added and is active.
-
Purity of Reagents: Impurities in the starting materials could be inhibiting the reaction.
-
Temperature Too Low: While you should not heat the reactor now, for future batches, ensure the initial temperature is within the optimal range for reaction initiation.
-
-
Safe Quenching: If a significant amount of reagent has accumulated, you may need to safely quench the reaction mixture. This should be done according to a pre-defined and tested procedure.
Experimental Protocol: Establishing Safe Reagent Addition Rates
The following is a general protocol for determining a safe addition rate for a critical exothermic step.
-
Small-Scale Calorimetry: Begin with a reaction calorimetry study on a small scale to determine the total heat of reaction and the rate of heat evolution.
-
Pilot-Scale Run: Conduct a pilot-scale run in a well-instrumented reactor that mimics the geometry of the production-scale vessel.
-
Stepwise Addition: Start with a very slow addition rate and monitor the temperature closely.
-
Temperature Monitoring: Use multiple temperature probes to detect any localized hot spots.
-
Gradual Rate Increase: If the temperature is well-controlled, you can gradually increase the addition rate while continuously monitoring the system's response.
-
Establish Maximum Rate: The maximum safe addition rate is the rate at which the cooling system can comfortably remove the heat generated without the temperature exceeding the setpoint.
| Parameter | Recommendation | Rationale |
| Reagent Addition | Slow, controlled addition (e.g., dropwise via addition funnel or metered pump) | Prevents accumulation of unreacted reagents and allows the cooling system to keep up with heat generation.[12] |
| Agitation | Vigorous and constant | Ensures homogenous temperature distribution and prevents localized hot spots.[2][9] |
| Initial Temperature | Pre-cool reactor contents | Provides a larger temperature buffer before reaching a critical point.[12] |
| Cooling System | Sized to handle the maximum expected heat load | Essential for maintaining temperature control during the most exothermic phases of the reaction.[9] |
| Emergency Plan | Quench solution and/or emergency cooling readily available | Critical for mitigating a thermal runaway in the event of a cooling system failure or other process upset.[7][12] |
Visualization of Troubleshooting Logic
The following diagram illustrates a simplified decision-making workflow for managing temperature deviations during an exothermic reaction.
Caption: Decision workflow for temperature deviation.
Experimental Workflow for Safe Scale-Up
This diagram outlines the key stages in safely scaling up the synthesis of 4,5-Dihydroxyphthalic acid.
Caption: Workflow for safe process scale-up.
References
- Best Practices for Working with Chemical Reactions in the Lab. (n.d.).
- Phthalic anhydride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Scale-up Reactions. (2019, September 18). Division of Research Safety - University of Illinois.
- Temperature control of a batch reactor by the refluxing reaction technique with action on the pressure. (n.d.). Semantic Scholar.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
- Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
- Phthalic anhydride. (n.d.). Santa Cruz Biotechnology.
- ICSC 0315 - PHTHALIC ANHYDRIDE. (n.d.). International Chemical Safety Cards.
-
What Is Batch Reactor In Chemical Engineering? (2025, March 25). Chemistry For Everyone. Retrieved from [Link]
- PHTHALIC ANHYDRIDE. (n.d.). CAMEO Chemicals - NOAA.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
- Method for producing 3,4-dihydroxyphthalic acid. (n.d.). Google Patents.
- Temperature Control for Batch Reactors in your industry. (2021, July 6). Incatools blog.
- Advanced Control of Batch Reactor Temperature. (n.d.). People.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
- The preparation method of dihydroxyphthalic acid. (n.d.). Google Patents.
- Improve Batch Reactor temperature control. (n.d.).
- Process for the production of 2,5-dihydroxyterephthalic acid. (n.d.). Google Patents.
- PHTHALIC ANHYDRIDE. (2022, March 13).
- Process for the synthesis of 2,5-dihydroxyterephthalic acid. (n.d.). Google Patents.
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022, January 26). MDPI.
- The preparation method of dihydroxyphthalic acid. (n.d.). Google Patents.
-
4,5-Dihydroxyphthalic acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 4,5-dihydroxyphthalonitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Calorimetric studies of thymidylate synthesis. (n.d.). PubMed. Retrieved from [Link]
-
Calorimetric Studies of the Mg-Pt System. (2025, June 28). NIH. Retrieved from [Link]
-
Mechanical Synthesis and Calorimetric Studies of the Enthalpies of Formation of Chosen Mg-Pd Alloys. (2024, December 5). MDPI. Retrieved from [Link]
-
Synthesis and characterization of 2,5-dihydroxyterephthalic acid. (n.d.). ResearchGate. Retrieved from [Link]
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- 1. US5523220A - Method for producing 3,4-dihydroxyphthalic acid - Google Patents [patents.google.com]
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- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
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- 12. labproinc.com [labproinc.com]
- 13. m.youtube.com [m.youtube.com]
Identifying and removing impurities from commercial 4,5-Dihydroxyphthalic acid
Welcome to the technical support center for 4,5-dihydroxyphthalic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and remove common impurities, ensuring the integrity of your experiments.
Troubleshooting Guide: Addressing Common Purity Issues
This section addresses specific problems you may encounter that could be indicative of impurities in your 4,5-dihydroxyphthalic acid.
Issue 1: Inconsistent Experimental Results or Poor Yields
Q: My reaction yields are significantly lower than expected, or I'm observing high variability between batches. Could impurities in my 4,5-dihydroxyphthalic acid be the cause?
A: Absolutely. The purity of your starting materials is paramount for reproducible and high-yielding synthetic work. Impurities in 4,5-dihydroxyphthalic acid can interfere with your reactions in several ways:
-
Stoichiometric Imbalance: If your commercial 4,5-dihydroxyphthalic acid contains a significant percentage of impurities, you are not adding the correct molar amount of the desired reagent to your reaction. This can be particularly problematic in sensitive, multi-step syntheses.
-
Side Reactions: Impurities with reactive functional groups, such as residual starting materials or isomeric variants, can participate in unwanted side reactions, consuming your other reagents and generating a complex mixture of byproducts.
-
Catalyst Inhibition: Certain impurities can poison or inhibit the activity of catalysts, leading to incomplete reactions.
Recommended Actions:
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC): The first step is to determine the purity of your commercial 4,5-dihydroxyphthalic acid. HPLC is a powerful technique for this purpose.
-
Purification by Recrystallization: If significant impurities are detected, recrystallization is an effective method for purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 4,5-dihydroxyphthalic acid?
A1: Based on typical synthetic routes and the inherent chemistry of the molecule, the most common impurities can be categorized as follows:
-
Isomeric Impurities: Other dihydroxyphthalic acid isomers, such as 2,3-dihydroxyphthalic acid or 3,4-dihydroxyphthalic acid, can be present. These isomers have very similar physical properties, making them challenging to separate.[1][2]
-
Synthetic Precursors and Byproducts: Depending on the manufacturing process, you may find residual starting materials like catechol or protocatechuic acid.[3] Additionally, incompletely carboxylated products, such as 4,5-dihydroxybenzoic acid, can be present as byproducts.[4]
-
Residual Solvents: Solvents used in the final purification steps of manufacturing, such as water, methanol, ethanol, or acetone, may be present in trace amounts.[4]
-
Degradation Products: 4,5-Dihydroxyphthalic acid, being a phenolic compound, is susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to colored impurities.
Q2: How can I identify the specific impurities in my batch of 4,5-dihydroxyphthalic acid?
A2: A combination of analytical techniques is often employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying organic impurities. A reversed-phase C18 column with a suitable mobile phase gradient is typically effective.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive identification of unknown peaks observed in your HPLC chromatogram, LC-MS provides molecular weight information, which is invaluable for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the major components and significant impurities in your sample.
Q3: What is the best way to store 4,5-dihydroxyphthalic acid to minimize degradation?
A3: To maintain the integrity of your 4,5-dihydroxyphthalic acid, proper storage is crucial. It should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation. A Chinese patent suggests that the high-purity product can be stably stored for over 3 months in a closed desiccator.[5]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for the analysis of 4,5-dihydroxyphthalic acid and its potential impurities. Method validation and optimization may be required for your specific instrumentation and impurity profile.[6][7][8][9][10]
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Prepare a stock solution of your 4,5-dihydroxyphthalic acid in a suitable solvent, such as methanol or a mixture of methanol and water, at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Interpretation:
-
The peak corresponding to 4,5-dihydroxyphthalic acid should be the major peak in the chromatogram.
-
Any other peaks can be considered impurities. The relative area percentage of each peak can be used to estimate the purity of your sample.
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Assessment.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of 4,5-dihydroxyphthalic acid. The choice of solvent is critical and may require some optimization.[11] A Chinese patent suggests that mixed solvent systems such as methanol/water, ethanol/water, or acetone/water are effective for recrystallizing dihydroxyphthalic acid.[4]
Materials:
-
Commercial 4,5-dihydroxyphthalic acid
-
Recrystallization solvent (e.g., a mixture of methanol and water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your 4,5-dihydroxyphthalic acid in various solvent systems at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the impure 4,5-dihydroxyphthalic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent mixture to just dissolve the solid. Use a stir bar to ensure the solution is well-mixed.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Purity Confirmation: After recrystallization, re-analyze the purified material using the HPLC method described in Protocol 1 to confirm the removal of impurities.
Logical Flow for Recrystallization
Caption: Recrystallization Purification Workflow.
References
-
SIELC Technologies. (n.d.). Separation of 2,3-Dihydroxyterephthalic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. (2024). Crystal Growth & Design.
- The preparation method of dihydroxyphthalic acid. (2008). Google Patents.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dihydroxyphthalic acid. Retrieved from [Link]
- Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. (2005).
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phthalic acid. Retrieved from [Link]
- BenchChem. (2025).
- HPLC Method Development and Validation for Pharmaceutical Analysis. (2008). Pharmaceutical Technology.
- Development and Validation of HPLC Analytical Methods Used for Determination of Assay, Content Uniformity and Dissolution of Immediate Release Candesartan Cilexetil 32 mg Tablets. (2012). Acta Poloniae Pharmaceutica.
- Computer-Aided Solvent Selection for Improving the Morphology of Needle-like Crystals: A Case Study of 2,6-Dihydroxybenzoic Acid. (2023). Crystal Growth & Design.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (2022).
-
Shimadzu Asia Pacific. (2022, March 3). How to do HPLC method validation [Video]. YouTube. Retrieved from [Link]
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
-
SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acid. Retrieved from [Link]
- Synthesis of 4,5-dihydroxyphthalonitrile. (2015).
- Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. (2001).
- The preparation method of dihydroxyphthalic acid. (2010). Google Patents.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101239905A - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]
- 5. CN101239905B - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 4,5-Dihydroxyphthalic Acid Analysis
This guide provides a detailed framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,5-Dihydroxyphthalic acid. In the absence of a universally adopted standard method, this document outlines a scientifically grounded approach to establishing a reliable, stability-indicating assay. The principles and protocols described herein are rooted in the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and data integrity for researchers and drug development professionals.[1][2]
Part 1: Foundational Strategy & Method Development
The primary objective is to develop a method that is not only accurate and precise for quantifying 4,5-Dihydroxyphthalic acid but is also specific and stability-indicating. A stability-indicating method is crucial as it can unequivocally assess the analyte in the presence of its potential degradation products, a mandatory requirement for pharmaceutical stability studies.[3][4]
Analyte Characterization and Chromatographic Approach
4,5-Dihydroxyphthalic acid is a polar, aromatic dicarboxylic acid.[5] Its structure, featuring two hydroxyl and two carboxylic acid groups, dictates its high polarity and potential for ionization. This profile makes Reversed-Phase HPLC (RP-HPLC) an ideal analytical approach. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. To ensure good peak shape and reproducible retention for an acidic compound like 4,5-Dihydroxyphthalic acid, the mobile phase must be acidified. This suppresses the ionization of the carboxylic acid groups, leading to sharper, more symmetrical peaks.
Selection of Initial Chromatographic Conditions
Based on the analyte's properties and extensive field experience, the following starting conditions are proposed. Optimization would typically follow, but this serves as a robust starting point.
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is selected for its versatility and wide availability. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency and backpressure for standard HPLC systems.[6]
-
Mobile Phase: A gradient elution using acidified water and an organic modifier (acetonitrile) is chosen. A gradient is preferred over an isocratic method to ensure that any potential degradation products, which may have widely varying polarities, are eluted effectively within a reasonable runtime. Phosphoric acid is a common and effective mobile phase acidifier for UV detection.
-
Detection: The aromatic nature of 4,5-Dihydroxyphthalic acid makes UV detection a suitable choice. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength (λmax) for maximum sensitivity.
Part 2: Proposed Stability-Indicating HPLC Method
The following table summarizes the proposed, optimized HPLC method for the analysis of 4,5-Dihydroxyphthalic acid.
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA Detector | Standard equipment providing reliable and reproducible results. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for polar aromatic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress analyte ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient Program | 0-2 min (5% B), 2-15 min (5-70% B), 15-17 min (70% B), 17-18 min (70-5% B), 18-25 min (5% B) | Ensures elution of the main analyte and potential degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak broadening. |
| Detection | PDA Detector, 254 nm | 254 nm is a common wavelength for aromatic compounds; PDA allows for confirmation. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Part 3: The Validation Protocol: A Self-Validating System
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following protocol is designed in accordance with ICH Q2(R2) guidelines.[8][9]
Caption: Experimental design for forced degradation studies.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. [10]The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. [11] Experimental Protocol:
-
Prepare a stock solution of 4,5-Dihydroxyphthalic acid reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range should typically cover 80% to 120% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (R²) of the regression line should be ≥ 0.999. [12]* The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Table 1: Representative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 798500 |
| 90 | 901200 |
| 100 | 1005000 |
| 110 | 1102300 |
| 120 | 1206800 |
| Correlation Coefficient (R²) | 0.9995 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed using recovery studies. [13] Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the 4,5-Dihydroxyphthalic acid standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level. [13] Table 2: Representative Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.4 | 99.5% |
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. [12]It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.
-
Intermediate Precision (Ruggedness): Assesses within-laboratory variations (e.g., different days, different analysts, different equipment). [7] Experimental Protocol:
-
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for the results should be not more than 2.0%. [2] Table 3: Representative Precision Data
| Parameter | Analyst 1 / Day 1 (% Assay) | Analyst 2 / Day 2 (% Assay) |
| Replicate 1 | 99.8 | 100.5 |
| Replicate 2 | 100.2 | 100.1 |
| Replicate 3 | 99.5 | 99.6 |
| Replicate 4 | 100.5 | 100.8 |
| Replicate 5 | 100.1 | 99.9 |
| Replicate 6 | 99.9 | 100.3 |
| Mean | 100.0 | 100.2 |
| %RSD | 0.35% | 0.42% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [14] Experimental Protocol:
-
These can be estimated based on the signal-to-noise ratio (S/N).
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1. [13]2. Prepare diluted solutions of the standard and inject them to determine the concentrations that yield these S/N ratios.
-
-
Confirm the LOQ by analyzing at least six replicates at this concentration and checking for acceptable precision (%RSD ≤ 10%).
Table 4: Representative Sensitivity Data
| Parameter | Concentration (µg/mL) | S/N Ratio | Precision at LOQ (%RSD) |
| LOD | 0.05 | ~3:1 | N/A |
| LOQ | 0.15 | ~10:1 | 4.5% |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. [15] Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all varied conditions.
-
The assay results of the standard should not significantly change.
Part 4: Conclusion and Method Performance Comparison
This guide has detailed the systematic validation of a stability-indicating RP-HPLC method for 4,5-Dihydroxyphthalic acid. The method, built on sound chromatographic principles, was challenged according to ICH guidelines to establish its fitness for purpose.
The forced degradation studies confirmed the method's specificity , demonstrating its ability to separate the main analyte from all stress-induced degradants. The method exhibited excellent linearity over the defined concentration range, with a correlation coefficient exceeding the acceptance criterion of 0.999. Accuracy was confirmed through recovery studies, with results falling well within the 98.0-102.0% acceptance window. High precision was demonstrated through both repeatability and intermediate precision studies, with all %RSD values well below the 2.0% limit. Finally, the method's sensitivity was established with acceptable LOD and LOQ values, and its robustness was verified by its resilience to minor procedural variations.
By meeting all pre-defined acceptance criteria, this validated HPLC method is proven to be reliable, accurate, and specific for the quantitative analysis of 4,5-Dihydroxyphthalic acid and can be confidently deployed for routine quality control and stability testing in a regulated environment.
References
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. onyxipca.com [onyxipca.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. mastelf.com [mastelf.com]
- 13. pharmtech.com [pharmtech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. propharmagroup.com [propharmagroup.com]
A Tale of Two Isomers: A Comparative Guide to 4,5-Dihydroxyphthalic Acid and 2,5-Dihydroxyterephthalic Acid in MOF Synthesis
In the intricate world of Metal-Organic Framework (MOF) synthesis, the choice of the organic linker is paramount, dictating the ultimate architecture, porosity, and functionality of the resulting material. Among the myriad of available linkers, aromatic dicarboxylic acids have proven to be foundational building blocks. This guide provides an in-depth comparison of two such isomeric linkers: 4,5-dihydroxyphthalic acid and 2,5-dihydroxyterephthalic acid. While the latter has been extensively utilized in the synthesis of highly stable and functional MOFs, the former, its ortho-substituted counterpart, presents a compelling, albeit less explored, alternative. This guide will delve into the established success of 2,5-dihydroxyterephthalic acid, supported by a wealth of experimental data, and offer a scientifically grounded perspective on the potential of 4,5-dihydroxyphthalic acid to unlock novel MOF structures and properties.
The Established Workhorse: 2,5-Dihydroxyterephthalic Acid (H₄DOBDC or DHTA)
2,5-dihydroxyterephthalic acid, a para-substituted benzenedicarboxylic acid, is a cornerstone in the field of MOF chemistry. Its rigid, linear geometry and the presence of hydroxyl groups in addition to the carboxylate functionalities make it an exceptional linker for constructing robust and highly porous frameworks.[1][2] The most notable example of its application is in the synthesis of the MOF-74 (or CPO-27) series of materials, which are renowned for their high concentration of open metal sites and exceptional gas adsorption capacities.[3]
The unique structural features of 2,5-dihydroxyterephthalic acid directly contribute to the desirable properties of the resulting MOFs:
-
High Porosity and Surface Area: The linear nature of the linker, with coordinating groups at opposite ends, facilitates the formation of extended, three-dimensional networks with significant void space. For instance, Ni₂(dhtp) (also known as CPO-27-Ni or MOF-74(Ni)) synthesized via a water-based route exhibits a BET surface area of 1233 m²/g.[4]
-
Exceptional Gas Storage and Separation Capabilities: The combination of high porosity and open metal sites, created by the coordination of the metal ions with the hydroxyl and carboxylate groups of the linker, leads to strong interactions with gas molecules. This makes MOFs derived from 2,5-dihydroxyterephthalic acid excellent candidates for applications in hydrogen and methane storage, as well as the separation of gas mixtures.[1][2]
-
Catalytic Activity: The large internal surface area and the presence of reactive metal centers and functional organic linkers render these MOFs effective heterogeneous catalysts for a variety of chemical transformations.[2]
-
Sensing and Detection: The sensitivity of the framework to the presence of specific molecules allows for the development of advanced chemical sensors.[2]
-
Drug Delivery: The porous nature of these materials enables the encapsulation and controlled release of therapeutic agents.[2]
The versatility of 2,5-dihydroxyterephthalic acid is further highlighted by its successful incorporation into various well-known MOF structures, including MIL-53(Fe)-(OH)₂ and UiO-66-(OH)₂.[1]
The Untapped Potential: 4,5-Dihydroxyphthalic Acid
In stark contrast to its para-substituted isomer, 4,5-dihydroxyphthalic acid, an ortho-substituted benzenedicarboxylic acid, remains a largely unexplored linker in the realm of MOF synthesis. The key difference lies in the relative positioning of the carboxylate and hydroxyl groups. In 4,5-dihydroxyphthalic acid, these functional groups are adjacent to one another, which has profound implications for its coordination behavior and the potential structures of the resulting MOFs.
While direct experimental data on MOFs synthesized from 4,5-dihydroxyphthalic acid is scarce in the current literature, we can extrapolate its potential based on fundamental principles of coordination chemistry:
-
Chelation and Structural Diversity: The proximate arrangement of the carboxylate and hydroxyl groups in 4,5-dihydroxyphthalic acid makes it an excellent chelating agent. This chelation effect can lead to the formation of highly stable, five- or six-membered rings with metal ions. This is in contrast to the bridging coordination typically observed with 2,5-dihydroxyterephthalic acid. This difference in coordination mode is likely to result in the formation of MOFs with unique topologies and pore geometries that are not accessible with the linear isomer.
-
Modified Pore Environments: The orientation of the functional groups in 4,5-dihydroxyphthalic acid would create a different chemical environment within the pores of the resulting MOF. The proximity of the hydroxyl and carboxylate groups could lead to enhanced host-guest interactions and potentially different catalytic activities compared to MOFs with more dispersed functionalities.
-
Luminescent Properties: The electronic properties of the linker are known to influence the luminescent behavior of MOFs. The different substitution pattern in 4,5-dihydroxyphthalic acid could lead to altered photoluminescent properties, making it a target for the synthesis of novel luminescent sensors or lighting materials.
The logical relationship between the linker structure and the resulting MOF properties is visualized below:
Caption: Influence of linker isomerism on MOF properties.
Comparative Summary of Linker Properties
| Feature | 4,5-Dihydroxyphthalic Acid | 2,5-Dihydroxyterephthalic Acid |
| Substitution Pattern | Ortho (1,2-dicarboxy, 4,5-dihydroxy) | Para (1,4-dicarboxy, 2,5-dihydroxy) |
| Geometry | Angular | Linear |
| Coordination Tendency | Chelating | Bridging |
| Known MOF Examples | Limited to no well-characterized examples | MOF-74/CPO-27, MIL-53(Fe)-(OH)₂, UiO-66-(OH)₂[1] |
| Potential Advantages | Novel topologies, unique pore environments, potential for enhanced stability through chelation | Proven high porosity, established synthetic protocols, demonstrated applications in gas storage and catalysis |
Experimental Protocols
Synthesis of Ni-MOF-74 (Ni₂(dhtp)) using 2,5-Dihydroxyterephthalic Acid (Water-Based Method)
This protocol is adapted from a high space-time yield, water-based synthesis.[4]
Step 1: Preparation of the Reaction Mixture
-
In a suitable reaction vessel, suspend 2,5-dihydroxyterephthalic acid (H₄dhtp) in deionized water.
-
In a separate vessel, dissolve nickel(II) acetate tetrahydrate in deionized water.
Step 2: Solvothermal Synthesis
-
Add the aqueous solution of nickel acetate to the suspension of the H₄dhtp linker.
-
Stir the mixture to ensure homogeneity.
-
Heat the mixture under reflux for 1 hour.
Step 3: Product Isolation and Activation
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting solid product by filtration.
-
Wash the product thoroughly with deionized water and then with a suitable solvent such as ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the activated MOF.
The workflow for a typical solvothermal synthesis of a MOF is depicted below:
Caption: Generalized workflow for MOF synthesis.
Future Outlook
The extensive research on 2,5-dihydroxyterephthalic acid has firmly established its importance in the design of high-performance MOFs. The resulting materials, particularly the MOF-74 series, continue to be benchmarks in the field of gas storage and separation. However, the exploration of less conventional linkers, such as 4,5-dihydroxyphthalic acid, holds the key to unlocking the next generation of MOFs with novel structures and functionalities. The chelating nature of this ortho-substituted isomer presents a tantalizing opportunity to create materials with enhanced stability and unique catalytic or sensing capabilities. It is imperative for the research community to undertake systematic studies on the synthesis and characterization of MOFs derived from 4,5-dihydroxyphthalic acid to fully realize its potential and expand the structural diversity of these remarkable materials.
References
- The Role of 2,5-Dihydroxyterephthalic Acid in Modern MOF Synthesis. (URL: )
-
Electrochromic 2,5-Dihydroxyterephthalic acid linker in metal-organic frameworks. (URL: [Link])
-
A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid. Journal of Materials Chemistry A, (URL: [Link])
-
Alkaline Earth Metal Ion/Dihydroxy-Terephthalate MOFs: Structural Diversity and Unusual Luminescent Properties. Inorganic Chemistry, (URL: [Link])
- Why 2,5-Dihydroxyterephthalic Acid is Key for MOF Innov
-
Metal–Organic Frameworks from Group 4 Metals and 2,5-Dihydroxyterephthalic Acid: Reinvestigation, New Structure, and Challenges Toward Gas Storage and Separation. Crystal Growth & Design, (URL: [Link])
-
Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology. RSC Publishing, (URL: [Link])
-
Tuned Hydrogen Bonding in Rare-Earth Metal–Organic Frameworks for Design of Optical and Electronic Properties: An Exemplar Study of Y–2,5-Dihydroxyterephthalic Acid. ACS Publications, (URL: [Link])
-
Synthesis and characterization of novel electroactive metal-organic frameworks, especially based on the MOF-74 topology. (URL: [Link])
-
A water-based and high space-time yield synthetic route to MOF Ni 2 (dhtp) and its linker 2,5-dihydroxyterephthalic acid. ResearchGate, (URL: [Link])
- MOF synthesis - CN104378981B - Google P
-
Metal-dioxidoterephthalate MOFs of the MOF-74 type: Microporous basic catalysts with well-defined active sites. ResearchGate, (URL: [Link])
-
Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0 Tetrahedron. Omar Yaghi, (URL: [Link])
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A Comparative Performance Analysis of High-Performance Polymers Derived from 4,5-Dihydroxyphthalic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of advanced materials with superior performance characteristics, the strategic selection of monomeric building blocks is paramount. This guide offers an in-depth comparative analysis of high-performance polymers synthesized using 4,5-dihydroxyphthalic acid. While direct, extensive experimental data on polymers derived exclusively from this monomer remains emergent, this document synthesizes established principles of polymer chemistry and available data on structurally analogous polymers to provide a predictive performance comparison. By examining the anticipated properties of polyimides, polyamides, and polyesters incorporating 4,5-dihydroxyphthalic acid against well-established benchmarks, this guide aims to equip researchers with the insights necessary to explore this promising class of materials.
The introduction of hydroxyl groups onto the phthalic acid moiety is a key structural modification. These hydroxyl groups can impart several desirable characteristics to the resulting polymers, including increased solubility, potential for post-polymerization modification, and enhanced adhesion to substrates. Furthermore, the presence of these polar groups can influence interchain interactions, thereby affecting the thermal and mechanical properties of the material.
This guide will delve into a comparative analysis of three classes of polymers potentially synthesized with 4,5-dihydroxyphthalic acid: polyimides, polyamides, and polyesters. Their projected performance will be benchmarked against established high-performance polymers: a conventional aromatic polyimide, an aromatic polyamide, and a high-performance polyester.
Comparative Performance Metrics
The performance of these polymers will be evaluated based on key metrics crucial for high-performance applications: thermal stability, mechanical strength, and solubility.
Table 1: Predicted Performance Comparison of Polymers
| Polymer Class | Polymer derived from 4,5-Dihydroxyphthalic Acid (Predicted) | Conventional High-Performance Alternative |
| Polyimide | Poly(hydroxyimide) | Polyimide (e.g., from PMDA and ODA) |
| Thermal Stability (Td5) | ~370-400°C | >500°C |
| Glass Transition Temp. (Tg) | ~250-300°C | ~350-400°C |
| Tensile Strength | ~80-100 MPa | ~100-150 MPa |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc) | Generally insoluble |
| Polyamide | Aromatic Polyamide | Aromatic Polyamide (e.g., Nomex®) |
| Thermal Stability (Td5) | ~350-450°C | ~400-500°C |
| Glass Transition Temp. (Tg) | ~230-280°C | ~270°C |
| Tensile Strength | ~70-90 MPa | ~85 MPa |
| Solubility | Potentially soluble in aprotic polar solvents | Soluble in strong acids |
| Polyester | Aromatic Polyester | Polyethylene Terephthalate (PET) |
| Thermal Stability (Td5) | ~300-400°C | ~380-450°C |
| Glass Transition Temp. (Tg) | ~150-200°C | ~70-80°C |
| Tensile Strength | ~60-80 MPa | ~55 MPa |
| Solubility | Likely soluble in phenolic solvents | Soluble in phenolic solvents |
Note: The properties for polymers derived from 4,5-dihydroxyphthalic acid are predictive and based on structure-property relationships observed in analogous polymer systems. Td5 refers to the temperature at which 5% weight loss occurs.
Rationale for Predicted Performance
The presence of hydroxyl groups in polymers derived from 4,5-dihydroxyphthalic acid is expected to lead to a trade-off in properties. While enhancing solubility and providing sites for further functionalization, the hydroxyl groups can disrupt chain packing and introduce sites for potential thermal degradation, leading to slightly lower thermal stability compared to their non-hydroxylated counterparts. However, these hydroxyl-containing polymers are still anticipated to exhibit high-performance characteristics suitable for many advanced applications.
Experimental Protocols
To validate the predicted performance and enable further research, detailed experimental protocols for the synthesis and characterization of these polymers are provided below.
Synthesis of Poly(hydroxyimide) from a Diaminophenol (Proxy for 4,5-Dihydroxyphthalic Acid-based Polyimide)
This protocol describes the synthesis of a poly(hydroxyimide) using 4,4′-oxydiphthalic anhydride (ODPA) and 3,3′-dihydroxybenzidine (HAB), which serves as a structural analog to a polyimide derived from 4,5-dihydroxyphthalic acid.
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 3,3′-dihydroxybenzidine (HAB) in N-methyl-2-pyrrolidone (NMP).
-
Slowly add an equimolar amount of 4,4′-oxydiphthalic anhydride (ODPA) powder to the solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.
-
Cast the poly(amic acid) solution onto a glass plate.
-
Thermally imidize the film in a vacuum oven by heating at 100°C for 1 hour, 200°C for 1 hour, and finally at 300°C for 1 hour.
Synthesis of Poly(hydroxyimide) Film
Thermal Analysis: Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability of the polymers.
Procedure:
-
Place a 5-10 mg sample of the polymer film into a platinum TGA pan.
-
Heat the sample from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The temperature at 5% weight loss (Td5) is taken as the onset of decomposition.
TGA Experimental Workflow
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the polymers.
Procedure:
-
Seal a 5-10 mg sample of the polymer film in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg at a rate of 10°C/min to erase its thermal history.
-
Cool the sample to room temperature.
-
Reheat the sample at a rate of 10°C/min. The Tg is determined as the midpoint of the transition in the heat flow curve.
DSC Experimental Workflow
Mechanical Testing: Tensile Properties
The tensile properties of the polymer films are measured according to ASTM D882 standards.[1]
Procedure:
-
Cut rectangular film specimens with a width of 25 mm and a length of 150 mm.
-
Measure the thickness of each specimen at three different points and calculate the average.
-
Mount the specimen in the grips of a universal testing machine with a gauge length of 100 mm.
-
Apply a tensile load at a constant crosshead speed until the specimen breaks.
-
Record the load and elongation to determine the tensile strength, elongation at break, and Young's modulus.
Tensile Testing Workflow
Conclusion
The incorporation of 4,5-dihydroxyphthalic acid into high-performance polymers presents a compelling avenue for the development of advanced materials with tailored properties. While direct experimental data is currently limited, this guide provides a predictive framework and detailed experimental protocols to facilitate further research in this area. The anticipated enhancements in solubility and functionality, balanced with a potential modest decrease in thermal stability, suggest that these polymers could find applications in areas where solution processability and post-polymerization modification are critical, such as in advanced coatings, membranes, and composites for the electronics and biomedical industries. Further empirical studies are essential to fully elucidate the performance landscape of this promising class of polymers.
References
New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability. MDPI. [Link] Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link] Synthesis, properties and biodegradation of periodic copolyesters composed of hydroxy acids, ethylene glycol, and terephthalic acid. ResearchGate. [Link] [1] ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting, ASTM International, West Conshohocken, PA, 2018. [Link] Thermosetting resin composition, polyamide, adhesive sheet, cured product, and printed wiring board. Google Patents. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI. [Link] Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. National Institutes of Health. [Link] Plasticizer Degradation by Marine Bacterial Isolates: A Proteogenomic and Metabolomic Characterization. ACS Publications. [Link]
Sources
A Comparative Spectroscopic Guide to 4,5-Dihydroxyphthalic Acid and Structurally Related Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Distinguishing Structurally Similar Phenols
Phenolic compounds are a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring. Their structural diversity and wide range of biological activities make them a focal point in pharmaceutical and nutraceutical research. However, subtle differences in the number and position of hydroxyl and carboxylic acid functional groups can significantly impact their physicochemical properties and biological functions. Consequently, robust analytical methods are paramount for their unambiguous identification.
4,5-Dihydroxyphthalic acid, a dihydroxybenzoic acid, shares a catechol (1,2-dihydroxybenzene) backbone with protocatechuic acid, with the addition of a second carboxylic acid group. This seemingly minor structural modification, along with the varying number of hydroxyl groups in related phenols like catechol and gallic acid, gives rise to distinct spectroscopic signatures. This guide will explore these differences through a multi-technique spectroscopic approach, providing the foundational knowledge for researchers to confidently distinguish between these compounds.
Comparative Spectroscopic Analysis
This section details the expected and observed spectroscopic characteristics of 4,5-dihydroxyphthalic acid, catechol, protocatechuic acid, and gallic acid across four key analytical techniques: UV-Vis Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position (λmax) and intensity of absorption bands are influenced by the extent of conjugation and the presence of auxochromic groups (e.g., -OH) and chromophoric groups (e.g., -COOH).
Causality Behind Spectral Shifts: The presence of hydroxyl and carboxyl groups on the benzene ring significantly influences the UV-Vis spectra of these phenols. Hydroxyl groups act as powerful auxochromes, causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. Carboxylic acid groups, while also influencing the electronic structure, have a less pronounced effect than hydroxyl groups. The solvent environment, particularly its polarity and pH, can also cause shifts in λmax due to interactions with the analyte and changes in its ionization state.
Comparative Data:
| Compound | Key Structural Features | Expected λmax (nm) in Methanol/Water | Molar Absorptivity (ε) |
| 4,5-Dihydroxyphthalic Acid | Catechol with two adjacent carboxyl groups | ~290-300 | High |
| Catechol | 1,2-dihydroxybenzene | ~275-285 | Moderate |
| Protocatechuic Acid | Catechol with one carboxyl group | ~260 and ~295 | High |
| Gallic Acid | Pyrogallol with one carboxyl group | ~270-280 | High |
Note: The λmax for 4,5-dihydroxyphthalic acid is a prediction based on its structure relative to the other compounds. Experimental verification is recommended.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy probes the vibrational modes of molecules. The presence of specific functional groups results in characteristic absorption bands at specific wavenumbers, providing a molecular "fingerprint."
Causality Behind Vibrational Differences: The IR spectra of these compounds are dominated by the stretching and bending vibrations of the O-H, C=O, C=C, and C-O bonds. The broadness of the O-H stretching band is a key indicator of hydrogen bonding, which is extensive in these molecules in the solid state. The position of the C=O stretching vibration in the carboxylic acids is sensitive to both hydrogen bonding and electronic effects from the ring substituents.
Comparative Data:
| Compound | O-H Stretch (phenolic) (cm⁻¹) | O-H Stretch (carboxylic) (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| 4,5-Dihydroxyphthalic Acid | ~3400-3200 (broad) | ~3000-2500 (very broad) | ~1700-1680 | ~1600, ~1500 | ~1300-1200 |
| Catechol | ~3400-3200 (broad) | N/A | N/A | ~1600, ~1500 | ~1300-1200 |
| Protocatechuic Acid | ~3400-3200 (broad) | ~3000-2500 (very broad) | ~1680-1660 | ~1600, ~1500 | ~1300-1200 |
| Gallic Acid | ~3500-3200 (very broad) | ~3000-2500 (very broad) | ~1700-1680 | ~1610, ~1520 | ~1300-1200 |
Note: The IR data for 4,5-dihydroxyphthalic acid is a prediction based on the functional groups present and comparison with similar structures like benzoic acid.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. Chemical shifts (δ), splitting patterns (multiplicity), and integration values allow for the complete structural elucidation of a molecule.
Causality Behind Chemical Shift and Splitting Pattern Variations: The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. Electron-donating hydroxyl groups shield the aromatic protons, causing them to resonate at lower chemical shifts (upfield). Conversely, electron-withdrawing carboxyl groups deshield the protons, shifting their signals to higher chemical shifts (downfield). The splitting patterns are dictated by the number of neighboring protons (n+1 rule).
¹H NMR Comparative Data (in DMSO-d₆):
| Compound | Aromatic Protons (δ, ppm) | Hydroxyl Protons (δ, ppm) | Carboxyl Protons (δ, ppm) |
| 4,5-Dihydroxyphthalic Acid | ~7.0-7.2 (s, 2H) | ~9.0-10.0 (br s, 2H) | ~12.0-13.0 (br s, 2H) |
| Catechol | ~6.7-6.9 (m, 4H) | ~8.8-9.2 (br s, 2H) | N/A |
| Protocatechuic Acid | ~7.3 (d, 1H), ~7.2 (s, 1H), ~6.8 (d, 1H) | ~9.5-10.5 (br s, 2H) | ~12.0-13.0 (br s, 1H) |
| Gallic Acid | ~6.9-7.1 (s, 2H) | ~8.5-9.5 (br s, 3H) | ~12.0-13.0 (br s, 1H) |
Note: The ¹H NMR data for 4,5-dihydroxyphthalic acid is a prediction based on its symmetrical structure and the electronic effects of its substituents.
¹³C NMR Comparative Data (in DMSO-d₆):
| Compound | Aromatic Carbons (δ, ppm) | Carboxyl Carbons (δ, ppm) |
| 4,5-Dihydroxyphthalic Acid | ~115-150 | ~168-172 |
| Catechol | ~115-145 | N/A |
| Protocatechuic Acid | ~115-150 | ~167-170 |
| Gallic Acid | ~108-145 | ~167-170 |
Note: The ¹³C NMR data for 4,5-dihydroxyphthalic acid is a prediction.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and provides clues about the molecule's structure through its fragmentation pattern.
Causality Behind Fragmentation Patterns: In mass spectrometry, molecules are ionized and then fragmented. The fragmentation patterns of these phenolic acids are influenced by the stability of the resulting ions. Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) and carbon dioxide (-44 Da). The phenyl cation is a particularly stable fragment.
Comparative Data (Electron Ionization - EI):
| Compound | Molecular Ion (M⁺•) (m/z) | Key Fragment Ions (m/z) |
| 4,5-Dihydroxyphthalic Acid | 198 | 180 ([M-H₂O]⁺•), 154 ([M-CO₂]⁺•), 136 ([M-H₂O-CO₂]⁺•), 110 ([M-2CO₂]⁺•) |
| Catechol | 110 | 82, 81, 53 |
| Protocatechuic Acid | 154 | 137 ([M-OH]⁺), 109 ([M-COOH]⁺) |
| Gallic Acid | 170 | 153 ([M-OH]⁺), 125 ([M-COOH]⁺) |
Note: The fragmentation pattern for 4,5-dihydroxyphthalic acid is a prediction based on the fragmentation of similar dihydroxybenzoic acids.[2]
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare stock solutions of each compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a methanol/water mixture.
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. A typical concentration for analysis is in the range of 5-20 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Use the solvent as a blank to zero the instrument.
-
Spectral Acquisition: Scan the samples over a wavelength range of 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each compound.
FTIR Spectroscopy Protocol (ATR Method for Solids)
-
Sample Preparation: Ensure the solid sample is dry. No further preparation is typically needed for Attenuated Total Reflectance (ATR) analysis. For transmission mode, the KBr pellet method can be used.[3]
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectral Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄) in an NMR tube. DMSO-d₆ is often preferred for phenolic compounds as it can reduce the exchange rate of hydroxyl protons, leading to sharper signals.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C spectra. Standard parameters for acquisition can be used, with adjustments to the number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H signals and identify the chemical shifts and splitting patterns for both ¹H and ¹³C spectra.
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare dilute solutions of the samples (e.g., 1-10 µg/mL) in a solvent compatible with Electrospray Ionization (ESI), such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes to determine the optimal ionization conditions for each compound.
-
Fragmentation Analysis (MS/MS): Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
Data Analysis: Determine the accurate mass of the molecular ion and identify the major fragment ions.
Visualizations
Structural Comparison of Phenols
Caption: Structural relationships between the analyzed phenols.
General Workflow for Spectroscopic Analysis
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. geo.fu-berlin.de [geo.fu-berlin.de]
- 3. drawellanalytical.com [drawellanalytical.com]
Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity and Interference of 4,5-Dihydroxyphthalic Acid in Biochemical Assays
This guide is crafted from a Senior Application Scientist's perspective, moving beyond mere protocol recitation to delve into the mechanistic underpinnings of assay interference. We will explore the "why" behind experimental design, offering a robust framework for identifying, understanding, and mitigating the confounding effects of 4,5-Dihydroxyphthalic acid and other structurally related phenolic compounds. Our objective is to empower you, our fellow scientists and drug development professionals, to design self-validating experiments that yield data of the highest integrity.
The Culprit: Understanding the Reactive Nature of the Catechol Moiety
4,5-Dihydroxyphthalic acid is defined by its catechol group—two hydroxyl groups on an aromatic ring. This structure is a potent electron donor, making the molecule an effective reducing agent and antioxidant. While this property is often the focus of therapeutic interest, it is also the primary source of its promiscuity in analytical settings. The ease with which the catechol moiety can be oxidized leads to a cascade of unintended consequences in assays that are not designed to accommodate such reactivity.
This inherent reactivity can manifest in several ways:
-
Direct Reduction of Assay Reagents: In assays employing metal ions like Cu²⁺, the catechol can directly reduce the metal, mimicking the signal generated by the analyte of interest and leading to false positives.
-
Redox Cycling: The compound can undergo cyclic oxidation and reduction, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). These ROS can, in turn, inactivate enzymes or react with detection reagents, causing either artificial inhibition or signal generation.[1]
-
Protein Aggregation: Catechols and their oxidation products (quinones) can covalently modify proteins or promote their aggregation, leading to non-specific inhibition of enzymes.[2]
-
Spectral Interference: The compound itself or its colored oxidation products may absorb light at the same wavelength used for assay readout, artificially inflating the signal.
A lucid understanding of these mechanisms is the first line of defense against generating misleading data.
A Comparative Analysis of Susceptible Biochemical Assays
The choice of assay is a critical decision point when working with potentially interfering compounds. Here, we compare the susceptibility of common protein quantification and enzymatic assays to interference by 4,5-Dihydroxyphthalic acid, using its close structural analog, protocatechuic acid, and other catechols as evidentiary support.[3]
Protein Quantification Assays: A High-Risk Area
Accurate protein quantification is fundamental. However, the most common methods are highly vulnerable to interference by reducing agents.
| Assay | Principle | Susceptibility to 4,5-Dihydroxyphthalic Acid | Mechanism of Interference |
| Bicinchoninic Acid (BCA) Assay | Protein reduces Cu²⁺ to Cu¹⁺ in an alkaline medium; Cu¹⁺ is then chelated by BCA to produce a colored product. | Very High | The catechol moiety of 4,5-Dihydroxyphthalic acid directly reduces Cu²⁺ to Cu¹⁺, leading to a strong, protein-independent color formation and a significant overestimation of protein concentration.[4] |
| Lowry Assay | Two-step reaction: 1) Protein reduces Cu²⁺ to Cu¹⁺. 2) Cu¹⁺ and specific amino acids (Tyr, Trp) reduce the Folin-Ciocalteu reagent. | Very High | Similar to the BCA assay, the compound's reducing potential interferes at both the copper reduction and the Folin-Ciocalteu reagent reduction steps, causing substantial interference.[5][6][7] |
| Bradford Assay | Binding of Coomassie Brilliant Blue G-250 dye to protein (primarily basic and aromatic amino acid residues) causes a shift in the dye's absorbance maximum. | Low to Moderate | This assay is not based on redox chemistry and is therefore a safer choice. However, interference can still occur, potentially through pH alteration of the assay buffer by the acidic test compound or through non-specific interactions with the dye. |
| UV 280nm Absorbance | Intrinsic absorbance of aromatic amino acids (Tryptophan and Tyrosine). | Moderate | 4,5-Dihydroxyphthalic acid, being an aromatic compound, will absorb UV light and can contribute to the A280 reading, leading to an overestimation of protein concentration if not properly controlled for. |
Senior Scientist's Recommendation: For protein quantification in the presence of 4,5-Dihydroxyphthalic acid, the Bradford assay is the method of choice . However, it is imperative to use a specific control: the assay buffer containing the same concentration of 4,5-Dihydroxyphthalic acid as in the samples should be used to zero the spectrophotometer. This will account for any intrinsic absorbance of the compound. If high accuracy is required, or if interference is still suspected, removal of the interfering substance by protein precipitation prior to the assay is the most robust approach.
Enzymatic Assays: Unraveling True Inhibition from Artifact
When screening for enzyme inhibitors, it is crucial to differentiate true, specific inhibition from non-specific assay interference.
Caption: A logical workflow for distinguishing true inhibition from assay artifacts.
Step-by-Step Protocol: Assessing Interference in an Enzymatic Assay
This protocol is designed to systematically rule out common interference mechanisms.
Materials:
-
Enzyme, substrate, and assay buffer
-
4,5-Dihydroxyphthalic acid stock solution
-
Catalase (for redox cycling control)
-
96-well microplate and plate reader
Procedure:
-
Compound Intrinsic Signal Control:
-
In a well, mix 4,5-Dihydroxyphthalic acid (at the test concentration) with assay buffer.
-
Read the signal at the assay wavelength. A significant signal indicates spectral interference.
-
-
Substrate Reactivity Control (No-Enzyme Control):
-
In a well, mix 4,5-Dihydroxyphthalic acid and the substrate in assay buffer.
-
Incubate for the standard assay time and measure the signal. A change in signal compared to the compound-only control suggests a direct reaction with the substrate or product.
-
-
Redox Cycling Control: [8] * Run the full enzyme assay (Enzyme + Substrate + Compound) in two parallel sets of wells.
-
To one set, add a sufficient amount of catalase to decompose any hydrogen peroxide formed.
-
A significant reduction in the apparent inhibition in the presence of catalase is a strong indicator of interference via redox cycling.
-
-
Time-Dependent Inhibition Control:
-
Perform two sets of experiments. In the first, pre-incubate the enzyme with 4,5-Dihydroxyphthalic acid for varying times (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.
-
In the second, pre-incubate the substrate with the compound for the same time points before adding the enzyme.
-
A time-dependent increase in inhibition only when the enzyme is pre-incubated with the compound suggests potential covalent modification or aggregation-induced denaturation.
-
Protocol for Protein Precipitation to Remove Interfering Substances
When interference is confirmed, the most reliable mitigation strategy is to remove the compound. Acetone precipitation is a simple and effective method. [9][10] Materials:
-
Protein sample containing 4,5-Dihydroxyphthalic acid
-
Ice-cold acetone
-
Microcentrifuge
-
Assay-compatible buffer for resuspension
Procedure:
-
Precipitation:
-
To your protein sample (e.g., 100 µL) in a microcentrifuge tube, add 4 volumes of ice-cold acetone (400 µL).
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
-
Pelleting:
-
Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C.
-
-
Washing:
-
Carefully decant the supernatant, which contains the interfering 4,5-Dihydroxyphthalic acid.
-
Gently add 200 µL of ice-cold acetone to wash the pellet without disturbing it.
-
Centrifuge again for 5 minutes at 4°C.
-
-
Drying and Resuspension:
-
Carefully decant the acetone.
-
Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the pellet in a known volume of an appropriate buffer compatible with your downstream application (e.g., Bradford protein assay).
-
Conclusion: Upholding Scientific Integrity Through Rigorous Controls
References
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
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G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. Available at: [Link]
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A Senior Application Scientist's Guide to Establishing the Stability of 4,5-Dihydroxyphthalic Acid for Long-Term Experiments
Understanding the Inherent Stability of 4,5-Dihydroxyphthalic Acid
4,5-Dihydroxyphthalic acid, a derivative of phthalic acid[1][2], possesses a catechol (1,2-dihydroxybenzene) moiety fused to a dicarboxylic acid structure. This catechol group is the primary site of chemical instability. The adjacent hydroxyl groups make the aromatic ring electron-rich and highly susceptible to oxidation. This oxidation can be initiated by atmospheric oxygen, metal ions, light, or changes in pH, leading to the formation of colored quinone-type structures and subsequent polymerization or fragmentation.
While generally stable as a solid, especially when stored properly, its stability in solution is a significant concern for long-term experiments.[3] For instance, aqueous solutions of similar phenolic compounds are often not recommended for storage for more than a day.[4] Therefore, a comprehensive stability study is not just recommended; it is imperative.
Designing a Robust Stability-Indicating Program
To rigorously assess the stability of 4,5-Dihydroxyphthalic acid, we will employ a two-pronged approach grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[5][6][7] This involves:
-
Forced Degradation (Stress Testing): Intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and products.[8][9][10] This helps in developing a "stability-indicating" analytical method.
-
Long-Term Stability Study: Evaluating the compound's stability under its proposed storage conditions over an extended period.
The entire process is designed to be self-validating, ensuring that the analytical methods used can accurately detect and quantify any changes in the compound over time.
Diagram: Workflow for Stability Assessment
The following diagram illustrates the logical flow of the stability assessment program, from initial method development to the final stability profile.
Caption: A comprehensive workflow for assessing the stability of 4,5-Dihydroxyphthalic acid.
Experimental Protocols
Development of a Stability-Indicating HPLC-UV Method
The cornerstone of any stability study is an analytical method that can separate, detect, and quantify the active pharmaceutical ingredient (API) or compound of interest from its degradation products.[11] A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is the most common and robust choice for this purpose.[8]
Protocol: HPLC Method Development
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (to ensure ionization is suppressed for better peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution: Begin with a gradient elution (e.g., 5% to 95% B over 20 minutes) to determine the retention time of the parent compound and any potential impurities.
-
Detection: Use the PDA detector to scan across a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detection of 4,5-Dihydroxyphthalic acid (likely around 260-290 nm).
-
Optimization & Validation: Once initial separation is achieved, optimize the gradient for better resolution between the parent peak and any degradant peaks observed in the forced degradation studies. The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
The goal is to achieve 5-20% degradation of the active compound to ensure that the analytical method is challenged without completely destroying the sample.[12]
Protocols: Stress Conditions
-
Sample Preparation: Prepare stock solutions of 4,5-Dihydroxyphthalic acid in a suitable solvent (e.g., a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M Hydrochloric Acid (HCl).
-
Incubate at 60°C for 24-48 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute to the target concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature (due to higher reactivity of catechol groups in basic conditions) for 2-8 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂).
-
Keep at room temperature and protect from light for 24 hours.
-
Withdraw aliquots at time points and analyze directly.
-
-
Thermal Degradation:
-
Store the solid compound in a stability chamber at 60°C.
-
Store a solution of the compound at 60°C.
-
Analyze samples after 1 week. Phenolic acids have shown stability up to 150°C, but significant decomposition can occur at higher temperatures.[13]
-
-
Photostability:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][14]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both samples.
-
Comparative Stability: Alternatives to 4,5-Dihydroxyphthalic Acid
When selecting a compound for long-term experiments, it is prudent to consider alternatives. The stability of 4,5-Dihydroxyphthalic acid can be benchmarked against structurally similar compounds.
| Compound | Structure | Key Stability Considerations |
| 4,5-Dihydroxyphthalic Acid | Catechol + Dicarboxylic Acid | Highly susceptible to oxidation at the catechol ring, especially in neutral to basic pH. |
| Protocatechuic Acid (3,4-Dihydroxybenzoic Acid) | Catechol + Carboxylic Acid | Similar susceptibility to oxidation as 4,5-Dihydroxyphthalic acid. Generally stable but incompatible with strong oxidizing agents and bases.[3][15] |
| Gallic Acid (3,4,5-Trihydroxybenzoic Acid) | Pyrogallol + Carboxylic Acid | The three adjacent hydroxyl groups make it even more susceptible to oxidation than catechol derivatives. |
| 2,5-Dihydroxyterephthalic Acid | Hydroquinone + Dicarboxylic Acid | The hydroquinone moiety is also prone to oxidation, but generally considered more stable than the catechol equivalent. Often stable at temperatures >300 °C.[16] |
Data Interpretation and Recommendations
The results from the stability studies should be tabulated to show the percentage of 4,5-Dihydroxyphthalic acid remaining and the formation of any degradation products over time and under various conditions.
Example Data Table: Long-Term Stability at 4°C (Aqueous Solution, pH 4.0)
| Time Point (Months) | % Assay of 4,5-Dihydroxyphthalic Acid | Total Degradation Products (%) | Appearance |
| 0 | 99.8% | <0.1% | Clear, Colorless |
| 3 | 99.5% | 0.3% | Clear, Colorless |
| 6 | 99.1% | 0.7% | Faint Yellow Tinge |
| 12 | 98.2% | 1.5% | Yellow Solution |
Recommendations for Handling and Storage:
-
Solid Form: Store 4,5-Dihydroxyphthalic acid solid at -20°C or 2-8°C in a tightly sealed container, protected from light and moisture.[4]
-
Solutions: For maximum stability, prepare solutions fresh. If short-term storage is necessary, use an acidic buffer (pH 3-4), purge with an inert gas like nitrogen or argon to remove oxygen, and store at 2-8°C in the dark. Avoid neutral or alkaline pH, as this will accelerate oxidative degradation.[17]
Conclusion
Establishing the stability of 4,5-Dihydroxyphthalic acid is a critical prerequisite for its use in long-term, reproducible research. The catechol moiety renders it susceptible to oxidation, a process accelerated by light, heat, and elevated pH. By implementing a rigorous stability program based on ICH guidelines, including the development of a stability-indicating analytical method and conducting comprehensive forced degradation and long-term storage studies, researchers can define optimal storage and handling conditions. This ensures that the integrity of the compound is maintained throughout the experimental timeline, thereby safeguarding the validity of the scientific outcomes.
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A Comparative Guide to Catalytic Synthesis of 4,5-Dihydroxyphthalic Acid
For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. 4,5-Dihydroxyphthalic acid, a vital building block for specialty polymers and pharmaceuticals, presents a synthetic challenge where the choice of catalyst dictates not only yield and purity but also the environmental footprint and economic viability of the process. This guide provides an in-depth comparative analysis of catalytic strategies for the synthesis of 4,5-dihydroxyphthalic acid, grounded in experimental data to inform your selection of the most suitable method for your research and development needs.
Introduction to 4,5-Dihydroxyphthalic Acid
4,5-Dihydroxyphthalic acid (4,5-DHPA) is a member of the hydroxybenzoic acid family, characterized by a benzene ring substituted with two adjacent hydroxyl groups and two carboxyl groups.[1][2] This substitution pattern imparts unique properties that make it a valuable monomer for high-performance polymers and an important intermediate in the synthesis of fine chemicals and pharmaceuticals. The primary challenge in its synthesis lies in achieving high regioselectivity and yield while employing sustainable and scalable catalytic systems.
Comparative Analysis of Catalytic Strategies
The synthesis of 4,5-dihydroxyphthalic acid can be approached through several catalytic routes, each with distinct advantages and limitations. Here, we compare three prominent methods: a high-yield iodine-catalyzed oxidation, a green biocatalytic carboxylation of catechol, and an emerging mechanochemical Kolbe-Schmitt reaction.
Iodine-Catalyzed Oxidation of Cyclohexanedione Dicarboxylic Acid Diester
This method, detailed in patent literature, presents a highly efficient route to 4,5-dihydroxyphthalic acid with reported yields up to 90% and purity exceeding 99%.[3][4] The reaction proceeds under atmospheric pressure, a significant advantage over traditional high-pressure methods.[3][4]
The catalytic system employs iodine in the presence of an oxidant. The proposed mechanism involves the iodine-catalyzed aromatization of a cyclohexanedione dicarboxylic acid diester precursor, followed by hydrolysis of the ester groups to yield the final diacid. The choice of oxidant and reaction conditions is critical to prevent over-oxidation and side-product formation.
Biocatalytic Carboxylation of Catechol
A greener and highly selective approach involves the enzymatic carboxylation of catechol. This method utilizes a 3,4-dihydroxybenzoic acid decarboxylase (AroY) from Enterobacter cloacae, which employs a prenylated flavin mononucleotide (prFMN) cofactor.[3][5][6][7] The enzyme catalyzes the direct fixation of CO2 onto the catechol ring with high regioselectivity for the para-position relative to one of the hydroxyl groups.
While this biocatalytic route operates under mild, aqueous conditions (room temperature and atmospheric pressure), the reported yields are currently low (2-16%).[1] This limitation is attributed to the unfavorable thermodynamics of the carboxylation reaction. However, ongoing research in enzyme engineering and process optimization may enhance the efficiency of this sustainable method.
Mechanochemical Kolbe-Schmitt Reaction of Catechol
The Kolbe-Schmitt reaction is a classic method for the carboxylation of phenols.[8][9][10] Traditionally, it requires harsh conditions of high temperature and high CO2 pressure. A recent development is the use of mechanochemistry (ball milling) to drive the reaction under significantly milder conditions: room temperature and low CO2 pressure.[11]
In this solvent-free approach, solid disodium catecholate is milled in the presence of CO2 gas. The mechanical energy input facilitates the carboxylation, yielding a mixture of mono- and dicarboxylated products. While this method is promising from a green chemistry perspective, challenges remain in controlling the selectivity towards 4,5-dihydroxyphthalic acid and in the separation of the product mixture.
Performance Comparison of Catalytic Methods
| Catalytic Method | Catalyst System | Starting Material | Yield (%) | Purity (%) | Reaction Conditions | Advantages | Disadvantages |
| Iodine-Catalyzed Oxidation | Iodine / Oxidant | Cyclohexanedione dicarboxylic acid diester | 90 | >99 | 80-100 °C, atmospheric pressure | High yield and purity, mild pressure | Multi-step synthesis of starting material |
| Biocatalytic Carboxylation | 3,4-dihydroxybenzoic acid decarboxylase (AroY) | Catechol | 2-16 | High (regioselective) | Room temperature, aqueous buffer, atmospheric pressure | Environmentally benign, high selectivity | Low yield, requires enzyme production |
| Mechanochemical Kolbe-Schmitt | None (mechanically activated) | Catechol | Moderate (mixture of products) | Low (mixture of products) | Room temperature, low CO2 pressure | Solvent-free, mild conditions | Low selectivity, product separation challenging |
| Traditional Kolbe-Schmitt | Base (e.g., KOH) | Catechol | Low | Low | High temperature and pressure (e.g., 220 °C, 11.5 MPa)[12] | Established method | Harsh conditions, low selectivity, high energy consumption |
Experimental Protocols
Detailed Protocol for Iodine-Catalyzed Oxidation
This protocol is based on the method described in patent CN101239905B.[3][4]
Step 1: Aromatization
-
In a reaction vessel equipped with a stirrer and a reflux condenser, add cyclohexanedione dicarboxylic acid diester and a polar solvent.
-
Add iodine (1-10% by mass of the diester) and an iodine salt (1-10% by mass of the diester).
-
Heat the mixture to 80-100 °C and stir for 30-40 minutes.
-
Add an oxidant (e.g., nitric acid, hydrogen peroxide) in a molar ratio of 0.5-3:1 to the diester.
-
Maintain the reaction at 80-100 °C for 3-6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product and wash with deionized water.
Step 2: Hydrolysis
-
Dissolve the product from Step 1 in water.
-
Under a nitrogen atmosphere, add a strong base (e.g., NaOH, KOH) and heat to 90-100 °C.
-
Cool the mixture to room temperature.
-
Add a strong acid (e.g., HCl, H2SO4) to precipitate the 4,5-dihydroxyphthalic acid.
-
Filter the product, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., aqueous methanol) to obtain high-purity 4,5-dihydroxyphthalic acid.
Representative Protocol for Biocatalytic Carboxylation
This protocol is conceptualized based on the research by Payer et al.[1]
-
Prepare a reaction buffer (e.g., 3 M potassium bicarbonate, pH 8.5).
-
Add catechol to the buffer.
-
Add the purified 3,4-dihydroxybenzoic acid decarboxylase (AroY) enzyme.
-
If necessary, add the prFMN cofactor and a reducing agent (e.g., ascorbic acid) to maintain enzyme activity.
-
Incubate the reaction mixture at room temperature for 24 hours with gentle agitation.
-
Monitor the formation of 4,5-dihydroxyphthalic acid using HPLC.
-
Acidify the reaction mixture to precipitate the product.
-
Isolate and purify the product using standard chromatographic techniques.
Visualizing the Synthetic Pathways
The choice of synthetic route depends on the desired scale, purity requirements, and available resources. The following diagrams illustrate the general synthetic pathways and a decision-making flowchart for catalyst selection.
Caption: Synthetic pathways to 4,5-dihydroxyphthalic acid.
Caption: Decision-making flowchart for catalyst selection.
Conclusion and Future Outlook
The synthesis of 4,5-dihydroxyphthalic acid is a field with significant potential for innovation. While the iodine-catalyzed oxidation of cyclohexanedione dicarboxylic acid diester currently offers the most promising route in terms of yield and purity, the development of biocatalytic and mechanochemical methods highlights a clear trend towards more sustainable and environmentally friendly processes.
For industrial applications, the iodine-catalyzed method appears most viable, provided the starting material can be sourced or synthesized economically. For academic research and applications where green chemistry principles are paramount, the biocatalytic and mechanochemical routes offer exciting avenues for exploration. Further research into improving the efficiency of these novel catalytic systems will be crucial for their future adoption.
This guide serves as a starting point for researchers to navigate the catalytic landscape for 4,5-dihydroxyphthalic acid synthesis. The optimal choice of catalyst will ultimately depend on a careful consideration of the specific requirements of the intended application, balancing the need for high performance with the growing imperative for sustainable chemical manufacturing.
References
- CN101239905B - The preparation method of dihydroxyphthalic acid - Google P
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Payer, S. E., et al. (2017). Regioselective para-Carboxylation of Catechols with a Prenylated Flavin Dependent Decarboxylase. Angewandte Chemie International Edition, 56(44), 13893-13897. (URL: [Link])
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Regioselective para‐Carboxylation of Catechols with a Prenylated Flavin Dependent Decarboxylase - OiPub. (URL: [Link])
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Regioselective para-Carboxylation of Catechols with a Prenylated Flavin Dependent Decarboxylase - PubMed. (URL: [Link])
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Biocatalytic Regioselective para-Carboxylation of Catechols. (URL: [Link])
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A mechanochemical Kolbe-Schmitt reaction: Carboxylation of catechol providing building blocks for renewable plasticizers | ChemRxiv. (URL: [Link])
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Synthesis of 4,5-dihydroxyphthalonitrile | Request PDF - ResearchGate. (URL: [Link])
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Kolbe–Schmitt reaction - Wikipedia. (URL: [Link])
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Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light - PMC - NIH. (URL: [Link])
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Catalytic oxidation of 3,5-Di-tert-butylcatechol by a series of mononuclear manganese complexes: synthesis, structure, and kinetic investigation - PubMed. (URL: [Link])
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Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing). (URL: [Link])
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Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PubMed. (URL: [Link])
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Enhancement of a platform chemical (catechol) production from cellulosic materials. (URL: [Link])
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Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation - PMC - NIH. (URL: [Link])
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Kolbe Reaction Mechanism - BYJU'S. (URL: [Link])
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Pyrocatechol - bionity.com. (URL: [Link])
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protocatechuic acid - Organic Syntheses Procedure. (URL: [Link])
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Kinetic Study of the Aqueous Kolbe-Schmitt Synthesis of 2,4- and 2,6-Dihydroxybenzoic Acids | Request PDF - ResearchGate. (URL: [Link])
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Catalytic oxidation of 5-hydroxymethylfurfural into 2,5-diformylfuran using V-containing heteropoly acid catalysts - ResearchGate. (URL: [Link])
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Unraveling the Reaction Mechanism of HCHO Catalytic Oxidation on Pristine Co3O4 (110) Surface: A Theoretical Study - MDPI. (URL: [Link])
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A Senior Application Scientist's Guide to Benchmarking 4,5-Dihydroxyphthalic Acid-Based MOFs for Gas Adsorption
Introduction: The Quest for Superior Adsorbents
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented versatility in applications ranging from gas storage and separations to catalysis and drug delivery.[1][2] The modular nature of MOFs, constructed from inorganic nodes and organic linkers, allows for precise tuning of their pore environment. The choice of the organic linker is paramount; its geometry, length, and functionalization dictate the final framework's topology, porosity, and surface chemistry.
This guide focuses on a promising, yet less-explored, class of MOFs built with the 4,5-dihydroxyphthalic acid linker (H₄dhtp). The presence of vicinal hydroxyl groups (a catechol-like functionality) on the aromatic ring is hypothesized to create strong, specific binding sites for polarizable gas molecules like carbon dioxide, potentially leading to exceptional adsorption capacity and selectivity.[3]
As researchers and developers in this competitive field, it is not enough to simply synthesize a new material. We must rigorously benchmark its performance against established, high-performing alternatives to validate its potential and guide future design iterations. This document provides a comprehensive framework for such an evaluation, grounded in established scientific protocols and field-proven insights. We will detail the necessary experimental workflows, explain the causality behind methodological choices, and present a clear structure for comparative data analysis.
Part 1: Synthesis and Activation – The Foundation of Performance
The journey to accurate gas adsorption data begins with a high-quality, fully activated material. The synthesis protocol must be reproducible, and the subsequent activation process must be thorough to ensure that the pores are free of guest molecules, which would otherwise block access to adsorption sites.
Generalized Solvothermal Synthesis Protocol
Solvothermal synthesis is the most common method for producing crystalline MOFs.[4] The choice of solvent, temperature, and reaction time are critical variables that control the nucleation and growth of the MOF crystals.
Methodology:
-
Reactant Preparation: In a glass vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate) and the 4,5-dihydroxyphthalic acid linker in a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF).
-
Causality: High-boiling point solvents are used to reach the necessary reaction temperatures (typically 80-150 °C) without boiling. DMF and DEF are effective at solubilizing both the metal salts and the organic linkers.
-
-
Modulator Addition (Optional): Add a modulating agent, such as a monocarboxylic acid (e.g., acetic acid, formic acid).
-
Causality: Modulators compete with the linker for coordination to the metal nodes. This slows down the crystallization process, often leading to larger, higher-quality crystals with fewer defects.[5]
-
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat to the target temperature (e.g., 120 °C) for a specified duration (e.g., 24-72 hours).[6]
-
Isolation and Washing: After cooling to room temperature, decant the mother liquor. Wash the resulting crystalline powder repeatedly with fresh DMF to remove unreacted starting materials. Subsequently, wash with a volatile solvent like ethanol or methanol to facilitate the removal of the high-boiling point synthesis solvent.
-
Activation: Transfer the washed product to a vacuum oven or a Schlenk line. Heat under dynamic vacuum at an elevated temperature (e.g., 150-200 °C, ensuring it is below the material's decomposition temperature) for several hours to remove all guest solvent molecules from the pores. The activated sample should be stored under an inert atmosphere.
Experimental Workflow for MOF Synthesis and Activation
The following diagram illustrates the critical path from raw materials to a fully activated MOF ready for characterization.
Caption: A logical workflow for the characterization and performance benchmarking of a novel MOF.
Part 4: Comparative Data Analysis
The performance of the new 4,5-dihydroxyphthalic acid-based MOF (hereafter DHP-MOF-X ) should be compared against well-established benchmark materials. The data should be presented in clear, concise tables for objective evaluation.
Note: Since DHP-MOF-X is a novel material, the values below are placeholders to illustrate the benchmarking format. Researchers should populate these tables with their experimental data.
Table 1: Comparison of Physicochemical Properties
| Property | DHP-MOF-X (Hypothetical) | HKUST-1 [7] | UiO-66(Zr) [8] | Mg-MOF-74 [5] |
| BET Surface Area (m²/g) | [Experimental Value] | ~1800 | ~1200 | ~1350 |
| Pore Volume (cm³/g) | [Experimental Value] | ~0.8 | ~0.5 | ~0.55 |
| Major Pore Size (Å) | [Experimental Value] | 9 | 6, 8, 11 | 11 |
| Thermal Stability (°C) | [Experimental Value] | ~350 | ~500 | ~400 |
Table 2: CO₂ Adsorption Performance Comparison
| Parameter | DHP-MOF-X (Hypothetical) | HKUST-1 | UTSA-16 | Zeolite 13X |
| CO₂ Uptake @ 298 K, 1 bar (mmol/g) | [Experimental Value] | ~4.0 [9] | ~4.2 [9] | ~4.8 [9] |
| Qst for CO₂ at zero coverage (kJ/mol) | [Experimental Value] | ~30 | ~39 | ~45 [10] |
| IAST Selectivity (CO₂/N₂ 15:85) | [Experimental Value] | ~50 | ~140 | ~200 |
Table 3: H₂ and CH₄ Storage Performance Comparison
| Parameter | DHP-MOF-X (Hypothetical) | MOF-5 [2] | IRMOF-20 [11] | PCN-610 [12] |
| H₂ Uptake @ 77 K, 1 bar (wt. %) | [Experimental Value] | ~1.3 | ~1.2 | ~1.5 |
| CH₄ Uptake @ 298 K, 35 bar (cm³/cm³) | [Experimental Value] | ~155 | ~170 | ~200 |
| Qst for CH₄ at zero coverage (kJ/mol) | [Experimental Value] | ~15 | ~16 | ~18 |
Conclusion
This guide outlines a rigorous, multi-step process for benchmarking the performance of novel 4,5-dihydroxyphthalic acid-based MOFs for gas adsorption. By adhering to these self-validating workflows—from meticulous synthesis and activation to comprehensive characterization and comparative analysis—researchers can generate high-quality, trustworthy data. The unique catechol-like functionality of the 4,5-dihydroxyphthalic acid linker holds significant promise for creating materials with strong affinities for gases like CO₂. However, only through systematic comparison against benchmark MOFs can we truly ascertain its advantages and position it within the broader landscape of porous materials. This structured approach not only validates new discoveries but also provides the critical insights needed to rationally design the next generation of superior adsorbents.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5-Dihydroxyphthalic Acid
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,5-Dihydroxyphthalic acid, moving beyond mere compliance to foster a deeper understanding of the "why" behind each procedure. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Understanding the Hazard Profile of 4,5-Dihydroxyphthalic Acid
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is essential. 4,5-Dihydroxyphthalic acid (CAS No. 63958-66-7) is a solid organic compound.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4,5-Dihydroxyphthalic acid is classified with the following hazards:
-
H315: Causes skin irritation. [2]
-
H318: Causes serious eye damage. [2]
-
H335: May cause respiratory irritation. [2]
These classifications necessitate careful handling to avoid direct contact and inhalation. The acidic nature of the two carboxylic acid functional groups is a primary driver of its corrosive potential in aqueous solutions.
Table 1: Hazard Information for 4,5-Dihydroxyphthalic Acid
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes redness, itching, or inflammation upon contact with skin.[2] |
| Serious Eye Damage | H318 | Poses a risk of serious, potentially irreversible damage to the eyes.[2] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled.[2] |
The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a logical sequence of operations for the safe and compliant disposal of 4,5-Dihydroxyphthalic acid. This process is designed to be a self-validating system, ensuring that all safety and regulatory considerations are met at each stage.
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Safe Handling and Personal Protective Equipment (PPE) Protocol for 4,5-Dihydroxyphthalic Acid
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 4,5-Dihydroxyphthalic acid. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The procedures outlined below are designed to be a self-validating system, grounded in authoritative data to protect researchers from potential hazards.
Hazard Analysis: Understanding the Risks
4,5-Dihydroxyphthalic acid is a solid organic compound that presents specific hazards requiring stringent control measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H315: Causes skin irritation. [1]
-
H318: Causes serious eye damage. [1]
-
H335: May cause respiratory irritation. [1]
The signal word associated with these hazards is "Danger" .[1] These classifications form the basis for all subsequent PPE and handling recommendations. The primary routes of exposure are inhalation of the powder, direct skin contact, and severe eye contact.
Core Directive: Risk-Based PPE Selection
A one-size-fits-all approach to PPE is insufficient. The selection of appropriate protective equipment must be directly proportional to the risk of exposure associated with a specific task. The following table summarizes the minimum required PPE for handling 4,5-Dihydroxyphthalic acid in a laboratory setting.
| Hazard Classification | Exposure Route | Required Personal Protective Equipment (PPE) | Rationale |
| Serious Eye Damage (H318) | Eyes | Chemical Splash Goggles meeting ANSI Z87.1 or EN 166 standards. A Face Shield worn over goggles is required when handling larger quantities (>25g) or when there is a significant splash risk.[2][3] | Standard safety glasses do not provide a complete seal and are inadequate. The "Danger" classification for serious eye damage necessitates full protection from dust particles and potential splashes.[1] |
| Skin Irritation (H315) | Skin | Nitrile Gloves (or other chemically resistant gloves). Lab Coat (fully buttoned) with long sleeves.[4] | Prevents direct contact with the skin, which can cause irritation.[1] Contaminated clothing must be removed and washed before reuse.[2] |
| Respiratory Irritation (H335) | Inhalation | Work in a certified Chemical Fume Hood. If this is not feasible and dust may be generated, a NIOSH-approved N95 Particulate Respirator is the minimum requirement.[5][6] | The compound can cause respiratory tract irritation.[1] Engineering controls (fume hood) are the primary defense. A respirator is necessary when engineering controls are insufficient to prevent inhalation of dust.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is critical for minimizing exposure. The following protocols detail the step-by-step procedures for common laboratory tasks involving 4,5-Dihydroxyphthalic acid.
Preparation and Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Assemble all Materials: Before handling the chemical, gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Inspect PPE: Don your lab coat and inspect your nitrile gloves for any signs of degradation or punctures. Put on your chemical splash goggles.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station before beginning work.[8]
Weighing the Dry Powder
This task presents the highest risk of generating airborne dust.
-
Perform in Containment: Conduct all weighing activities inside a chemical fume hood or a ventilated balance enclosure.
-
Minimize Air Currents: Close the fume hood sash to the lowest practical height to maintain containment while allowing comfortable manipulation.
-
Handle with Care: Open the container slowly. Use a spatula to carefully transfer the desired amount of 4,5-Dihydroxyphthalic acid to a weigh boat. Avoid scooping or dropping the powder, which can create dust clouds.
-
Immediate Cleanup: If any powder is spilled, gently sweep it up with a brush and dustpan (or use a HEPA-filtered vacuum if available) and place it in a designated solid waste container. Do not use a dry cloth, as this can aerosolize the particles. Clean the surface with a damp cloth afterward.[3]
-
Seal Container: Tightly reseal the source container immediately after use.[2]
Preparing Solutions
-
Add Solid to Liquid: Always add the 4,5-Dihydroxyphthalic acid powder to the solvent. Never add the solvent to the dry powder, as this can cause splashing of the concentrated solid.
-
Controlled Addition: Add the powder slowly to the solvent while stirring to facilitate dissolution and prevent clumping.
-
Work Within Fume Hood: Keep the vessel within the fume hood until the solid is fully dissolved and the container is securely capped.
Post-Handling and Decontamination
-
Glove Removal: Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated solid waste stream.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing gloves, even if you do not believe contamination has occurred.[9]
-
Area Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent or detergent solution to remove any residual chemical contamination.
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when planning to work with 4,5-Dihydroxyphthalic acid.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Response Plan
Immediate and correct action is vital in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek medical attention.[2][3]
Waste Disposal Plan
Chemical waste must be managed responsibly to ensure safety and environmental compliance.
-
Container Selection: Use a designated, sealable, and properly labeled hazardous waste container. The container must be made of a material compatible with acidic organic waste (e.g., High-Density Polyethylene - HDPE).[10]
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "4,5-Dihydroxyphthalic acid," and the associated hazards (Irritant, Eye Damage).
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, keep it separate from bases and strong oxidizing agents.[11][12]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, which must have secondary containment.[12]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. Do not pour down the drain.[10] Empty containers must be triple rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be discarded.[10]
References
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National Center for Biotechnology Information. "4,5-Dihydroxyphthalic acid." PubChem Compound Summary for CID 45746. Accessed January 21, 2026. [Link]
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Chemos GmbH & Co. KG. "Safety Data Sheet - 2,5-Dihydroxyterephthalic acid." Chemos. Accessed January 21, 2026. [Link]
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PSI-BFM. "A Comprehensive Guide to Safe Powder Handling." psi-bfm.com. Accessed January 21, 2026. [Link]
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Capital Resin Corporation. "The OSHA Chemical Storage Requirements." Capital Resin Corporation. June 10, 2022. [Link]
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American Conference of Governmental Industrial Hygienists (ACGIH). "Respiratory Protection in Chemical Product Labels and Safety Data Sheets." ACGIH. Accessed January 21, 2026. [Link]
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BulkInside. "Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability." BulkInside. January 31, 2025. [Link]
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OSHA.com. "How to Safely Handle Dangerous Substances in the Workplace." OSHA.com. March 29, 2022. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
